molecular formula CH3KO3S B7802857 potassium;methanesulfonate

potassium;methanesulfonate

Cat. No.: B7802857
M. Wt: 134.20 g/mol
InChI Key: XWIJIXWOZCRYEL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;methanesulfonate is a useful research compound. Its molecular formula is CH3KO3S and its molecular weight is 134.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIJIXWOZCRYEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3KO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Potassium Methanesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Applications of Potassium Methanesulfonate (B1217627)

Potassium methanesulfonate (KMS), the potassium salt of methanesulfonic acid, is a versatile and highly utilized compound in various scientific and industrial fields. Its stability, high solubility, and role as a biochemically compatible salt make it an invaluable tool in electrophysiology, organic synthesis, and electrochemistry. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Potassium methanesulfonate is an alkali metal salt with a simple yet stable structure. It consists of a potassium cation (K⁺) and a methanesulfonate anion (CH₃SO₃⁻). The methanesulfonate anion features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a third oxygen atom and a methyl group.

A diagram illustrating the ionic and covalent bonds within potassium methanesulfonate is provided below.

G Chemical Structure of Potassium Methanesulfonate cluster_anion Methanesulfonate Anion (CH₃SO₃⁻) cluster_cation Potassium Cation (K⁺) S S O1 O S->O1 O O2 O S->O2 O O3 O⁻ S->O3 O⁻ C C S->C CH₃ H1 H C->H1 H2 H C->H2 H3 H C->H3 K K⁺

Caption: Chemical structure of potassium methanesulfonate.

Physicochemical Properties

Potassium methanesulfonate is a white crystalline solid that is highly soluble in water.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula CH₃KO₃S[2][3]
Molecular Weight 134.20 g/mol [1][2]
Appearance White crystalline solid/powder[1][4]
Melting Point >360 °C[5]
Solubility Highly soluble in water[1][6]
IUPAC Name potassium;methanesulfonate[1]
CAS Number 2386-56-3[1][2]
InChI Key XWIJIXWOZCRYEL-UHFFFAOYSA-M[2][7]
SMILES String CS(=O)(=O)[O-].[K+][2][7]

Synthesis and Purification

The synthesis of high-purity potassium methanesulfonate is typically achieved through a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of Potassium Methanesulfonate

Principle: Methanesulfonic acid is neutralized with a stoichiometric amount of potassium hydroxide (B78521) in an aqueous solution to yield potassium methanesulfonate and water.

Materials:

  • Methanesulfonic acid (CH₃SO₃H)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ice bath

Procedure:

  • An equimolar amount of potassium hydroxide is dissolved in deionized water in a suitable reaction vessel.

  • The reaction vessel is placed in an ice bath to control the exothermic nature of the neutralization reaction.[1]

  • A stoichiometric equivalent of methanesulfonic acid is slowly added to the potassium hydroxide solution with constant stirring.

  • After the addition is complete, the solution is stirred for a period to ensure the reaction goes to completion. The pH of the solution can be monitored to confirm neutralization.

  • The resulting aqueous solution of potassium methanesulfonate is then heated to between 120–150°C to evaporate the water and isolate the crystalline product.[1]

The workflow for the synthesis and purification of potassium methanesulfonate is depicted in the following diagram.

G Synthesis and Purification Workflow of Potassium Methanesulfonate start Start reactants Mix Equimolar CH₃SO₃H and KOH in Deionized Water start->reactants cooling Control Exothermicity in Ice Bath (0-5°C) reactants->cooling neutralization Neutralization Reaction cooling->neutralization evaporation Evaporate Water (120-150°C) neutralization->evaporation crystallization Crystallization of Potassium Methanesulfonate evaporation->crystallization analysis Purity Validation (ICP-OES, CHNS) crystallization->analysis product High-Purity Potassium Methanesulfonate analysis->product

Caption: Synthesis and purification workflow.

Analytical Characterization

Several analytical techniques are employed to confirm the identity, purity, and stoichiometry of synthesized potassium methanesulfonate.

Methodologies for Characterization
  • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): This technique is used to verify the stoichiometric ratio of potassium to sulfur (K:S ≈ 1:1) and to quantify any trace metal impurities.[1]

  • CHNS Analysis: Elemental analysis confirms the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. Potassium methanesulfonate exhibits a distinct sulfonate group vibration at approximately 1187 cm⁻¹, which is absent in non-ionized methanesulfonic acid.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of potassium methanesulfonate, often employing mixed-mode columns for the analysis of both cations and anions.[8]

The following diagram illustrates the analytical workflow for the characterization of potassium methanesulfonate.

G Analytical Workflow for Potassium Methanesulfonate Characterization sample Potassium Methanesulfonate Sample icpoes ICP-OES Analysis sample->icpoes chns CHNS Elemental Analysis sample->chns ftir FTIR Spectroscopy sample->ftir hplc HPLC Analysis sample->hplc result_icpoes K:S Stoichiometry Trace Metal Impurities icpoes->result_icpoes result_chns Elemental Composition (C, H, N, S) chns->result_chns result_ftir Functional Group ID (Sulfonate Vibration at 1187 cm⁻¹) ftir->result_ftir result_hplc Purity and Quantification hplc->result_hplc

Caption: Analytical workflow for characterization.

Applications in Research and Drug Development

Potassium methanesulfonate's unique properties make it a valuable reagent in several areas of research and development.

  • Electrophysiology: In neuroscience research, potassium methanesulfonate is frequently used in pipette solutions for whole-cell patch-clamp recordings. Its use as a major anion helps in maintaining cellular integrity and allows for stable recordings of neuronal activity, such as calcium-dependent afterhyperpolarization (AHP) currents in hippocampal neurons.[1]

  • Biochemical Buffers: Due to its high solubility and stability, it is used in the formulation of biochemical buffers.[1]

  • Organic Synthesis: The methanesulfonate group is a good leaving group, making potassium methanesulfonate a useful nucleophile in substitution reactions.[1] It also acts as a cocatalyst in some organic synthesis reactions.

  • Electrochemistry: It serves as a component in electrolytes for lithium-ion batteries and redox flow batteries.[1] Additionally, it is used in electroplating applications, such as the electrodeposition of tin-lead solder, providing a safer alternative to hazardous acids.[1]

  • Other Applications: It has been noted for its antimicrobial properties and its use in the preparation of fatty acyl glycinate (B8599266) surfactants.[9]

The diverse applications of potassium methanesulfonate are summarized in the diagram below.

G Applications of Potassium Methanesulfonate cluster_research Research & Development cluster_industrial Industrial Applications kms Potassium Methanesulfonate electrophysiology Electrophysiology (Whole-Cell Recording) kms->electrophysiology biochem Biochemical Buffers kms->biochem org_syn Organic Synthesis (Nucleophile, Catalyst) kms->org_syn electrochem Electrochemistry (Batteries, Electroplating) kms->electrochem surfactants Surfactant Preparation kms->surfactants

Caption: Diverse applications of potassium methanesulfonate.

Safety and Handling

Potassium methanesulfonate is considered a hazardous substance and should be handled with appropriate safety precautions.

Hazard ClassGHS ClassificationPrecautionary Statements
Skin Irritation Category 2 (H315)P264, P280, P302+P352
Eye Irritation Category 2 (H319)P280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure) Category 3 (H335) - Respiratory IrritationP261, P271

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[7]

  • Use only in a well-ventilated area.[9]

  • Store in a tightly sealed container in a dry place.[6] The material is hygroscopic.[10]

  • Avoid contact with oxidizing agents.[4]

  • It is a combustible solid, and dust clouds may form an explosive mixture with air.[4]

Conclusion

Potassium methanesulfonate is a compound with a valuable combination of properties, including high solubility, stability, and utility as a nucleophile and electrolyte component. For researchers in the life sciences, particularly in electrophysiology, it is an essential tool for obtaining stable and reliable data. Its applications in organic synthesis and industrial processes further underscore its importance. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its safe and effective use in a professional laboratory setting.

References

Synthesis of High-Purity Potassium Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity potassium methanesulfonate (B1217627) (KMSA). It details the prevalent synthesis methodologies, purification protocols, and analytical techniques for quality control. The information is intended to equip researchers and professionals in drug development and chemical sciences with the necessary knowledge to produce KMSA of high purity for their specific applications.

Introduction

Potassium methanesulfonate (CH₃KO₃S), the potassium salt of methanesulfonic acid, is a versatile compound with applications in various fields, including as a biochemical buffer and a supporting electrolyte in electrochemical studies. The synthesis of high-purity KMSA is critical to ensure the reliability and reproducibility of experimental results. This guide focuses on the most common and effective methods for its preparation and purification.

Synthesis Methodologies

The primary route for the synthesis of potassium methanesulfonate is the neutralization of methanesulfonic acid with a suitable potassium base. The two most common bases employed are potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).

Neutralization with Potassium Hydroxide

This is the most frequently cited method for the synthesis of KMSA. The reaction is a straightforward acid-base neutralization that yields potassium methanesulfonate and water.

Reaction: CH₃SO₃H + KOH → CH₃SO₃K + H₂O

The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure the formation of a high-quality product.

Neutralization with Potassium Carbonate

An alternative method involves the use of potassium carbonate. This reaction produces potassium methanesulfonate, water, and carbon dioxide.

Reaction: 2CH₃SO₃H + K₂CO₃ → 2CH₃SO₃K + H₂O + CO₂

This method can be advantageous as the evolution of carbon dioxide gas can be a visual indicator of the reaction's progress.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of potassium methanesulfonate.

Synthesis of Potassium Methanesulfonate using Potassium Hydroxide

Materials:

  • Methanesulfonic acid (CH₃SO₃H, ≥99%)

  • Potassium hydroxide (KOH, ≥85% pellets)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of potassium hydroxide pellets in deionized water. Allow the solution to cool to room temperature.

  • In a separate beaker, carefully measure an equimolar amount of methanesulfonic acid.

  • Place the flask containing the KOH solution in an ice bath and begin stirring.

  • Slowly add the methanesulfonic acid dropwise to the stirred KOH solution. Monitor the temperature of the reaction mixture and maintain it below 20°C.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes.

  • Remove the flask from the ice bath and allow it to warm to room temperature while stirring.

  • Verify that the pH of the solution is neutral (pH ~7). If the solution is acidic, add a small amount of dilute KOH solution. If it is basic, add a small amount of dilute methanesulfonic acid.

  • The resulting aqueous solution of potassium methanesulfonate can be used directly or the solid product can be isolated.

Isolation and Purification

Procedure:

  • To isolate the solid potassium methanesulfonate, the water is removed by evaporation. This can be achieved by heating the solution on a hot plate in a well-ventilated fume hood or by using a rotary evaporator.

  • The crude solid obtained after evaporation is then purified by recrystallization.

  • Dissolve the crude KMSA in a minimum amount of hot deionized water.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 80-100°C) to a constant weight.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis of potassium methanesulfonate.

ParameterValueReference
Purity (Commercial)≥98.0% (dry substance)[1][2]
Purity (Thermo Scientific)99%[3]
Molecular FormulaCH₃KO₃S[2][3]
Molecular Weight134.20 g/mol [2]
CAS Number2386-56-3[2][3]
Analytical TechniquePurpose
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) To determine the stoichiometric ratio of potassium to sulfur and to quantify trace metal impurities.
CHNS Elemental Analysis To verify the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) of the synthesized compound.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the methanesulfonate functional group through its characteristic vibrational frequencies.
Gas Chromatography with Flame Ionization Detection (GC-FID) To detect and quantify volatile organic impurities, such as residual solvents.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of high-purity potassium methanesulfonate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Methanesulfonic Acid + Potassium Hydroxide/Carbonate Neutralization Neutralization Reaction (in Deionized Water) Reactants->Neutralization Crude_Solution Aqueous Solution of Potassium Methanesulfonate Neutralization->Crude_Solution Evaporation Evaporation of Solvent Crude_Solution->Evaporation Crude_Solid Crude KMSA Solid Evaporation->Crude_Solid Recrystallization Recrystallization (from hot Deionized Water) Crude_Solid->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying in Vacuum Oven Filtration->Drying Pure_KMSA High-Purity Potassium Methanesulfonate Drying->Pure_KMSA

Caption: Workflow for the synthesis and purification of KMSA.

Logical Relationship of Purity Analysis

The following diagram outlines the logical relationship between the analytical techniques used for the quality control of the final product.

Purity_Analysis cluster_analysis Analytical Quality Control Final_Product High-Purity KMSA Elemental_Analysis Elemental Analysis (ICP-OES, CHNS) Final_Product->Elemental_Analysis Verify Stoichiometry & Composition Structural_Confirmation Structural Confirmation (FTIR) Final_Product->Structural_Confirmation Confirm Functional Groups Impurity_Profiling Impurity Profiling (GC-FID) Final_Product->Impurity_Profiling Detect Residual Impurities

Caption: Analytical techniques for KMSA purity assessment.

References

An In-depth Technical Guide to Potassium Methanesulfonate (CAS 2386-56-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methanesulfonate (B1217627) (CH₃KO₃S), with a CAS number of 2386-56-3, is the potassium salt of methanesulfonic acid. It is a white, crystalline, and hygroscopic solid that is highly soluble in water.[1] This organometallic compound has garnered significant interest across various scientific disciplines, including organic synthesis, electrochemistry, and notably, in neuroscience and drug development. Its utility stems from its properties as a stable, non-oxidizing salt with a methanesulfonate anion that functions as an effective leaving group in nucleophilic substitution reactions.

In the realm of drug development and research, potassium methanesulfonate serves multifaceted roles. It is a crucial component in electrophysiological studies, particularly in patch-clamp recordings, where it offers advantages over other potassium salts in maintaining cellular integrity and recording stability. Furthermore, the methanesulfonate (mesylate) anion is frequently employed in the formation of pharmaceutical salts to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and key applications of potassium methanesulfonate, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

Potassium methanesulfonate is a simple salt with well-defined chemical and physical characteristics. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Potassium Methanesulfonate

PropertyValueReference(s)
CAS Number 2386-56-3[1]
Molecular Formula CH₃KO₃S[2]
Molecular Weight 134.20 g/mol [2]
Appearance White crystalline solid/powder[1]
Solubility in Water Highly soluble[1]
Solubility in Ethanol Insoluble[3]
Solubility in Methanol Partially soluble[4]
Solubility in DMSO Soluble[5]
Melting Point >360 °C
pKa of Methanesulfonic Acid -1.2 to -2.6
Crystal Structure Tetragonal, space group I4/m[6]

Synthesis and Purification

The most common method for the synthesis of potassium methanesulfonate is the neutralization of methanesulfonic acid with potassium hydroxide (B78521).[1] This straightforward acid-base reaction is highly efficient and can be performed under standard laboratory conditions.

Experimental Protocol: Synthesis of Potassium Methanesulfonate

Materials:

  • Methanesulfonic acid (CH₃SO₃H)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Drying oven

  • Buchner funnel and filter paper

Procedure:

  • In a beaker equipped with a magnetic stir bar, dissolve a known molar amount of potassium hydroxide in a minimal amount of deionized water.

  • Place the beaker in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Slowly add an equimolar amount of methanesulfonic acid dropwise to the cold potassium hydroxide solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 10 °C.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Remove the beaker from the ice bath and allow the solution to warm to room temperature.

  • The resulting solution of potassium methanesulfonate is then concentrated by removing the water using a rotary evaporator at a bath temperature of 60-80 °C.

  • The concentrated solution is then further dried in an oven at 120-150 °C to obtain the crystalline potassium methanesulfonate.[1]

  • For higher purity, the crude product can be recrystallized from a minimal amount of hot deionized water. The crystals are collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold deionized water.[1]

  • The purified crystals are then dried in a vacuum oven to a constant weight.

Diagram 1: Synthesis Workflow for Potassium Methanesulfonate

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Methanesulfonic Acid C Neutralization in Deionized Water (0-5°C) A->C B Potassium Hydroxide B->C D Evaporation of Water C->D E Crystallization D->E F Vacuum Filtration & Washing E->F G Drying F->G H Potassium Methanesulfonate G->H

Caption: A flowchart illustrating the synthesis of potassium methanesulfonate.

Analytical Methods for Quality Control

Ensuring the purity and identity of potassium methanesulfonate is crucial for its application in research and drug development. Several analytical techniques can be employed for its characterization.

Table 2: Analytical Methods for Potassium Methanesulfonate

Analytical MethodPurposeKey Parameters/ObservationsReference(s)
Fourier-Transform Infrared (FTIR) Spectroscopy Identification and functional group analysisDistinct sulfonate group vibrations around 1187 cm⁻¹[1]
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) Elemental analysis and stoichiometryConfirms K:S ratio of ~1:1[1]
CHNS Elemental Analysis Determination of elemental compositionVerifies the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur[1]
Non-aqueous Titration Purity assayTitration with a standardized acid in a non-aqueous solvent[7][8]
Experimental Protocol: Purity Assay by Non-Aqueous Titration

This protocol describes a general procedure for the purity determination of a weakly basic salt like potassium methanesulfonate.

Materials:

  • Potassium methanesulfonate sample

  • Glacial acetic acid

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 100 mg of the potassium methanesulfonate sample and transfer it to a clean, dry 100 mL beaker.

  • Dissolve the sample in 20 mL of glacial acetic acid with the aid of gentle warming if necessary. Allow the solution to cool to room temperature.

  • Add 2-3 drops of crystal violet indicator solution. The solution will turn violet.

  • Titrate the solution with standardized 0.1 N perchloric acid until the color changes from violet to blue-green.

  • Record the volume of the titrant used.

  • Perform a blank titration using 20 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

  • Calculate the purity of potassium methanesulfonate using the following formula: % Purity = (V * N * MW * 100) / (W * 1000) where:

    • V = Volume of perchloric acid consumed (mL)

    • N = Normality of perchloric acid

    • MW = Molecular weight of potassium methanesulfonate (134.20 g/mol )

    • W = Weight of the sample (g)

Applications in Research and Drug Development

Potassium methanesulfonate has several important applications in the fields of neuroscience research and pharmaceutical development.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

In whole-cell patch-clamp electrophysiology, the composition of the internal pipette solution is critical for maintaining the health of the neuron and the stability of the recording. Potassium methanesulfonate is often preferred over other potassium salts, such as potassium gluconate, for several reasons:

  • Improved Stability of Recordings: It minimizes the "rundown" of calcium-activated potassium currents, which are crucial for phenomena like the slow afterhyperpolarization (AHP).[9]

  • Lower Access Resistance: The methanesulfonate anion has a higher mobility than the gluconate anion, which can result in a lower series resistance and improved recording quality.

  • Reduced Disruption of Intracellular Calcium Homeostasis: Studies have shown that neurons dialyzed with potassium methanesulfonate exhibit less disruption to intracellular calcium levels compared to other salts.[9]

Experimental Protocol: Preparation of Potassium Methanesulfonate-Based Internal Solution for Patch-Clamp Recording

This protocol provides a typical composition for a potassium methanesulfonate-based internal solution used for recording from hippocampal neurons.

Materials:

  • Potassium methanesulfonate (KMeSO₄)

  • Sodium chloride (NaCl)

  • HEPES

  • Magnesium ATP (Mg-ATP)

  • Sodium GTP (Na-GTP)

  • Potassium hydroxide (KOH) for pH adjustment

  • Ultrapure water

  • 0.22 µm syringe filter

Procedure:

  • Prepare the following stock solutions in ultrapure water: 1 M KMeSO₄, 1 M NaCl, 1 M HEPES, 100 mM Mg-ATP, and 100 mM Na-GTP.

  • In a sterile container, combine the stock solutions to achieve the final concentrations listed in Table 3.

  • Add ultrapure water to bring the solution to the final volume.

  • Adjust the pH of the solution to 7.2-7.3 with a small amount of 1 M KOH.[10]

  • Measure and adjust the osmolarity to be slightly lower (10-20 mOsm) than the external solution, typically around 280-290 mOsm/L.[11]

  • Filter the final solution through a 0.22 µm syringe filter to ensure sterility.

  • Aliquot the solution and store at -20 °C. Thaw and keep on ice during experiments.

Table 3: Typical Composition of a KMeSO₄-based Internal Solution

ComponentFinal Concentration (mM)
KMeSO₄135
NaCl8
HEPES10
Mg-ATP2
Na-GTP0.3

Diagram 2: Workflow for Preparing Patch-Clamp Internal Solution

G A Prepare Stock Solutions (KMeSO₄, NaCl, HEPES, Mg-ATP, Na-GTP) B Combine Stock Solutions to Final Concentrations A->B C Adjust pH to 7.2-7.3 with KOH B->C D Adjust Osmolarity (280-290 mOsm/L) C->D E Sterile Filter (0.22 µm) D->E F Aliquot and Store at -20°C E->F

Caption: Steps for the preparation of a patch-clamp internal solution.

Pharmaceutical Salt Formation

The formation of salts is a common strategy in drug development to improve the physicochemical properties of an API.[12] The methanesulfonate (mesylate) anion is a frequently used counterion for basic drugs. The selection of a specific salt form, such as potassium methanesulfonate, can be advantageous in certain formulation scenarios. For acidic drugs, potassium salts are a common choice.[13]

Advantages of Mesylate Salts:

  • Improved Solubility: Mesylate salts often exhibit significantly higher aqueous solubility compared to the free base of a drug.[14]

  • Enhanced Stability: Salt formation can lead to a more stable crystalline form of the API.

  • Favorable Manufacturing Properties: Mesylate salts can improve the handling and processing characteristics of the drug substance.

Role as a Leaving Group in Organic Synthesis

The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting anion. In organic synthesis, alcohols are often converted to methanesulfonates to facilitate subsequent reactions. While methanesulfonyl chloride is typically used for this purpose, potassium methanesulfonate can, in principle, act as a nucleophile in certain substitution reactions, although this is a less common application.

Diagram 3: The Methanesulfonate Anion as a Leaving Group

G cluster_reaction Nucleophilic Substitution (SN2) cluster_leaving_group Resonance Stabilization of Mesylate A Nucleophile (Nu⁻) C Transition State [Nu---R---OMs]⁻ A->C B Substrate (R-OMs) B->C D Product (R-Nu) C->D E Leaving Group (⁻OMs) C->E F ⁻O-S(=O)₂-CH₃ ↔ O=S(O⁻)(=O)-CH₃ ↔ O=S(=O)(O⁻)-CH₃ E->F Stabilized by Resonance

Caption: The role of the methanesulfonate group as a leaving group.

Safety and Handling

Potassium methanesulfonate is generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

Table 4: Toxicological Data for Potassium Methanesulfonate

ParameterValueSpeciesReference(s)
LD₅₀ (Oral) 6170 mg/kgRat[6]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle in a well-ventilated area to avoid inhalation of dust.

  • As the compound is hygroscopic, it should be stored in a tightly sealed container in a dry place.[15]

  • Avoid contact with strong oxidizing agents.[10]

Conclusion

Potassium methanesulfonate is a versatile and valuable compound for researchers and professionals in drug development. Its well-defined chemical properties, straightforward synthesis, and diverse applications make it an important tool in the laboratory. Its role in enhancing the quality and stability of electrophysiological recordings is particularly noteworthy, providing a clear advantage in neuroscience research. Furthermore, the broader use of the methanesulfonate anion in pharmaceutical salt formation underscores its importance in optimizing the properties of active pharmaceutical ingredients. This technical guide provides a foundational understanding of potassium methanesulfonate, offering practical protocols and key data to support its effective use in a research and development setting.

References

Solubility of Potassium Methanesulfonate in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides an in-depth overview of the solubility of potassium methanesulfonate (B1217627) (KCH₃SO₃) in organic solvents, a critical parameter for researchers, scientists, and professionals involved in drug development and formulation. While quantitative solubility data for potassium methanesulfonate in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers detailed experimental protocols for its determination, qualitative solubility insights, and contextual data on similar salts to empower researchers in their formulation and process development endeavors.

Introduction

Potassium methanesulfonate, the potassium salt of methanesulfonic acid, is a white crystalline solid.[1] It is known to be highly soluble in water.[1][2][3][4][5][6] In the pharmaceutical industry, understanding the solubility of salts like potassium methanesulfonate in organic solvents is paramount for processes such as crystallization, formulation, and purification of active pharmaceutical ingredients (APIs). The choice of solvent can significantly impact the yield, purity, and polymorphic form of a drug substance. While specific quantitative data is sparse, it is understood that potassium methanesulfonate's solubility behavior is governed by the polarity of the solvent and its ability to solvate the potassium and methanesulfonate ions.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/100g of solvent or moles/liter) for potassium methanesulfonate in a diverse range of common organic solvents at various temperatures. The hygroscopic nature of potassium methanesulfonate further complicates direct measurement and necessitates careful experimental design to exclude moisture.[2][4]

To provide a frame of reference for researchers, the following table summarizes the solubility of other potassium salts (potassium chloride and potassium iodide) in several common organic solvents. It is crucial to note that these values are for different salts and should be used as a general guide to the expected low solubility of ionic salts in less polar organic solvents.

SolventPotassium Chloride (KCl) Solubility ( g/100 g solvent)Potassium Iodide (KI) Solubility ( g/100 g solvent)Temperature (°C)
Methanol0.5314.8 (at 25°C)25
Ethanol0.041.825
AcetoneInsoluble1.2520
AcetonitrileVery low1.98 (at 25°C)25

Note: This data is compiled from various sources for illustrative purposes and is not a direct representation of potassium methanesulfonate solubility.[7][8][9]

Experimental Protocols for Solubility Determination

Given the lack of readily available data, researchers will likely need to determine the solubility of potassium methanesulfonate experimentally. The following are detailed protocols for the widely accepted "shake-flask" or isothermal equilibrium method, followed by common analytical techniques for concentration measurement.[10]

Isothermal Equilibrium (Shake-Flask) Method

This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • Potassium methanesulfonate (high purity)

  • Organic solvent of interest (anhydrous grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with airtight seals

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of potassium methanesulfonate to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.

  • Solvent Addition: Accurately add a known volume or mass of the organic solvent to the vial.

  • Equilibration: Securely seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant-temperature environment for at least 4 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of solubility.

Concentration Analysis

The concentration of potassium methanesulfonate in the saturated solution can be determined using several analytical techniques.

  • Accurately weigh the vial containing the filtered saturated solution.

  • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a suitable temperature that avoids decomposition of the salt.

  • Once the solvent is completely removed, weigh the vial containing the dried potassium methanesulfonate residue.

  • Calculate the mass of the dissolved salt and the mass of the solvent to determine the solubility (e.g., in g/100 g of solvent).

  • Standard Preparation: Prepare a series of standard solutions of potassium methanesulfonate of known concentrations in the solvent of interest.

  • Calibration Curve: Analyze the standard solutions using an ion chromatograph equipped with a suitable column and a conductivity detector to generate a calibration curve.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample and use the calibration curve to determine the concentration of the methanesulfonate anion or the potassium cation, from which the solubility of potassium methanesulfonate can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Concentration Analysis A Add excess Potassium Methanesulfonate to vial B Add known amount of Organic Solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Allow excess solid to settle D->E F Withdraw supernatant with syringe E->F G Filter supernatant into a clean vial F->G H Gravimetric Analysis G->H I Ion Chromatography G->I

Caption: Workflow for determining the solubility of potassium methanesulfonate.

Role in Drug Development

While potassium methanesulfonate is not typically an active pharmaceutical ingredient that targets specific signaling pathways, its physicochemical properties, including solubility, are critical in drug development for several reasons:

  • Counterion Selection: The methanesulfonate anion (mesylate) is a common counterion for basic APIs. The choice of a counterion can significantly influence the solubility, stability, and bioavailability of a drug.

  • Formulation: Understanding the solubility in various organic solvents is essential for developing stable liquid formulations or for selecting appropriate solvent systems for crystallization processes that yield the desired solid-state form of an API.

  • Process Chemistry: Solubility data guides the selection of solvents for reaction, extraction, and purification steps in the synthesis of APIs where potassium methanesulfonate might be a reagent or a byproduct.

As there is no evidence of potassium methanesulfonate directly modulating specific signaling pathways, a diagram of such a pathway is not applicable. Instead, the focus for researchers should be on the fundamental physicochemical characterization, for which the provided experimental workflow is a critical tool.

Conclusion

References

potassium methanesulfonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium methanesulfonate (B1217627) is an organometallic compound with significant applications across various scientific and industrial fields. This technical guide provides an in-depth look at its chemical and physical properties, synthesis, and key applications, with a focus on its relevance to research and drug development.

Core Properties

Potassium methanesulfonate, also known as potassium mesylate, is the potassium salt of methanesulfonic acid. It is a white, crystalline solid that is highly soluble in water.[1][2][3]

Property Value Reference
Molecular Formula CH3KO3S[2][4][5][6]
Linear Formula CH3SO3K[4]
Molecular Weight 134.20 g/mol [1][5]
Exact Mass 133.944 g/mol [4]
CAS Number 2386-56-3[1][5]
EC Number 219-202-7[4]
Appearance White to pale cream powder, crystalline powder, crystals, or lumpy powder[4][7]
Melting Point >360 °C[8]
Solubility Soluble in water[1][2]
Stability Hygroscopic; stable under normal conditions[2]

Synthesis and Structure

The synthesis of potassium methanesulfonate is typically achieved through the neutralization of methanesulfonic acid with an equimolar amount of potassium hydroxide (B78521) in an aqueous solution. The process requires cooling to manage the exothermic reaction, followed by evaporation to isolate the crystalline product.[1]

Structurally, potassium methanesulfonate crystallizes in the tetragonal space group I4/m. A notable feature is the variable coordination of the potassium ion (6-, 7-, and 9-fold), which distinguishes it from the more rigid 4-fold coordination of lithium in lithium methanesulfonate.[1] This structural flexibility influences its solubility and reactivity.

Experimental Protocols

Synthesis of Potassium Methanesulfonate

Objective: To synthesize potassium methanesulfonate via neutralization.

Materials:

  • Methanesulfonic acid (CH₃SO₃H)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ice bath

  • Evaporator

Procedure:

  • Prepare an aqueous solution of methanesulfonic acid.

  • Slowly add an equimolar amount of potassium hydroxide to the solution while stirring.

  • Maintain the reaction mixture in an ice bath to control the temperature due to the exothermic nature of the reaction.[1]

  • After complete neutralization, evaporate the water from the solution at a temperature of 120–150°C to obtain the crystalline potassium methanesulfonate.[1]

  • Verify the purity of the product using techniques such as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to confirm the stoichiometric K:S ratio and CHNS analysis for elemental composition.[1]

Applications in Research and Industry

Potassium methanesulfonate's utility stems from its properties as a stable salt and the nature of the methanesulfonate anion, which is a good leaving group.

  • Biochemical Buffers and Electrophysiology: Its high solubility and stability make it a suitable component for biochemical buffers and in electrophysiology studies.[1]

  • Catalysis: It serves as a catalyst for alkyl group polymerization and other chemical reactions.[8][9]

  • Electroplating: The compound finds applications in the electroplating industry.[8][9]

  • Antimicrobial Agent: Potassium methanesulfonate exhibits antimicrobial properties, attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.[1][8][9]

  • Chemical Synthesis: The methanesulfonate group's ability to act as a good leaving group makes it valuable in substitution reactions.[1] It is also used in the preparation of fatty acyl glycinate (B8599266) surfactants.[8][9]

  • Rare-Earth Element Leaching: Methanesulfonates show a low tendency to form double salts with rare-earth or transition metals, which is advantageous in leaching processes.[1]

Chemical Reactions and Mechanisms

Potassium methanesulfonate can act as a nucleophile in substitution reactions where the methanesulfonate group is displaced.[1] It is stable under both oxidative and reductive conditions due to the strong sulfur-oxygen bonds.[1]

Safety and Handling

Potassium methanesulfonate is classified as a warning-level hazard, causing skin, eye, and respiratory system irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling the solid material. It is hygroscopic and should be stored in a dry, well-ventilated place under an inert atmosphere.[2]

Logical Relationship of Properties and Applications

G Properties Core Properties HighSolubility High Solubility in Water Properties->HighSolubility GoodLeavingGroup Good Leaving Group (Mesylate Anion) Properties->GoodLeavingGroup Stability Chemical & Thermal Stability Properties->Stability Antimicrobial Antimicrobial Properties Properties->Antimicrobial Biochem Biochemical Buffers & Electrophysiology HighSolubility->Biochem Industry Industrial Uses (Electroplating, Leaching) HighSolubility->Industry Synthesis Organic Synthesis (Substitution Reactions) GoodLeavingGroup->Synthesis Stability->Biochem Catalysis Catalysis Stability->Catalysis Stability->Industry Pharma Pharmaceutical Research Antimicrobial->Pharma Applications Applications Synthesis->Pharma Catalysis->Synthesis

Caption: Relationship between properties and applications of potassium methanesulfonate.

References

A Technical Guide to the Thermal Stability of Potassium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of potassium methanesulfonate (B1217627) (also known as potassium mesylate). Given its application in biochemical research and as a component in various chemical processes, understanding its behavior at elevated temperatures is critical for ensuring safety, predicting degradation pathways, and defining storage and handling protocols.

Introduction

Potassium methanesulfonate (CH₃SO₃K) is the potassium salt of methanesulfonic acid. It is a white, crystalline solid that is soluble in water.[1][2] In laboratory and pharmaceutical settings, it is often used in buffers, as a supporting electrolyte, and in organic synthesis. The thermal stability of a compound is a critical parameter that dictates its operational limits and potential hazards. Thermal decomposition can lead to the release of hazardous gases and a loss of product integrity. This document summarizes the known thermal properties of potassium methanesulfonate and provides standardized protocols for its analysis.

While specific thermogravimetric and calorimetric data for potassium methanesulfonate is not extensively published in peer-reviewed literature, this guide compiles information from safety data sheets and analogous compounds to provide a robust technical overview. It has been noted that methanesulfonate anions generally exhibit lower thermal stability compared to more fluorinated analogues like triflate (CF₃SO₃⁻).[3]

Physicochemical and Stability Data

The fundamental properties of potassium methanesulfonate are essential for its proper handling and for interpreting thermal analysis data. The compound is generally considered stable under standard conditions but is known to be hygroscopic.[4][5]

Table 1: Physicochemical Properties of Potassium Methanesulfonate

PropertyValueReference(s)
Chemical Formula CH₃KO₃S[2][6]
Molecular Weight 134.19 g/mol [1][7]
Appearance White crystalline powder or solid[1][2]
Melting Point >360 °C (Decomposition may occur)[2]
Solubility in Water Miscible / Soluble[1][2]
Stability Considered stable; hygroscopic[4][5]
Incompatibilities Strong oxidizing agents[1][4][5]

Table 2: Summary of Thermal Decomposition Information

ParameterDataReference(s)
Decomposition Onset Not explicitly defined in available literature.[1]
Hazardous Combustion Products Sulfur oxides (SOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[1]
General Behavior Combustible solid, but propagates flame with difficulty. Dust may form explosive mixtures with air.[1]

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of potassium methanesulfonate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed. The following sections describe standardized, representative protocols for these analyses.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is used to determine the onset of decomposition, quantify mass loss, and identify intermediate stages of degradation.

  • Objective: To determine the temperatures at which potassium methanesulfonate loses mass due to decomposition and to quantify this loss.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Ensure the sample is dry by placing it in a vacuum oven at a temperature well below its expected decomposition point (e.g., 60-80 °C) for several hours to remove absorbed moisture, as the compound is hygroscopic.[4]

    • Accurately weigh 5–10 mg of the dried sample into a standard TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Parameters:

    • Temperature Range: 25 °C to 600 °C (or higher if no complete decomposition is observed).

    • Heating Rate: 10 °C/min (a standard rate for initial screening).

    • Atmosphere: Dry Nitrogen (inert) or Dry Air (oxidative).

    • Flow Rate: 20–50 mL/min.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss.

    • Record the percentage of mass lost at different temperature intervals.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.[8]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

  • Objective: To identify the melting point and other phase transitions of potassium methanesulfonate and to measure the enthalpy associated with these events.

  • Instrumentation: A calibrated differential scanning calorimeter (e.g., heat-flux or power-compensation type).

  • Sample Preparation:

    • Accurately weigh 2–5 mg of the dried sample into a hermetically sealed aluminum or gold-plated steel pan. A sealed pan is crucial to contain any evolved gases upon decomposition.

    • Prepare an empty, sealed pan as the reference.

  • Experimental Parameters:

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to a temperature above the suspected melting/decomposition point (e.g., 400 °C) at a rate of 10 °C/min.

    • Atmosphere: Dry Nitrogen (inert).

    • Flow Rate: 20–50 mL/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

    • Determine the onset temperature and peak temperature for each thermal event. The melting point is typically reported as the onset of the melting endotherm.

    • Integrate the area of the peaks to determine the enthalpy of transition (ΔH).

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for thermal stability analysis and a probable decomposition pathway for potassium methanesulfonate.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Potassium Methanesulfonate Sample Drying Drying (Vacuum Oven) to remove moisture Sample->Drying Weighing Weighing (5-10 mg for TGA, 2-5 mg for DSC) Drying->Weighing TGA TGA Analysis (Ramp 10°C/min in N2) Weighing->TGA TGA Sample DSC DSC Analysis (Ramp 10°C/min in N2) Weighing->DSC DSC Sample TGA_Data Mass Loss vs. Temp Curve (TGA Thermogram) TGA->TGA_Data DSC_Data Heat Flow vs. Temp Curve (DSC Thermogram) DSC->DSC_Data Stability_Report Thermal Stability Profile (Tonset, ΔH, etc.) TGA_Data->Stability_Report DSC_Data->Stability_Report

Caption: Workflow for Thermal Stability Assessment.

Based on the decomposition of related metal sulfonates and known combustion products, a probable thermal decomposition pathway for potassium methanesulfonate in an inert atmosphere involves the cleavage of C-S and S-O bonds.

G cluster_products Decomposition Products parent CH₃SO₃K (s) Potassium Methanesulfonate heat Δ (Heat) parent->heat solid_residue Solid Residue (e.g., K₂SO₄, K₂O) heat->solid_residue Primary Decomposition gaseous_products Gaseous Products (SO₂, CO, CO₂, H₂O, etc.) heat->gaseous_products Volatilization

Caption: Probable Thermal Decomposition Pathway.

Conclusion

Potassium methanesulfonate is a thermally stable solid under ambient conditions, with a melting point reported to be above 360 °C. However, like many organic salts, it is susceptible to thermal decomposition at elevated temperatures. The primary decomposition products are expected to include hazardous sulfur and carbon oxides.[1] For professionals in research and drug development, it is imperative to either obtain specific thermal analysis data from the supplier or conduct in-house TGA and DSC analyses using the standardized protocols outlined in this guide. This ensures safe handling, defines temperature limits for applications, and provides a complete physicochemical profile of the compound.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of Potassium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of potassium methanesulfonate (B1217627) (CH₃SO₃K), a compound of interest in various chemical and pharmaceutical contexts. By leveraging infrared (IR) and Raman spectroscopy, researchers can gain profound insights into the molecular structure, bonding, and solid-state characteristics of this salt. This document outlines the theoretical basis, experimental protocols, and spectral data interpretation for the vibrational analysis of potassium methanesulfonate.

Introduction to Vibrational Spectroscopy of Potassium Methanesulfonate

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. When a molecule absorbs infrared radiation or scatters incident light (Raman effect), it can be excited to a higher vibrational state. The frequencies of these vibrations are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. Consequently, a vibrational spectrum serves as a unique molecular "fingerprint."

For potassium methanesulfonate, an ionic compound, the vibrational spectrum is dominated by the internal modes of the methanesulfonate anion (CH₃SO₃⁻). The potassium cation (K⁺) does not have internal vibrations, but its interactions with the anion can influence the anion's vibrational frequencies. Analysis of these spectra reveals details about the C-H, S-O, and C-S bonds within the methanesulfonate ion.[1][2]

The methanesulfonate ion (CH₃SO₃⁻) consists of a methyl group (CH₃) and a sulfonate group (SO₃⁻). It has 8 atoms and is a non-linear entity, therefore it possesses 3N-6 = 3(8)-6 = 18 normal modes of vibration.[3] These vibrational modes can be categorized into several types, including stretching (symmetric and asymmetric), bending (or deformation), rocking, and torsional modes.[4]

Experimental Protocols

Acquiring high-quality vibrational spectra of solid potassium methanesulfonate requires careful sample preparation and appropriate instrumentation. The following are generalized protocols for Fourier Transform Infrared (FTIR) and Raman spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule. For a vibrational mode to be IR active, there must be a change in the molecule's dipole moment during the vibration.

Methodology:

  • Sample Preparation:

    • For solid-state analysis, the potassium methanesulfonate sample is typically prepared as a potassium bromide (KBr) pellet.

    • A small amount of the crystalline potassium methanesulfonate (approximately 1-2 mg) is finely ground with about 200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

    • The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation and Data Acquisition:

    • A Bruker Vertex70 FTIR spectrometer or a similar instrument is commonly used.[2]

    • The KBr pellet is placed in the sample holder of the spectrometer.

    • A background spectrum of a pure KBr pellet is recorded first to subtract atmospheric and instrumental interferences.

    • The sample spectrum is then recorded, typically over the mid-infrared range of 4000–400 cm⁻¹.

    • Multiple scans (e.g., 64 or 128) are often co-added to improve the signal-to-noise ratio.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy. A vibrational mode is Raman active if there is a change in the polarizability of the molecule during the vibration.

Methodology:

  • Sample Preparation:

    • Crystalline potassium methanesulfonate can be analyzed directly.

    • A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide.[5][6]

  • Instrumentation and Data Acquisition:

    • A Raman microscope, such as a WITec alpha300 R, equipped with a laser excitation source is used.[7] A common excitation wavelength is 532 nm from a frequency-doubled Nd:YAG laser.[5][6][7]

    • The laser is focused on the sample.

    • The scattered light is collected in a backscattering geometry and directed to a spectrometer.[5][6]

    • A notch filter is used to remove the strong Rayleigh scattered light at the laser frequency.

    • The Raman spectrum is recorded, typically covering a Stokes shift range from approximately 100 to 4000 cm⁻¹.

    • Integration times and laser power are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Vibrational Mode Assignments

The interpretation of the vibrational spectra involves assigning the observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular vibrations. The following table summarizes the key vibrational frequencies and their assignments for potassium methanesulfonate, based on published data.[1][2]

Vibrational Mode DescriptionInfrared (IR) Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H Stretching
Asymmetric C-H Stretch (νₐ(CH₃))30313032
Symmetric C-H Stretch (νₛ(CH₃))29402943
CH₃ Deformation
Asymmetric CH₃ Deformation (δₐ(CH₃))14251425
Symmetric CH₃ Deformation (δₛ(CH₃))13181320
S-O Stretching
Asymmetric S-O Stretch (νₐ(SO₃))1201, 11751184
Symmetric S-O Stretch (νₛ(SO₃))10561059
CH₃ Rocking
CH₃ Rock (ρ(CH₃))981981
C-S Stretching
C-S Stretch (ν(CS))777779
SO₃ Deformation
Asymmetric SO₃ Deformation (δₐ(SO₃))557557
Symmetric SO₃ Deformation (δₛ(SO₃))536536

Note: Frequencies are approximate and can vary slightly depending on the experimental conditions and the physical state of the sample.

A key observation in the infrared spectrum of potassium methanesulfonate is the absence of splitting in the asymmetric S-O stretching mode.[1][2] This indicates that the methanesulfonate ion exists in a predominantly uncoordinated, ionic state within the crystal lattice, as opposed to forming strong coordinate bonds with the potassium cation.[1][2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the vibrational spectroscopy of potassium methanesulfonate, from sample preparation to spectral analysis.

G cluster_prep Sample Preparation cluster_ir_prep FTIR cluster_raman_prep Raman cluster_acq Data Acquisition cluster_analysis Data Analysis start Potassium Methanesulfonate (Solid Sample) grind Grind with KBr start->grind place Place in Capillary or on Slide start->place press Press into Pellet grind->press ftir FTIR Spectrometer press->ftir raman Raman Spectrometer place->raman ir_spec IR Spectrum ftir->ir_spec raman_spec Raman Spectrum raman->raman_spec assign Assign Vibrational Modes ir_spec->assign raman_spec->assign end Structural & Bonding Interpretation assign->end

Caption: Workflow for vibrational analysis of potassium methanesulfonate.

Conclusion

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides an invaluable, non-destructive method for the detailed characterization of potassium methanesulfonate. The spectra yield critical information on the internal vibrations of the methanesulfonate anion, allowing for the confirmation of its structure and providing insights into the ionic nature of the solid-state material. The methodologies and data presented in this guide serve as a foundational resource for researchers employing these techniques for quality control, structural elucidation, and further investigation in pharmaceutical and materials science applications.

References

Unveiling the Crystal Architecture of Potassium Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium methanesulfonate (B1217627) (CH₃KO₃S), a compound of interest in various chemical and pharmaceutical applications. This document details the precise atomic arrangement, synthesis, and the experimental procedures used to elucidate its three-dimensional structure, presenting quantitative data in a clear, tabular format for ease of reference and comparison.

Crystallographic and Structural Properties

Potassium methanesulfonate crystallizes in the tetragonal system, characterized by a complex arrangement of potassium and methanesulfonate ions within the unit cell.[1][2] The structure was determined by single-crystal X-ray diffraction, revealing key insights into the coordination environments and bonding interactions.

Crystal Data and Structure Refinement

The fundamental crystallographic parameters for potassium methanesulfonate, determined at a temperature of 150 K, are summarized in the table below.

Parameter Value
Empirical FormulaCH₃KO₃S
Formula Weight134.20
Crystal SystemTetragonal
Space GroupI4/m
a (Å)13.3179 (4)
b (Å)13.3179 (4)
c (Å)5.9239 (2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1050.11 (6)
Z12
Density (calculated) (Mg/m³)2.548
Absorption Coefficient (mm⁻¹)2.293
F(000)816
Atomic Coordinates and Equivalent Isotropic Displacement Parameters

The following table details the fractional atomic coordinates and equivalent isotropic displacement parameters (U(eq)) for each atom in the asymmetric unit of potassium methanesulfonate.

Atom x y z U(eq) (Ų)
K1 0.50000.50000.50000.0210 (2)
K2 0.20813 (4)0.08831 (4)0.50000.01639 (17)
K3 0.00000.50000.25000.0185 (2)
S1 0.14717 (4)0.35249 (4)0.00000.01250 (16)
O1 0.08471 (11)0.27438 (11)0.00000.0223 (5)
O2 0.20788 (9)0.35411 (9)0.18436 (18)0.0218 (4)
C1 0.23115 (16)0.44490 (16)0.00000.0173 (6)
H1A 0.28380.40790.00000.021
H1B 0.20120.48520.11180.021
Selected Bond Lengths and Angles

Key intramolecular bond distances and angles within the methanesulfonate anion are presented below, providing insight into its geometry.

Bond Length (Å) Angle Degree (°)
S1–O11.4556 (16)O1–S1–O2112.55 (7)
S1–O21.4609 (12)O2–S1–O2'110.82 (10)
S1–C11.761 (2)O1–S1–C1106.88 (9)
O2–S1–C1106.31 (7)

Symmetry transformations used to generate equivalent atoms.

Anisotropic Displacement Parameters

The anisotropic displacement parameters (Ų) provide information on the vibrational motion of the atoms in the crystal lattice.

Atom U¹¹ U²² U³³ U²³ U¹³ U¹²
K1 0.0159 (3)0.0159 (3)0.0313 (5)0.0000.0000.000
K2 0.0163 (3)0.0163 (3)0.0166 (3)0.0000.000-0.0002 (2)
K3 0.0185 (4)0.0185 (4)0.0186 (4)0.0000.0000.000
S1 0.0131 (3)0.0119 (3)0.0125 (3)0.0000.0000.0002 (2)
O1 0.0238 (9)0.0231 (9)0.0199 (9)0.0000.000-0.0084 (7)
O2 0.0231 (7)0.0231 (7)0.0193 (7)-0.0016 (5)-0.0016 (5)-0.0081 (5)
C1 0.0185 (12)0.0161 (12)0.0174 (12)0.0000.0000.0018 (9)

Experimental Protocols

Synthesis and Crystallization of Potassium Methanesulfonate

The synthesis of potassium methanesulfonate is achieved through a straightforward acid-base neutralization reaction.

Synthesis and Crystallization Workflow.

A detailed protocol for obtaining single crystals suitable for X-ray diffraction is as follows:

  • Neutralization: An aqueous solution of methanesulfonic acid (CH₃SO₃H) is carefully neutralized with a stoichiometric amount of potassium hydroxide (B78521) (KOH) in deionized water. The reaction is exothermic and should be controlled by cooling in an ice bath.

  • Concentration: The resulting solution of potassium methanesulfonate is heated to evaporate the water, leading to the precipitation of the crude product.

  • Recrystallization for Single Crystal Growth:

    • The crude potassium methanesulfonate is dissolved in a minimum amount of hot deionized water to create a saturated solution.

    • The hot solution is filtered to remove any insoluble impurities.

    • The filtrate is allowed to cool slowly and undisturbed at room temperature. Slow cooling is critical for the formation of large, well-defined single crystals.

    • Once crystal growth appears to have ceased, the solution can be placed in a refrigerator to maximize the yield.

    • The resulting single crystals are isolated by filtration and washed with a small amount of ice-cold deionized water to remove any residual soluble impurities.

    • The crystals are then dried under vacuum.

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

XRD_Workflow start Select Suitable Single Crystal mount Mount Crystal on Diffractometer start->mount cool Cool to 150 K mount->cool data_collection X-ray Data Collection (Mo Kα radiation) cool->data_collection integration Data Integration and Scaling data_collection->integration solve Structure Solution (Direct Methods/Patterson) integration->solve refine Structure Refinement (Full-matrix least-squares) solve->refine validate Validation and CIF Generation refine->validate

X-ray Diffraction Experimental Workflow.

A suitable single crystal of potassium methanesulfonate was mounted on a Rigaku Oxford Diffraction Xtalab Synergy S instrument.[2] The crystal was maintained at a constant temperature of 150 K during data collection using a nitrogen stream. Diffraction data were collected using molybdenum Kα radiation (λ = 0.71073 Å). The collected diffraction intensities were then used to solve and refine the crystal structure using standard crystallographic software packages.

Concluding Remarks

The detailed crystallographic data presented in this guide provides a foundational understanding of the solid-state structure of potassium methanesulfonate. This information is critical for researchers in materials science, crystallography, and pharmaceutical development, as the crystal structure influences key properties such as solubility, stability, and bioavailability. The experimental protocols outlined herein offer a basis for the synthesis and structural verification of this and related compounds.

References

The Multifaceted Role of Potassium Methanesulfonate in Chemical Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of potassium methanesulfonate (B1217627) (KCH₃SO₃) in a variety of chemical reactions. From its fundamental role as a source of a good leaving group to its more nuanced functions as a cocatalyst and supporting electrolyte, this document provides a comprehensive overview for professionals in research and development. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex reaction pathways and workflows to facilitate a deeper understanding of this versatile reagent.

Core Principles: The Dual Nature of Potassium Methanesulfonate

Potassium methanesulfonate's utility in chemical reactions stems from the distinct properties of its constituent ions: the potassium cation (K⁺) and the methanesulfonate anion (CH₃SO₃⁻).

  • The Methanesulfonate Anion as a Superior Leaving Group: The methanesulfonate (mesylate) anion is an excellent leaving group in nucleophilic substitution reactions.[1] This is attributed to the stability of the anion, which is a result of the delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This inherent stability makes the displacement of the mesylate group by a nucleophile thermodynamically favorable.

  • The Potassium Cation's Influence: The potassium cation primarily acts as a counterion. However, its presence can influence reaction kinetics and solubility. In non-aqueous environments, the nature of the cation can affect the nucleophilicity of the counterion and the overall reaction rate. In electrochemical applications, it contributes to the conductivity of the electrolyte solution.

Potassium Salts in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

While potassium methanesulfonate itself is not a primary reagent in the Suzuki-Miyaura coupling, the use of other potassium salts, such as potassium organotrifluoroborates and potassium trimethylsilanolate, is well-established and provides insight into the role of the potassium cation in this critical C-C bond-forming reaction.[2][3] The general mechanism involves a palladium catalyst, a base, an organoboron compound, and an organic halide.[4]

The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base, often a potassium salt like potassium carbonate, plays a crucial role in activating the organoboron species for the transmetalation step.[4]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R1-Pd(II)LnX OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R1R2 R1-Pd(II)LnR2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Boronate R2-B(OR)3- K+ Boronate->Transmetalation Base Base (e.g., K2CO3) Base->Boronate activation Halide R1-X Halide->OxAdd

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Quantitative Data from a Representative Suzuki-Miyaura Coupling

The following table presents data from the Suzuki-Miyaura cross-coupling of potassium furan-2-yltrifluoroborate with various aryl bromides, demonstrating the versatility and efficiency of using a potassium salt as the nucleophilic partner.[2]

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile (B114466)4-(Furan-2-yl)benzonitrile91
24-Bromoacetophenone1-(4-(Furan-2-yl)phenyl)ethan-1-one85
31-Bromo-4-nitrobenzene2-(4-Nitrophenyl)furan95
42-Bromopyridine2-(Furan-2-yl)pyridine78

Table 1: Yields of Suzuki-Miyaura cross-coupling with potassium furan-2-yltrifluoroborate.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium Furan-2-yltrifluoroborate[2]
  • Reaction Setup: A microwave vial is charged with Pd(OAc)₂ (3.4 mg, 0.015 mmol), RuPhos (14 mg, 0.03 mmol), 4-bromobenzonitrile (46.0 mg, 0.25 mmol), potassium furan-2-yltrifluoroborate (46.0 mg, 0.26 mmol), and Na₂CO₃ (53.0 mg, 0.5 mmol).

  • Inert Atmosphere: The vial is sealed, evacuated, and purged with nitrogen three times.

  • Solvent Addition: Ethanol (1.4 mL, 0.18 M) is added via syringe.

  • Reaction Conditions: The reaction mixture is heated at 85 °C for 12 hours.

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by chromatography.

Role as a Co-catalyst in Ruthenium-Catalyzed C-H Arylation

Potassium methanesulfonate has been employed as a cocatalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes. While detailed mechanistic studies for this specific role are not extensively published, it is proposed that the methanesulfonate anion may participate in the catalytic cycle by influencing the electronic properties of the ruthenium center or by facilitating the protonolysis step. In many ruthenium-catalyzed C-H functionalization reactions, potassium salts such as potassium carbonate or potassium acetate (B1210297) are used as bases or additives to promote the reaction.[5]

The general workflow for such a reaction is depicted below.

CH_Arylation_Workflow start Start Combine Reactants: - Substrate - Aryl Halide - Ruthenium Catalyst - Co-catalyst/Additive (e.g., KCH₃SO₃) - Base (if needed) solvent Add Solvent start->solvent inert Establish Inert Atmosphere (e.g., N₂ or Ar) solvent->inert heat Heat Reaction Mixture inert->heat monitor Monitor Reaction Progress (e.g., TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2: General Experimental Workflow for Ru-Catalyzed C-H Arylation.

Due to the limited availability of a detailed protocol specifically using potassium methanesulfonate, a general procedure for a related ruthenium-catalyzed C-H arylation is provided for illustrative purposes.

Experimental Protocol: General Procedure for Ruthenium-Catalyzed C-H Arylation of Aromatic Carboxylic Acids[5]
  • Reaction Setup: A reaction vessel is charged with the aromatic carboxylic acid, the aryl halide, [RuCl₂(p-cymene)]₂ as the catalyst, a ligand (e.g., PCy₃), and a base such as K₂CO₃.

  • Solvent Addition: A suitable solvent, such as NMP (N-Methyl-2-pyrrolidone), is added.

  • Reaction Conditions: The mixture is heated at a specified temperature (e.g., 80 °C) under an inert atmosphere until the reaction is complete.

  • Workup and Purification: The reaction is cooled, and the product is isolated through standard aqueous workup and extraction, followed by purification via chromatography.

Application in Electrochemistry: A Supporting Electrolyte

Potassium methanesulfonate serves as an effective supporting electrolyte in various electrochemical applications, including electrodeposition and cyclic voltammetry. Its high solubility in water and the electrochemical stability of the methanesulfonate anion make it a suitable choice.[6]

Electrodeposition

In electrodeposition, potassium methanesulfonate provides high conductivity to the electrolyte bath, facilitating the efficient deposition of metals. The methanesulfonate anion is generally non-coordinating, which can be advantageous in preventing the formation of undesired metal complexes in the electrolyte.

The following table summarizes key parameters from studies on the electrodeposition of iron and lead from methanesulfonate-based electrolytes.

MetalElectrolyte CompositionCurrent Density (A/dm²)Current Efficiency (%)Microhardness ( kg/mm ²)
IronFe(CH₃SO₃)₂5 - 2595 - 96461 - 477
LeadPb(CH₃SO₃)₂ with free CH₃SO₃H4~100Not Reported

Table 2: Quantitative data for the electrodeposition of iron and lead from methanesulfonate electrolytes.

Experimental Protocol: Electrodeposition of Iron[7]
  • Electrolyte Preparation: An aqueous electrolyte solution is prepared containing iron(II) methanesulfonate (Fe(CH₃SO₃)₂). The pH and temperature of the electrolyte are adjusted to the desired values.

  • Electrochemical Cell Setup: An electrochemical cell is assembled with the substrate to be plated as the cathode and a suitable anode (e.g., an iron plate).

  • Electrodeposition: A constant current density is applied across the electrodes for a specified duration to achieve the desired coating thickness.

  • Post-treatment: The plated substrate is removed from the cell, rinsed, and dried.

The general workflow for an electrodeposition experiment is visualized below.

Electrodeposition_Workflow start Start Prepare Electrolyte Solution (Metal Salt + Supporting Electrolyte like KCH₃SO₃) cell Assemble Electrochemical Cell (Anode, Cathode, Electrolyte) start->cell parameters Set Plating Parameters (Current Density, Temperature, Time) cell->parameters plating Apply Current and Initiate Plating parameters->plating monitoring Monitor Deposition Process plating->monitoring end Terminate Plating and Disassemble Cell monitoring->end post Rinse and Dry the Plated Substrate end->post analysis Characterize the Coating post->analysis

Figure 3: General Workflow for an Electrodeposition Experiment.

Conclusion

Potassium methanesulfonate is a versatile and valuable reagent in modern chemistry. Its mechanism of action is multifaceted, ranging from the straightforward role of the methanesulfonate anion as a stable leaving group to the more subtle influences of the potassium cation and the methanesulfonate anion in catalysis and electrochemistry. A thorough understanding of these mechanisms allows researchers and drug development professionals to harness the full potential of this compound in designing efficient and innovative chemical processes. The detailed protocols and quantitative data provided in this guide serve as a practical resource for the application of potassium methanesulfonate and related salts in the laboratory and beyond.

References

An In-depth Technical Guide to the Safe Handling of Potassium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety and handling information for potassium methanesulfonate (B1217627), tailored for researchers, scientists, and professionals in drug development. The following sections detail the material's hazards, necessary precautions, and emergency procedures.

Hazard Identification and Classification

Potassium methanesulfonate is considered a hazardous substance.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] Some sources also indicate limited evidence of a carcinogenic effect.[1]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of potassium methanesulfonate is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid (crystals or powder)[4]
AppearanceWhite[4]
OdorOdorless[4]
StabilityHygroscopic; sensitive to moisture[4][5]
Incompatible MaterialsOxidizing agents[1][4][5]
Hazardous Decomposition ProductsSulfur oxides, Potassium oxides, Carbon oxides[5][6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk of exposure and ensure material stability.

Handling

Always handle potassium methanesulfonate in a well-ventilated area.[1][2] Avoid breathing dust.[1][2] Personal contact with the substance, including inhalation, should be avoided.[1] Do not eat, drink, or smoke when handling this chemical.[1] After handling, always wash hands thoroughly with soap and water.[1]

Storage

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as oxidizing agents.[1][4][5] Protect containers from physical damage and check regularly for leaks.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling potassium methanesulfonate.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face ProtectionChemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1][2][5]
Skin ProtectionWear appropriate protective gloves and clothing to prevent skin exposure.[2][5] An apron (e.g., P.V.C.) may also be necessary.[1]
Respiratory ProtectionA dust mask (e.g., type N95) or a particulate respirator should be used, especially when engineering controls are insufficient to prevent exposure to dust.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[1][2][5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5][6] Remove contaminated clothing.[7] If irritation occurs or persists, seek medical attention.[2][5]
Eye Contact Immediately rinse eyes with plenty of fresh, running water for at least 15 minutes, also under the eyelids.[2][5][6] Seek medical attention.[2][5]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water and then drink plenty of water.[1][5][6] Seek medical advice.[1][5]

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup.

Minor Spills

For minor spills, wear appropriate PPE, including a dust respirator.[1] Use dry clean-up procedures to avoid generating dust.[1] You can vacuum or sweep the material.[1] If sweeping, dampen with water to prevent dusting.[1] Place the collected material into a suitable, sealed container for disposal.[1]

Major Spills

For major spills, alert personnel in the area and notify emergency responders.[1] Control personal contact by wearing appropriate protective clothing.[1] Prevent the spillage from entering drains or water courses.[1] Recover the product wherever possible using dry clean-up methods to avoid dust generation.[1]

Experimental Protocols: General Safety Assessment

Skin Irritation/Corrosion Testing (e.g., OECD Guideline 404)

This test involves applying the test substance to the skin of a laboratory animal (typically a rabbit) and observing for signs of erythema (redness) and edema (swelling) over a period of time. The severity of the reaction is scored to determine the irritation potential.

Acute Eye Irritation/Corrosion Testing (e.g., OECD Guideline 405)

Similar to the skin irritation test, this involves applying the test substance to the eye of a laboratory animal and observing for effects on the cornea, iris, and conjunctiva. The reversibility of any observed effects is also assessed.

Acute Oral Toxicity Testing (e.g., OECD Guideline 420, 423, or 425)

These methods are used to determine the LD50 (the dose that is lethal to 50% of the test animals). The substance is administered orally to animals at various dose levels, and mortality and other toxic effects are observed.

Logical Workflow for Spill Response

The following diagram illustrates the decision-making process for responding to a potassium methanesulfonate spill.

Spill_Response_Workflow start Spill of Potassium Methanesulfonate Occurs assess_spill Assess Spill Size and Immediate Risk start->assess_spill is_major Is the spill major? assess_spill->is_major minor_spill Minor Spill Procedure is_major->minor_spill No major_spill Major Spill Procedure is_major->major_spill Yes ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->ppe evacuate Evacuate Area & Alert Emergency Services major_spill->evacuate contain Contain Spill Prevent entry into drains ppe->contain cleanup_dry Use Dry Cleanup Methods (Vacuum or Damp Sweep) contain->cleanup_dry dispose Place in Sealed Container for Disposal cleanup_dry->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate end Spill Response Complete decontaminate->end evacuate->ppe

Caption: Workflow for Potassium Methanesulfonate Spill Response.

Fire-Fighting Measures

Potassium methanesulfonate is a combustible solid but propagates flame with difficulty.[1] Dust clouds may form an explosive mixture with air.[1]

  • Suitable Extinguishing Media: Use water spray, foam, dry chemical powder, or carbon dioxide.[1][4][5][6]

  • Hazardous Combustion Products: Burning may produce sulfur oxides, potassium oxides, and carbon oxides.[5][6]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

References

Methodological & Application

Application Notes and Protocols for Potassium Methanesulfonate as a Supporting Electrolyte in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of potassium methanesulfonate (B1217627) (KCH₃SO₃) as a supporting electrolyte in various electrochemical applications. Its high solubility, good thermal stability, and environmentally friendly nature make it a versatile alternative to conventional electrolytes.[1]

Physicochemical Properties

Potassium methanesulfonate is a white crystalline solid highly soluble in water.[1] The methanesulfonate anion's stability under both oxidative and reductive conditions contributes to a wide electrochemical window, making it suitable for a range of electrochemical studies.[1]

Table 1: Physicochemical Properties of Potassium Methanesulfonate

PropertyValueReference
CAS Number2386-56-3[1]
Molecular FormulaCH₃KO₃S[1]
Molecular Weight134.19 g/mol [2]
AppearanceWhite crystalline solid/powder[1][2]
Solubility in WaterHighly soluble[1]
Melting Point>360 °C[3]

Applications in Electrochemistry

Potassium methanesulfonate is a valuable supporting electrolyte in several electrochemical applications, including electrodeposition, cyclic voltammetry, and redox flow batteries.

Electrodeposition

Methanesulfonate-based electrolytes are increasingly used for the electrodeposition of metals and alloys, such as tin, copper, and tin-lead solders, offering a less corrosive and more environmentally benign alternative to traditional acidic baths.[11][12][13]

Table 2: Comparison of a Methanesulfonate-based Electrolyte with a Traditional Electrolyte for Tin-Lead Solder Plating

ParameterMethanesulfonate ElectrolyteTraditional Fluoborate Electrolyte
Composition Tin methanesulfonate, Lead methanesulfonate, Methanesulfonic acid, AdditivesTin fluoborate, Lead fluoborate, Fluoboric acid, Boric acid, Additives
Operating Temperature Ambient to 55 °CAmbient
Current Density Range Wide, e.g., 1-30 A/ft² for acceptable depositsTypically narrower for bright deposits
Deposit Quality Smooth, satin-bright, large grain structureSmooth matte to bright deposits
Environmental Concerns Lower toxicity, biodegradableHighly poisonous and corrosive fluoborates, difficult waste treatment

This protocol is adapted from general procedures for methanesulfonate-based tin-lead solder plating.[14]

Objective: To electrodeposit a tin-lead solder alloy onto a substrate using a potassium methanesulfonate-based electrolyte.

Materials:

  • Potassium methanesulfonate (supporting electrolyte)

  • Tin(II) methanesulfonate (tin source)

  • Lead(II) methanesulfonate (lead source)

  • Methanesulfonic acid (to adjust pH and conductivity)

  • Organic additives (e.g., grain refiners, brighteners - specific types and concentrations are often proprietary)

  • Deionized water

  • Substrate to be plated (e.g., copper coupon)

  • Anodes (e.g., pure tin and pure lead, or a solder alloy anode)

  • Electrochemical cell

  • DC power supply

  • Magnetic stirrer and stir bar (optional, for agitation)

  • Temperature controller (optional)

Procedure:

  • Electrolyte Preparation:

    • Dissolve the desired amounts of tin(II) methanesulfonate, lead(II) methanesulfonate, and potassium methanesulfonate in deionized water. The ratio of tin to lead will determine the alloy composition.

    • Add methanesulfonic acid to achieve the desired pH (typically acidic).

    • Add the appropriate organic additives according to the desired deposit characteristics. The concentration of the supporting electrolyte, potassium methanesulfonate, is typically in the range of 0.1 M to 1 M to ensure sufficient conductivity.

  • Cell Setup:

    • Assemble the electrochemical cell with the substrate as the cathode and the tin/lead anodes.

    • Ensure proper electrical connections to the DC power supply.

    • If using agitation, place the magnetic stir bar in the cell.

  • Electrodeposition:

    • Immerse the substrate and anodes in the electrolyte.

    • Set the desired current density (e.g., 10-100 A/ft²) and apply the current.

    • Maintain the desired temperature and agitation throughout the deposition process.

    • The deposition time will depend on the desired thickness of the solder layer.

  • Post-treatment:

    • After deposition, rinse the plated substrate thoroughly with deionized water and dry it.

Expected Results: A uniform, adherent, and smooth deposit of tin-lead solder on the substrate. The exact morphology and composition will depend on the specific operating parameters.

cluster_prep Electrolyte Preparation cluster_dep Electrodeposition Process cluster_post Post-Treatment prep1 Dissolve Tin & Lead Methanesulfonates prep2 Add Potassium Methanesulfonate prep1->prep2 prep3 Adjust pH with Methanesulfonic Acid prep2->prep3 prep4 Add Organic Additives prep3->prep4 dep1 Assemble Electrochemical Cell prep4->dep1 Electrolyte Ready dep2 Set Operating Parameters (Current Density, Temperature, Agitation) dep1->dep2 dep3 Apply DC Current dep2->dep3 dep4 Monitor Deposition dep3->dep4 post1 Rinse with DI Water dep4->post1 Deposition Complete post2 Dry the Plated Substrate post1->post2 end end post2->end Final Product

Caption: Workflow for Tin-Lead Solder Electrodeposition.

Cyclic Voltammetry

Potassium methanesulfonate can be used as a supporting electrolyte in cyclic voltammetry (CV) for studying the electrochemical behavior of various analytes in aqueous and some organic solvents. Its wide electrochemical window allows for the investigation of a broad range of redox potentials.

This is a general protocol that can be adapted for specific analytes.

Objective: To perform cyclic voltammetry of an analyte using potassium methanesulfonate as the supporting electrolyte.

Materials:

  • Potassium methanesulfonate (supporting electrolyte, typically 0.1 M - 1.0 M)

  • Solvent (e.g., deionized water, acetonitrile)

  • Analyte of interest (e.g., a metal salt, an organic compound)

  • Working electrode (e.g., glassy carbon, platinum, gold)

  • Reference electrode (e.g., Ag/AgCl, SCE)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Potentiostat

Procedure:

  • Electrolyte Preparation:

    • Dissolve the required amount of potassium methanesulfonate in the chosen solvent to achieve the desired concentration.

    • Add the analyte to the electrolyte solution at the desired concentration (typically in the millimolar range).

  • Cell Setup:

    • Assemble the three-electrode electrochemical cell.

    • Polish the working electrode to a mirror finish before each experiment.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters on the potentiostat software, including the initial potential, switching potential(s), and scan rate.

    • Run the cyclic voltammogram. It is good practice to run a background scan of the supporting electrolyte alone first to determine the potential window.[2]

    • Record the resulting voltammogram (current vs. potential).

Data Analysis:

  • Determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc) from the voltammogram.

  • Calculate the formal potential (E°') and assess the reversibility of the redox process.

start Start prep Prepare Electrolyte: Solvent + KCH₃SO₃ + Analyte start->prep setup Assemble 3-Electrode Cell (Working, Reference, Counter) prep->setup deoxygenate Deoxygenate Solution (N₂ or Ar bubbling) setup->deoxygenate connect Connect to Potentiostat deoxygenate->connect set_params Set CV Parameters (Potential Range, Scan Rate) connect->set_params run_cv Run Cyclic Voltammogram set_params->run_cv analyze Analyze Voltammogram (Peak Potentials & Currents) run_cv->analyze end End analyze->end

Caption: Experimental Workflow for Cyclic Voltammetry.

Redox Flow Batteries

Potassium methanesulfonate can be a component of the supporting electrolyte in redox flow batteries (RFBs), particularly in vanadium redox flow batteries (VRFBs). The high solubility of metal salts in methanesulfonate solutions can lead to higher energy densities.

Table 3: Potential Performance Metrics for a Vanadium Redox Flow Battery with a Methanesulfonate-based Electrolyte

Performance MetricTypical Range/Value
Energy Efficiency 70-85%
Coulombic Efficiency >95%
Voltage Efficiency 75-90%
Energy Density 20-50 Wh/L
Cycle Life >10,000 cycles

Note: These are general performance metrics for VRFBs. The specific performance with potassium methanesulfonate as a primary supporting electrolyte would need to be experimentally determined and may vary based on the overall electrolyte composition and cell design.

cluster_anolyte Anolyte Loop cluster_catholyte Catholyte Loop anolyte_tank Anolyte Tank (e.g., V²⁺/V³⁺ in KCH₃SO₃ solution) anolyte_pump Pump anolyte_tank->anolyte_pump stack Electrochemical Stack (with Ion Exchange Membrane) anolyte_pump->stack Flow to Stack catholyte_tank Catholyte Tank (e.g., VO²⁺/VO₂⁺ in KCH₃SO₃ solution) catholyte_pump Pump catholyte_tank->catholyte_pump catholyte_pump->stack Flow to Stack stack->anolyte_tank Return to Tank stack->catholyte_tank Return to Tank load Load / Power Source stack->load

Caption: Schematic of a Redox Flow Battery System.

Safety and Handling

Potassium methanesulfonate is considered a hazardous substance.[2] It can cause skin and eye irritation and may cause respiratory irritation. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Potassium methanesulfonate offers a promising and versatile option as a supporting electrolyte in various electrochemical applications. Its favorable properties, including high solubility and stability, make it a suitable candidate for researchers and professionals in electrochemistry and related fields. Further research to quantify its physicochemical properties in various solvents will enhance its applicability and adoption in the scientific community.

References

Application Notes and Protocols for Potassium Methanesulfonate in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methanesulfonate (B1217627) (KMS) is emerging as a potential electrolyte component in lithium-ion batteries (LIBs).[1] Its high solubility and electrical conductivity make it a candidate for enhancing the performance and safety of LIBs.[1] This document provides detailed application notes and experimental protocols for the utilization of potassium methanesulfonate in Li-ion battery electrolytes, based on available research and established electrochemical testing procedures. It is important to note that while KMS is recognized for its electrochemical applications, specific and comprehensive data on its performance within lithium-ion systems is still an active area of research. The following sections synthesize current knowledge and provide generalized protocols adaptable for KMS-based electrolyte studies.

Data Presentation

Table 1: Physicochemical Properties of Potassium Methanesulfonate
PropertyValueReference
Chemical FormulaCH₃KO₃S[2]
Molecular Weight134.20 g/mol [2]
AppearanceWhite crystalline solid[2]
SolubilityHighly soluble in water[1]
Table 2: Comparative Ionic Conductivity of Potassium Salts in Organic Carbonate Solvents
Electrolyte SystemIonic Conductivity (mS/cm)Temperature (°C)Reference
1 M KFSI in EC/EMC (1:2, v/v)8.4725[3]
1 M LiFSI in EC/EMC (1:2, v/v)3.6525[3]
1 M LiPF₆ in EC/EMC (1:2, v/v)3.87625[3]
1 M KPF₆ in PCLower than LiPF₆ below 1.5 M20[4]
1 M KFSI in DMEHigher than LiFSI below 2 M20[5]

Note: EC = Ethylene (B1197577) Carbonate, EMC = Ethyl Methyl Carbonate, PC = Propylene (B89431) Carbonate, DME = Dimethoxyethane, KFSI = Potassium bis(fluorosulfonyl)imide, LiFSI = Lithium bis(fluorosulfonyl)imide, LiPF₆ = Lithium hexafluorophosphate (B91526).

Experimental Protocols

Preparation of Potassium Methanesulfonate-Based Electrolyte

Objective: To prepare a stable and ionically conductive electrolyte solution containing potassium methanesulfonate for use in lithium-ion battery test cells.

Materials:

  • Potassium methanesulfonate (CH₃KO₃S), battery grade (≥99.9%)

  • Lithium hexafluorophosphate (LiPF₆) or other appropriate lithium salt

  • Organic solvents, battery grade (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC), propylene carbonate (PC))

  • Anhydrous solvents for rinsing (e.g., dimethyl carbonate)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solvent Preparation: In an argon-filled glovebox, mix the desired organic solvents in the appropriate ratio (e.g., EC:DMC 1:1 v/v). Ensure all solvents are of battery-grade with low water content.

  • Salt Dissolution:

    • Weigh the required amount of LiPF₆ to achieve the desired molar concentration (e.g., 1.0 M).

    • Slowly add the LiPF₆ to the solvent mixture while stirring continuously until fully dissolved.

    • Weigh the desired amount of potassium methanesulfonate to be used as an additive or co-salt.

    • Gradually add the potassium methanesulfonate to the LiPF₆ solution, continuing to stir until the solution is clear and homogeneous.

  • Final Preparation: Allow the electrolyte to stir for several hours to ensure complete dissolution and homogeneity. Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Measurement of Ionic Conductivity

Objective: To determine the ionic conductivity of the prepared potassium methanesulfonate-based electrolyte.

Materials:

  • Prepared KMS-based electrolyte

  • Conductivity meter with a suitable probe for organic solvents

  • Temperature-controlled chamber or water bath

  • Calibration standards (e.g., standard KCl solutions)

  • Inert atmosphere (glovebox)

Procedure:

  • Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.

  • Cell Assembly: In a glovebox, assemble the conductivity cell, ensuring the electrodes are clean and dry.

  • Measurement:

    • Immerse the conductivity probe into the KMS-based electrolyte solution.

    • Allow the temperature of the electrolyte to stabilize at the desired setpoint (e.g., 25 °C).

    • Record the conductivity reading once it has stabilized.

    • Repeat the measurement at various temperatures to determine the temperature dependence of the ionic conductivity.[6]

  • Data Analysis: The ionic conductivity (σ) can be calculated from the measured resistance (R) and the cell constant (K_cell) using the formula: σ = K_cell / R.

Evaluation of Electrochemical Stability Window (ESW)

Objective: To determine the voltage range over which the KMS-based electrolyte remains stable without significant oxidation or reduction.

Materials:

  • Prepared KMS-based electrolyte

  • Three-electrode cell (e.g., Swagelok-type)

  • Working electrode (e.g., glassy carbon or platinum)

  • Counter and reference electrodes (e.g., lithium metal)

  • Potentiostat/Galvanostat

  • Argon-filled glovebox

Procedure:

  • Cell Assembly: Assemble the three-electrode cell inside a glovebox using the prepared electrolyte.

  • Cyclic Voltammetry (CV):

    • Connect the cell to the potentiostat.

    • Set the CV parameters:

      • Scan rate: e.g., 0.1 mV/s to 1 mV/s.

      • Potential window: A wide range to capture the oxidation and reduction limits (e.g., 0 to 6 V vs. Li/Li⁺).

    • Run the cyclic voltammetry scan for several cycles until a stable voltammogram is obtained.[7]

  • Data Analysis: The electrochemical stability window is determined by identifying the potentials at which the current begins to increase significantly, indicating the onset of electrolyte decomposition (oxidation at the anodic limit and reduction at the cathodic limit).

Charge-Discharge Cycling Performance

Objective: To evaluate the effect of the KMS-based electrolyte on the cycling performance of a lithium-ion cell.

Materials:

  • Prepared KMS-based electrolyte

  • Anode (e.g., graphite (B72142) or lithium metal)

  • Cathode (e.g., LiFePO₄ or LiNiMnCoO₂)

  • Separator (e.g., Celgard)

  • Coin cell components (casings, spacers, springs)

  • Battery cycler

  • Argon-filled glovebox

Procedure:

  • Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the selected anode, cathode, separator, and the prepared KMS-based electrolyte.

  • Formation Cycles:

    • Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 1-3 cycles to form a stable solid electrolyte interphase (SEI).

    • The voltage range should be appropriate for the chosen electrode materials.

  • Galvanostatic Cycling:

    • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) for an extended number of cycles (e.g., 100 or more).[8]

    • Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.

  • Data Analysis: Analyze the cycling data to determine the capacity retention, coulombic efficiency, and rate capability of the cells containing the KMS-based electrolyte. Compare these results to cells using a standard electrolyte.

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_characterization Electrochemical Characterization Solvent_Mixing Solvent Mixing (e.g., EC:DMC) Li_Salt_Dissolution Lithium Salt Dissolution (e.g., LiPF₆) Solvent_Mixing->Li_Salt_Dissolution KMS_Addition KMS Addition & Dissolution Li_Salt_Dissolution->KMS_Addition Ionic_Conductivity Ionic Conductivity Measurement KMS_Addition->Ionic_Conductivity ESW_Analysis Electrochemical Stability Window (CV) KMS_Addition->ESW_Analysis Cell_Assembly Coin Cell Assembly (e.g., CR2032) KMS_Addition->Cell_Assembly Cycling_Performance Charge-Discharge Cycling Cell_Assembly->Cycling_Performance

Caption: Experimental workflow for the preparation and characterization of KMS-based electrolytes.

Signaling_Pathway cluster_anode Anode Side cluster_electrolyte Electrolyte cluster_cathode Cathode Side Anode Anode (e.g., Graphite) SEI Solid Electrolyte Interphase (SEI) Li_Ion_Anode Li⁺ Li_Ion_Electrolyte Li⁺ Li_Ion_Anode->Li_Ion_Electrolyte Discharge K_Ion K⁺ Li_Ion_Electrolyte->Li_Ion_Anode Charge Li_Ion_Cathode Li⁺ Li_Ion_Electrolyte->Li_Ion_Cathode Charge CH3SO3_Anion CH₃SO₃⁻ Cathode Cathode (e.g., LiFePO₄) Li_Ion_Cathode->Li_Ion_Electrolyte Discharge

Caption: Proposed ion transport mechanism in a Li-ion battery with KMS electrolyte.

References

Application Notes and Protocols for the Electrodeposition of Tin Alloys Using Methanesulfonate-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of various tin alloys from methanesulfonate-based electrolytes. The use of methanesulfonic acid (MSA) and its salts, such as potassium methanesulfonate (B1217627), offers a more environmentally friendly alternative to traditional plating baths like fluoborate systems.[1] MSA-based electrolytes are characterized by high metal solubility, excellent conductivity, reduced corrosiveness, and a slower oxidation rate of stannous to stannic tin.[1]

Advantages of Methanesulfonate Electrolytes

Methanesulfonate-based plating baths present several key advantages over traditional systems:

  • Environmental and Safety: They are a greener alternative to hazardous fluoborate electrolytes.[1]

  • High Metal Solubility: Allows for the formulation of concentrated plating baths.[1]

  • Excellent Conductivity: Contributes to efficient electrodeposition.[1]

  • Stability: These electrolytes exhibit good chemical stability.[2]

  • Ease of Effluent Treatment: The waste products are more easily treated compared to those from other plating systems.[1]

  • Versatility: Capable of depositing pure tin and a variety of tin alloys by adjusting the bath composition.[1]

Application Areas

Tin and tin-alloy coatings are crucial in the electrical and electronics industry for ensuring solderability.[1] These coatings are applied to a wide range of components, including:

  • Printed circuit boards

  • Connectors

  • Semiconductors and transistors

  • Wires and strips

Quantitative Data Summary

The following tables summarize typical bath compositions and operating parameters for the electrodeposition of various tin alloys from methanesulfonate-based electrolytes.

Table 1: Tin-Silver (Sn-Ag) Alloy Electrodeposition
ParameterValueReference
Tin Methanesulfonate0.192 mol L⁻¹[3]
Silver Methanesulfonate0.008 mol L⁻¹[3]
Methanesulfonic Acid2.0 mol L⁻¹[3]
Complexing Agent (for Ag)120 mL L⁻¹ TS-SLG[3]
Antioxidant0.005 mol L⁻¹ Catechol[3]
Current Density-20 mA cm⁻²[3]
TemperatureRoom Temperature (296 K)[3]
Table 2: Tin-Copper (Sn-Cu) Alloy Electrodeposition
ParameterValueReference
Tin Sulfate (in MSA electrolyte)0.02 to 0.05 mol dm⁻³[4]
Copper Sulfate (in MSA electrolyte)0.02 to 0.2 mol dm⁻³[4]
Methanesulfonic Acid12.5 to 15% vol (1.9 to 2.3 mol dm⁻³)[4]
Antioxidant0.01 mol dm⁻³ Hydroquinone[4]
Surfactant0.008 to 0.012% vol Perfluorinated Cationic Surfactant[4]
Current Density5 to 50 mA cm⁻²[5]
Temperature296 K[4]
Table 3: Tin-Bismuth (Sn-Bi) Alloy Electrodeposition
ParameterValueReference
Soluble Tin0.05 to 50 g/L[6]
Soluble BismuthVaries based on desired alloy composition[6]
Methanesulfonic Acid>200 g/L (typically 200-400 g/L)[6][7]
AdditivesNon-ionic surfactants and/or modified alkylene oxides[6]
AnodeSoluble tin and/or bismuth anodes[6][8]
TemperatureNot specified, typically ambient

Experimental Protocols

Protocol 1: General Preparation of a Methanesulfonate-Based Electrolyte

This protocol outlines the general steps for preparing a methanesulfonate-based plating bath. Specific concentrations of metal salts and additives should be adjusted according to the desired alloy composition as detailed in the tables above.

Materials:

  • Deionized water

  • Methanesulfonic acid (MSA)

  • Stannous methanesulfonate

  • Metal salt of the alloying element (e.g., silver methanesulfonate, copper sulfate, bismuth methanesulfonate)

  • Additives (e.g., complexing agents, antioxidants, surfactants, brighteners)

  • Glass beaker or tank made of polyethylene (B3416737) or polypropylene[9]

  • Magnetic stirrer and stir bar

Procedure:

  • Start with Deionized Water: In a clean beaker or tank, add approximately half of the final required volume of deionized water.

  • Add Methanesulfonic Acid: Slowly and carefully add the required amount of methanesulfonic acid to the water while stirring continuously. The reaction can be exothermic.

  • Dissolve Metal Salts: Once the acid solution has cooled to room temperature, slowly add and dissolve the stannous methanesulfonate.

  • Add Alloying Metal Salt: After the stannous methanesulfonate is fully dissolved, add and dissolve the metal salt for the desired alloy.

  • Incorporate Additives: Add any required complexing agents, antioxidants, surfactants, or brighteners to the solution, ensuring each is fully dissolved before adding the next.

  • Final Volume Adjustment: Add deionized water to reach the final desired volume of the plating bath.

  • pH Adjustment (if necessary): Check the pH of the solution and adjust if necessary using methanesulfonic acid or a suitable base like potassium hydroxide.[10]

  • Solution Filtration: Filter the prepared electrolyte to remove any undissolved particles.

Protocol 2: Electrodeposition of Tin-Silver Alloy

This protocol provides a method for the electrodeposition of a Sn-Ag alloy, a common lead-free solder alternative.

Equipment:

  • Two-electrode cell

  • DC power supply

  • Anode: Pure tin plate[3]

  • Cathode: Substrate to be plated (e.g., copper-clad board)

  • Prepared Sn-Ag methanesulfonate electrolyte

  • Magnetic stirrer (optional, for agitation)

Procedure:

  • Substrate Preparation: Thoroughly clean and degrease the cathode substrate. An acid dip (e.g., 10% MSA solution) can be used to remove surface oxides.[9]

  • Cell Assembly: Place the prepared Sn-Ag electrolyte into the two-electrode cell. Position the tin anode and the cathode substrate in the electrolyte, ensuring they are parallel and at the desired distance.

  • Electrodeposition: Connect the anode and cathode to the DC power supply. Apply a constant current density of -20 mA cm⁻² for the desired plating duration to achieve the target thickness.[3] The deposition is typically carried out at room temperature.[3]

  • Post-treatment: After deposition, immediately rinse the plated substrate with deionized water to remove residual electrolyte and prevent staining.[6] Dry the plated substrate using a suitable method.

Visualizations

Electrodeposition_Workflow cluster_prep Preparation cluster_plating Electrodeposition cluster_post Post-Treatment A Electrolyte Preparation D Cell Assembly (Anode, Cathode, Electrolyte) A->D B Substrate Cleaning & Degreasing C Acid Dip for Oxide Removal B->C C->D E Apply DC Current/Potential D->E F Rinsing with Deionized Water E->F G Drying F->G

General workflow for the electrodeposition of tin alloys.

Influence_of_Parameters cluster_input Input Parameters cluster_output Deposit Properties A Current Density X Alloy Composition A->X influences Y Surface Morphology A->Y influences Z Deposit Thickness A->Z influences B Temperature B->Y influences C Additive Concentration C->Y influences D Metal Ion Ratio D->X determines

Influence of key parameters on tin alloy deposit properties.

References

Application Notes and Protocols for Whole-Cell Patch Clamp Recording with Potassium Methanesulfonate Internal Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whole-cell patch clamp electrophysiology is a cornerstone technique for investigating neuronal function, allowing for the high-fidelity recording of synaptic events and action potentials. The composition of the internal pipette solution is a critical determinant of recording quality and physiological relevance. While potassium gluconate and potassium chloride have traditionally been used, potassium methanesulfonate (B1217627) (KMeSO₄) has emerged as a superior alternative for many applications. These notes provide a detailed guide to the theory, application, and protocols for using KMeSO₄-based internal solutions to achieve stable, high-quality whole-cell recordings.

Potassium methanesulfonate is favored for its ability to minimize the rundown of calcium-activated potassium currents and better preserve overall neuronal excitability compared to potassium gluconate.[1] Furthermore, the methanesulfonate anion has a higher mobility than gluconate, which can result in a lower series resistance and a smaller liquid junction potential, contributing to more accurate measurements.[1]

Advantages of Potassium Methanesulfonate Internal Solution

The choice of the primary anion in the internal solution can significantly impact the outcome of an electrophysiological experiment. Potassium methanesulfonate offers several key advantages over more traditional anions like gluconate and chloride.

A primary benefit of KMeSO₄ is the enhanced stability of recordings, particularly for long-duration experiments. It has been observed to be more effective than potassium gluconate in preserving cellular excitability.[1] This is partly because gluconate can chelate calcium ions, albeit with low affinity, which can interfere with calcium-dependent processes.[1] In contrast, methanesulfonate is considered a more inert anion, minimizing such interactions.

For studies focusing on neuronal excitability and firing patterns, a KMeSO₄-based internal solution is often the preferred choice. It helps in maintaining the physiological activity of the neuron, allowing for more reliable characterization of action potential dynamics and synaptic integration.

Advantages_of_KMeSO4 cluster_Internal_Solutions Internal Solution Anions cluster_Advantages Electrophysiological Outcomes cluster_Disadvantages Potential Issues KMeSO4 Potassium Methanesulfonate Stability Enhanced Recording Stability KMeSO4->Stability Excitability Preserved Neuronal Excitability KMeSO4->Excitability Low_Rs Lower Access Resistance KMeSO4->Low_Rs Low_LJP Reduced Liquid Junction Potential KMeSO4->Low_LJP Ca_Currents Minimal Rundown of Ca-activated K currents KMeSO4->Ca_Currents KGluconate Potassium Gluconate Ca_Chelation Calcium Chelation KGluconate->Ca_Chelation KCl Potassium Chloride Cl_Gradient Altered Chloride Gradient KCl->Cl_Gradient

Caption: Advantages of KMeSO₄ in internal solutions.

Data Presentation: Comparative Analysis of Internal Solutions

The choice of internal solution anion significantly influences key electrophysiological parameters. The following table summarizes typical values obtained with KMeSO₄, K-Gluconate, and KCl-based internal solutions. Note: These values are compiled from multiple sources for illustrative purposes and can vary depending on cell type and experimental conditions.

ParameterPotassium Methanesulfonate (KMeSO₄)Potassium Gluconate (K-Gluconate)Potassium Chloride (KCl)
Resting Membrane Potential (mV) -65 to -75-60 to -70-60 to -70 (can be more depolarized)
Input Resistance (MΩ) 100 - 300100 - 25080 - 200
Action Potential Threshold (mV) -45 to -55-45 to -55-45 to -55
Action Potential Amplitude (mV) 80 - 11075 - 10570 - 100
Action Potential Half-Width (ms) 1.0 - 2.01.2 - 2.51.0 - 2.0
Liquid Junction Potential (mV) ~ -8 to -10~ -10 to -15~ 0 to -5

Experimental Protocols

Preparation of KMeSO₄-Based Internal Solution

This protocol provides a standard recipe for a KMeSO₄-based internal solution suitable for recording neuronal excitability and synaptic potentials in many central neurons.

Stock Solutions:

  • 1 M KMeSO₄

  • 1 M KCl

  • 1 M HEPES

  • 0.5 M EGTA

  • 1 M MgCl₂

  • 100 mM Mg-ATP

  • 100 mM Na-GTP

  • 1 M Phosphocreatine (Na₂ salt)

Internal Solution Recipe (for 10 mL final volume):

ReagentStock Conc.Volume to Add (µL)Final Conc. (mM)
KMeSO₄1 M1350135
KCl1 M10010
HEPES1 M10010
EGTA0.5 M100.5
MgCl₂1 M101
Mg-ATP100 mM4004
Na-GTP100 mM300.3
Phosphocreatine1 M10010
ddH₂O-to 10 mL-

Instructions:

  • Add the appropriate volumes of stock solutions to a 15 mL conical tube.

  • Bring the final volume to 10 mL with high-purity ddH₂O.

  • Adjust the pH to 7.2-7.3 with 1 M KOH.

  • Measure the osmolarity and adjust to 280-290 mOsm with KMeSO₄ or ddH₂O.

  • Aliquot into 0.5-1 mL tubes and store at -20°C.

  • On the day of the experiment, thaw an aliquot and filter through a 0.22 µm syringe filter before use. Keep on ice.

Whole-Cell Patch Clamp Recording Protocol

This protocol outlines the key steps for obtaining whole-cell recordings from neurons in acute brain slices using a KMeSO₄-based internal solution.

Experimental_Workflow Prep Prepare Brain Slices and ACSF Pipette Pull and Fire-Polish Patch Pipettes (3-6 MΩ) Prep->Pipette Fill Fill Pipette with Filtered KMeSO₄ Internal Solution Pipette->Fill Approach Approach Neuron with Positive Pressure Fill->Approach Seal Form Gigaohm Seal (>1 GΩ) Approach->Seal Rupture Rupture Membrane to Achieve Whole-Cell Seal->Rupture Record Record Neuronal Activity (Voltage or Current Clamp) Rupture->Record Analyze Data Analysis Record->Analyze

Caption: Workflow for whole-cell patch clamp recording.

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the KMeSO₄ internal solution.

  • Cell Visualization: Transfer a brain slice to the recording chamber and visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pipette Positioning: Fill the patch pipette with the filtered KMeSO₄ internal solution and mount it on the headstage. Apply positive pressure and lower the pipette into the aCSF.

  • Cell Approach and Sealing: Under visual guidance, approach a healthy-looking neuron. Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Recording: Switch to the desired recording mode (voltage-clamp or current-clamp) and proceed with the experimental protocol. Monitor access resistance and cell health throughout the recording.

Signaling Pathways and Logical Relationships

The composition of the internal solution directly influences the recorded cellular physiology by setting the intracellular ionic concentrations and providing energy substrates.

Signaling_Influence Internal_Solution KMeSO₄ Internal Solution (with ATP, GTP) Ionic_Gradients Sets Intracellular Ionic Gradients (K⁺, Cl⁻) Internal_Solution->Ionic_Gradients Energy Provides Energy Substrates Internal_Solution->Energy RMP Resting Membrane Potential Ionic_Gradients->RMP Reversal_Potentials Ionic Reversal Potentials (E_K, E_Cl) Ionic_Gradients->Reversal_Potentials Metabolism Cellular Metabolism Energy->Metabolism Excitability Neuronal Excitability (Action Potentials) RMP->Excitability Synaptic_Transmission Synaptic Transmission (EPSPs, IPSPs) Reversal_Potentials->Synaptic_Transmission Metabolism->Excitability Metabolism->Synaptic_Transmission

Caption: Influence of internal solution on neuronal physiology.

Conclusion

The use of potassium methanesulfonate-based internal solutions in whole-cell patch clamp recordings offers significant advantages for the stable and physiologically relevant measurement of neuronal activity. By minimizing current rundown and better preserving cellular excitability, KMeSO₄ facilitates high-quality recordings, particularly in long-duration experiments and studies focused on intrinsic firing properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively implement this technique in their studies.

References

Application Notes: The Role of Potassium Methanesulfonate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium methanesulfonate (B1217627) (KMeSO₄) is a salt extensively utilized in neuroscience research, primarily as a key component in intracellular solutions for electrophysiological studies.[1] Its properties make it an advantageous substitute for more traditional salts like potassium chloride (KCl) and potassium gluconate (K-Gluconate) in specific experimental contexts. The methanesulfonate anion (CH₃SO₃⁻) is relatively large and inert, which minimizes its interaction with neuronal channels and receptors.[2] This document provides detailed application notes, experimental protocols, and comparative data on the use of potassium methanesulfonate in neuroscience research.

Core Application: Intracellular Solution for Patch-Clamp Electrophysiology

The most prevalent application of potassium methanesulfonate is in the preparation of internal (pipette) solutions for whole-cell patch-clamp recordings. This technique allows for the measurement and control of a single neuron's membrane potential and currents. The composition of the internal solution is critical as it dialyzes the cell's cytoplasm and dictates the intracellular ionic environment.

Advantages of Potassium Methanesulfonate:

  • Preservation of Chloride Gradient: A key advantage of using KMeSO₄ over KCl is the maintenance of a physiological low intracellular chloride concentration. This is crucial for studying inhibitory neurotransmission, particularly via GABA-A receptors, which are chloride channels. A high chloride internal solution (like one based on KCl) can cause GABA-A mediated currents to be depolarizing instead of hyperpolarizing, altering the natural physiological response.[3]

  • Enhanced Neuronal Excitability: Compared to potassium gluconate, KMeSO₄ has been shown to better preserve neuronal excitability and minimize the "run-down" of certain currents, such as calcium-activated potassium currents.[3]

  • Lower Access Resistance: The methanesulfonate anion has a higher mobility than the gluconate anion, which can result in a lower series resistance and improved electrical access to the recorded neuron.[3]

  • Chemical Stability: It is a stable compound, suitable for use in various biochemical buffers and electrophysiology studies.[1]

Considerations and Disadvantages:

  • Liquid Junction Potential (LJP): The difference in ionic composition and mobility between the pipette solution and the external bath solution creates a liquid junction potential. Because methanesulfonate has a different mobility compared to chloride, KMeSO₄-based solutions can generate a significant LJP that must be calculated and corrected for accurate membrane potential measurements.[4][5] The corrected measured LJP for 100 mM Na-Methanesulfonate versus 100 mM NaCl is approximately -7.4 mV.[4]

  • Effects on Firing Properties: Some reports suggest that KMeSO₃ (a related compound) may affect the repetitive firing properties of neurons, making it important to select the internal solution based on the specific electrical properties being investigated.[6]

Quantitative Data: Internal Solution Compositions

The precise composition of the internal solution is tailored to the specific experimental goals. Below are examples of commonly used potassium methanesulfonate-based internal solutions for patch-clamp recordings.

ComponentK-MeSO₄ Internal Solution[7]Cesium-Based Internal Solution[8]
Primary Salt 130 mM K-Methanesulfonate 115 mM Cs-Methanesulfonate
NaCl3.8 mM-
CsCl-20 mM
MgCl₂1.0 mM2.5 mM
Buffer 10 mM HEPES 10 mM HEPES
Chelator 0.1 mM Na₄EGTA 10 mM EGTA
Energy Source 20 µl/ml of 100 mM Phosphocreatine10 mM Na-Phosphocreatine
Na₃GTP0.4 mM (from 20 mM stock)0.4 mM
Mg₁.₅ATP2.0 mM (from 100 mM stock)0.4 mM Na₂ATP
pH Adjusted to 7.3 with 1 M KOHAdjusted to ~7.25 with CsOH
Osmolarity ~290 mOsm/kg~290 mOsm

Note: ATP and GTP are typically added fresh on the day of the experiment from frozen stock solutions.[7] Cesium is often used instead of potassium to block potassium currents, which improves the space clamp for voltage-clamp recordings of synaptic currents.[3][8]

Experimental Protocols

Protocol 1: Preparation of K-MeSO₄ Based Internal Solution

This protocol describes the preparation of 100 ml of the K-MeSO₄ internal solution detailed in the table above.[7]

Materials:

  • Potassium Methanesulfonate (KCH₃SO₄)

  • Sodium Chloride (NaCl)

  • Magnesium Chloride (MgCl₂)

  • HEPES

  • Phosphocreatine (Sodium Salt)

  • Na₄EGTA

  • Sodium GTP (Na₃GTP)

  • Magnesium ATP (Mg₁.₅ATP)

  • Potassium Hydroxide (KOH) 1 M solution

  • Ultrapure water

  • 0.2 µm syringe filter

Procedure:

  • Prepare Base Solution: In approximately 80 ml of ultrapure water, dissolve the following components in order:

    • K-Methanesulfonate: 1.9526 g (for 130 mM)

    • NaCl: 0.0222 g (for 3.8 mM)

    • MgCl₂: 0.0203 g (for 1.0 mM)

    • HEPES: 0.2383 g (for 10 mM)

    • Phosphocreatine: 0.2267 g (for 5.0 mM)

    • Na₄EGTA: 0.0047 g (for 0.1 mM)

  • Adjust pH: Carefully adjust the pH of the solution to 7.3 using a 1 M KOH solution. Monitor the pH continuously with a calibrated pH meter.

  • Adjust Volume: Add ultrapure water to bring the total volume to 100 ml.

  • Check Osmolarity: Measure the osmolarity of the solution using an osmometer. Adjust with water or a small amount of K-MeSO₄ to reach the target of ~290 mOsm/kg.

  • Aliquot and Store: Aliquot the base solution into smaller volumes (e.g., 1 ml) and store at -20°C. This base solution is stable for several months.

  • Add Energy Molecules on Experiment Day: On the day of the experiment, thaw an aliquot of the internal solution. Add ATP and GTP from stock solutions to their final concentrations (e.g., add 20 µl of 100 mM Mg₁.₅ATP and 20 µl of 20 mM Na₃GTP per 1 ml of internal solution). Keep the final solution on ice.

  • Filter Solution: Before use, filter the final internal solution through a 0.2 µm syringe filter to remove any precipitates that could clog the patch pipette.[8]

G cluster_prep Solution Preparation cluster_exp Day of Experiment A Dissolve Salts (KMeSO₄, etc.) in ~80% Final Volume B Adjust pH to 7.3 with 1 M KOH A->B C Adjust Final Volume with Ultrapure Water B->C D Measure and Adjust Osmolarity (~290 mOsm) C->D E Aliquot and Freeze Base Solution at -20°C D->E F Thaw Aliquot E->F Stored until needed G Add Fresh ATP/GTP from Stock Solutions F->G H Filter with 0.2 µm Syringe Filter G->H I Back-fill Patch Pipette H->I J Perform Patch-Clamp Experiment I->J Ready for Recording

Internal solution preparation workflow.
Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol provides a general workflow for performing a whole-cell recording using a KMeSO₄-based internal solution.

Procedure:

  • Prepare Brain Slices: Prepare acute brain slices from the region of interest using a vibratome in ice-cold cutting solution.[9]

  • Prepare Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the KMeSO₄ internal solution.[8]

  • Fill Pipette: Back-fill the prepared pipette with the filtered, ice-cold KMeSO₄ internal solution.

  • Establish Recording:

    • Lower the pipette into the slice and apply positive pressure.

    • Approach a target neuron and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Apply gentle suction to rupture the cell membrane and achieve the "whole-cell" configuration.

  • Correct for LJP: Before recording, correct for the liquid junction potential either in the amplifier settings or during post-hoc data analysis.

  • Record Neuronal Activity:

    • Current-Clamp: To record action potentials and membrane potential, use the current-clamp mode.[9] Inject current to study neuronal firing patterns.

    • Voltage-Clamp: To record synaptic currents (e.g., EPSCs), hold the neuron at a specific voltage (e.g., -70 mV).[9] The KMeSO₄ solution allows for the isolation of excitatory currents without contaminating depolarizing responses from GABAergic inputs.

Visualizing the Impact on Synaptic Transmission

The primary reason for using potassium methanesulfonate is to maintain the physiological chloride gradient, which is critical for accurately studying inhibitory signaling mediated by GABA-A receptors.

G cluster_kcl High [Cl⁻] Internal (e.g., K-Chloride) cluster_kmeso4 Low [Cl⁻] Internal (e.g., K-Methanesulfonate) KCL_Node High Intracellular [Cl⁻] (e.g., 140 mM) ECl_KCL E_Cl ≈ 0 mV KCL_Node->ECl_KCL GABA_KCL GABA-A Channel Opening Result_KCL Cl⁻ Efflux or No Net Flow -> Depolarization (Excitatory) GABA_KCL->Result_KCL KMESO4_Node Low Intracellular [Cl⁻] (e.g., 4 mM) ECl_KMESO4 E_Cl ≈ -83 mV KMESO4_Node->ECl_KMESO4 GABA_KMESO4 GABA-A Channel Opening Result_KMESO4 Cl⁻ Influx -> Hyperpolarization (Inhibitory) GABA_KMESO4->Result_KMESO4 GABA_Input GABA Release at Synapse GABA_Input->GABA_KCL GABA_Input->GABA_KMESO4

Effect of internal solution on GABA-A signaling.

This diagram illustrates how a KMeSO₄-based solution, by keeping intracellular chloride low, ensures that the activation of GABA-A receptors leads to a hyperpolarizing (inhibitory) current, mimicking the physiological state. In contrast, a KCl-based solution elevates intracellular chloride, shifting the chloride reversal potential (E_Cl) to near 0 mV, which can cause GABA-A receptor activation to be depolarizing.

References

Preparation of Potassium Methanesulfonate Solutions for Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation of potassium methanesulfonate (B1217627) (K-MeSO₄)-based internal solutions for whole-cell patch-clamp electrophysiology. The protocols outlined below are designed to ensure solution stability, and physiological relevance, and to minimize experimental variability.

Introduction to Potassium Methanesulfonate in Electrophysiology

Internal solutions in patch-clamp experiments are crucial as they dialyze the cell's cytoplasm and therefore dictate the intracellular environment.[1] The choice of the primary salt in these solutions is critical for mimicking the natural ionic composition of the cell and for the stability of the recording.[2] While potassium gluconate is widely used, potassium methanesulfonate offers several advantages. Methanesulfonate has a higher ionic mobility than gluconate, which results in a lower liquid junction potential (LJP), a source of error in patch-clamp recordings.[1] Additionally, K-MeSO₄ may preserve neuronal excitability more effectively and result in lower access resistance compared to potassium gluconate.[2]

Composition of Potassium Methanesulfonate Internal Solutions

The composition of the internal solution can be tailored to specific experimental needs. Below is a comparison of a typical potassium methanesulfonate-based internal solution with a commonly used potassium gluconate-based solution.

ComponentK-MeSO₄ Solution (Typical)K-Gluconate Solution (Example)[3]Purpose
Primary Salt K-MeSO₄: 130 mMK-Gluconate: 140 mMTo mimic the high intracellular potassium concentration.[2][4]
Chloride Salt KCl: 4-10 mMKCl: 4 mMTo set the chloride reversal potential.[1]
pH Buffer HEPES: 10 mMHEPES: 10 mMTo maintain a stable physiological pH.[2]
Calcium Chelator EGTA: 0.5-1 mM or BAPTAEGTA: 0.5 mMTo buffer intracellular calcium concentrations.[2]
Energy Sources Mg-ATP: 2-4 mM, Na-GTP: 0.3-0.4 mMMg-ATP: 4 mM, Na-GTP: 0.4 mMTo provide energy for cellular processes.[2]
Creatine Source Na₂-Phosphocreatine: 4 mMNa₂-Phosphocreatine: 4 mMTo regenerate ATP.[2]
Additional Salts MgCl₂: 1-2 mM, NaCl: 3.8 mM-To provide essential ions.

Experimental Protocols

Preparation of Stock Solutions

For accuracy and convenience, it is recommended to prepare concentrated stock solutions of the individual components. Store these stock solutions at -20°C.

Preparation of the Final Internal Solution (50 mL)

This protocol describes the preparation of 50 mL of a K-MeSO₄-based internal solution.

Materials:

  • Potassium Methanesulfonate (K-MeSO₄)

  • Potassium Chloride (KCl)

  • HEPES

  • EGTA

  • Magnesium Chloride (MgCl₂)

  • Sodium Chloride (NaCl)

  • Magnesium-ATP (Mg-ATP)

  • Sodium-GTP (Na-GTP)

  • Disodium Phosphocreatine (Na₂-Phosphocreatine)

  • Potassium Hydroxide (KOH) solution (1 M)

  • Ultrapure water (ddH₂O)

  • pH meter

  • Osmometer

  • 0.22 µm syringe filters

Procedure:

  • Initial Mixing: In a 50 mL beaker, dissolve all components except Mg-ATP and Na-GTP in approximately 40 mL of ultrapure water. It is advisable to add only about 90% of the main salt (K-MeSO₄) initially, which allows for easier osmolarity adjustment later.[2]

  • pH Adjustment: Adjust the pH of the solution to 7.25-7.30 using 1 M KOH.[1][2] Be cautious not to use HCl for pH adjustment as it will alter the chloride concentration.[5]

  • Osmolarity Adjustment: Measure the osmolarity of the solution. Adjust the osmolarity to be 10-20 mOsm lower than the external solution (typically 290-300 mOsm).[1][6] This can be achieved by adding the remaining K-MeSO₄ or ultrapure water as needed.

  • Final Volume: Bring the solution to the final volume of 50 mL with ultrapure water.

  • Addition of Energy Sources: Add the Mg-ATP and Na-GTP to the solution. Note that adding ATP can lower the pH, so a final pH check and adjustment may be necessary.[7]

  • Filtration and Storage: Filter the final solution through a 0.22 µm syringe filter to remove any potential precipitates.[3] Aliquot the solution into smaller volumes (e.g., 1 mL) and store at -20°C.[3][7] Thawed aliquots should be kept on ice during experiments to preserve the integrity of ATP and GTP.[2]

Visualizations

Workflow for Internal Solution Preparation

G cluster_0 Preparation Steps A 1. Dissolve Salts (except ATP/GTP) in ~80% final volume of ddH2O B 2. Adjust pH to 7.25-7.30 with 1M KOH A->B C 3. Measure and Adjust Osmolarity (290-300 mOsm) B->C D 4. Bring to Final Volume with ddH2O C->D E 5. Add ATP and GTP (Re-check pH if necessary) D->E F 6. Filter with 0.22 µm filter E->F G 7. Aliquot and Store at -20°C F->G

Caption: Workflow for preparing K-MeSO₄ internal solution.

Signaling Pathway Involving Potassium Channels

G cluster_0 Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG K_channel K+ Channel IP3->K_channel Modulation DAG->K_channel Modulation K_out K+ efflux K_channel->K_out Ligand Ligand Ligand->GPCR Activation

Caption: G-protein coupled receptor signaling modulating a K+ channel.

References

Application of Potassium Methanesulfonate in Redox Flow Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, offering scalability and long cycle life. The electrolyte is a critical component that dictates the performance and cost of the RFB system. Methanesulfonic acid (MSA) has emerged as a highly effective supporting electrolyte in various RFB chemistries, including the all-vanadium and zinc-cerium systems, primarily due to its ability to support high concentrations of metal ions. Within this context, the choice of the cation for the methanesulfonate (B1217627) salt can further influence the electrolyte's properties and the battery's overall performance.

This document provides detailed application notes and protocols on the use of potassium methanesulfonate (KMSA) in redox flow batteries. While research has extensively focused on methanesulfonic acid, the specific use of potassium methanesulfonate as a supporting electrolyte offers distinct advantages owing to its high solubility and conductivity. These notes compile available data, present experimental protocols, and offer insights into the role of potassium methanesulfonate in enhancing RFB performance.

Key Advantages of Potassium Methanesulfonate in RFB Electrolytes

Potassium methanesulfonate serves as a promising supporting electrolyte in RFBs due to several key properties:

  • High Solubility: Similar to other methanesulfonate salts, KMSA exhibits high solubility in aqueous solutions, which is crucial for preparing highly concentrated electrolytes and thus achieving higher energy densities in the RFB.

  • Enhanced Conductivity: Potassium ions (K⁺) generally exhibit high ionic mobility, contributing to increased electrolyte conductivity. Higher conductivity reduces ohmic losses within the battery, leading to improved voltage efficiency.

  • Electrochemical Stability: Potassium methanesulfonate provides a stable electrochemical window suitable for various redox couples used in flow batteries.

  • Potential for Improved Stability of Active Species: In certain RFB chemistries, the presence of potassium ions in the electrolyte has been shown to enhance the stability of the redox-active species, particularly in non-aqueous systems.

Quantitative Data Summary

While direct comparative studies exhaustively detailing the performance of potassium methanesulfonate against other alkali methanesulfonates in aqueous redox flow batteries are still emerging, the available data for related systems provide valuable insights. The following tables summarize key electrolyte properties and performance metrics where methanesulfonic acid and related salts are used. This data serves as a baseline for evaluating the potential of potassium methanesulfonate.

Table 1: Physicochemical Properties of Methanesulfonic Acid-Based Electrolytes

Electrolyte CompositionTemperature (°C)Ionic Conductivity (mS/cm)Viscosity (mPa·s)Reference
1.0 M MSA in water25~270~1.6
0.7 M Lead Methanesulfonate in 1.0 M MSA25~270~1.6
Molar electrolytic conductivity of aqueous MSA is notably high, comparable to strong acids like H₂SO₄ and salts like KCl.25--

Table 2: Performance of Redox Flow Batteries with Methanesulfonate-Based Electrolytes

RFB ChemistryElectrolyte CompositionCurrent Density (mA/cm²)Energy Efficiency (%)Cycle LifeReference
Zinc-Cerium0.9 M Zn(MSA)₂ + 0.6 M ZnCl₂ in 1 M MSA (negative electrolyte)25->166 cycles
Soluble Lead0.7 M Lead Methanesulfonate in 1.0 M MSA20~68-7020 cycles
Vanadium (with MSA additive)Vanadium sulfate (B86663) in H₂SO₄ with MSA10083.150 cycles
Cerium-ZincCe(III)/Ce(IV) in MSA-74.8-

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the preparation and characterization of electrolytes containing potassium methanesulfonate and the subsequent testing in a redox flow battery.

Protocol 1: Preparation of Vanadium Electrolyte with Potassium Methanesulfonate

This protocol describes the preparation of a vanadium electrolyte for an all-vanadium redox flow battery (VRFB), where potassium methanesulfonate is used as a component of the supporting electrolyte.

Materials:

  • Vanadium(IV) oxide sulfate (VOSO₄) hydrate (B1144303)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Potassium methanesulfonate (CH₃SO₃K)

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Heating plate

Procedure:

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when handling concentrated sulfuric acid.

  • Preparation of Sulfuric Acid Solution: Slowly add the calculated volume of concentrated H₂SO₄ to a beaker containing a known volume of DI water under constant stirring. Caution: Always add acid to water, never the other way around, to avoid a violent exothermic reaction. Allow the solution to cool to room temperature.

  • Dissolution of Vanadium Salt: To the cooled sulfuric acid solution, slowly add the required amount of VOSO₄ hydrate while stirring continuously until it is fully dissolved. This will result in a blue solution.

  • Addition of Potassium Methanesulfonate: Weigh the desired amount of potassium methanesulfonate and add it to the vanadium sulfate solution. Continue stirring until the potassium methanesulfonate is completely dissolved. The final concentration of vanadium, sulfuric acid, and potassium methanesulfonate should be recorded. For example, a typical electrolyte might contain 1.5 M VOSO₄, 3 M H₂SO₄, and 0.5 M CH₃SO₃K.

  • Electrolyte for Positive and Negative Half-Cells: The prepared V(IV) electrolyte serves as the starting material for both the anolyte and catholyte. The electrolytes for the respective half-cells will be generated in-situ during the initial charging of the RFB, where V(IV) is oxidized to V(V) at the positive electrode and reduced to V(III) at the negative electrode.

  • Storage: Store the prepared electrolyte in sealed containers at room temperature.

Electrolyte_Preparation_Workflow cluster_materials Materials & Reagents cluster_procedure Preparation Steps VOSO4 Vanadium(IV) Oxide Sulfate dissolve_VOSO4 Dissolve VOSO₄ in H₂SO₄ Solution VOSO4->dissolve_VOSO4 H2SO4 Sulfuric Acid prepare_acid Prepare H₂SO₄ Solution (Add acid to water) H2SO4->prepare_acid KMSA Potassium Methanesulfonate add_KMSA Add Potassium Methanesulfonate KMSA->add_KMSA DI_Water Deionized Water DI_Water->prepare_acid start Start start->prepare_acid prepare_acid->dissolve_VOSO4 dissolve_VOSO4->add_KMSA stir Stir until completely dissolved add_KMSA->stir final_electrolyte Final V(IV) Electrolyte (for Anolyte & Catholyte) stir->final_electrolyte

Workflow for Vanadium Electrolyte Preparation.
Protocol 2: Electrochemical Characterization of the Electrolyte

This protocol outlines the steps for characterizing the electrochemical properties of the prepared electrolyte using cyclic voltammetry (CV).

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (including a working electrode, e.g., glassy carbon; a reference electrode, e.g., Ag/AgCl; and a counter electrode, e.g., platinum wire)

  • Nitrogen or Argon gas for deaeration

Procedure:

  • Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished to a mirror finish and cleaned before use.

  • Electrolyte Deaeration: Place a sample of the prepared electrolyte in the electrochemical cell and deaerate by bubbling with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan over the expected redox potentials of the V(IV)/V(V) and V(III)/V(IV) couples. A typical range would be from -0.8 V to 1.2 V vs. Ag/AgCl.

    • Set the scan rate (e.g., 50 mV/s).

    • Run the cyclic voltammetry experiment and record the resulting voltammogram.

  • Data Analysis:

    • Identify the anodic and cathodic peak potentials and currents for the vanadium redox reactions.

    • Assess the reversibility of the redox reactions by calculating the peak potential separation (ΔEp). For a reversible one-electron transfer process, ΔEp should be close to 59 mV.

    • Evaluate the effect of potassium methanesulfonate on the peak currents and potentials compared to a baseline electrolyte without KMSA.

RFB_Testing_Workflow cluster_setup RFB Assembly & Setup cluster_testing Electrochemical Testing assemble_cell Assemble RFB Cell (Electrodes, Membrane, Gaskets) connect_tubing Connect Tubing to Electrolyte Reservoirs & Pumps assemble_cell->connect_tubing fill_electrolyte Fill System with Prepared Electrolyte connect_tubing->fill_electrolyte connect_electronics Connect Cell to Potentiostat & Battery Cycler charge_discharge Galvanostatic Charge-Discharge Cycling connect_electronics->charge_discharge eis Electrochemical Impedance Spectroscopy (EIS) connect_electronics->eis start Start leak_test Leak Test with DI Water start->leak_test leak_test->fill_electrolyte fill_electrolyte->charge_discharge charge_discharge->eis data_analysis Analyze Data: Efficiencies, Capacity, Resistance eis->data_analysis end End data_analysis->end

Workflow for RFB Assembly and Testing.
Protocol 3: Redox Flow Battery Assembly and Performance Testing

This protocol details the assembly of a lab-scale redox flow battery and the subsequent charge-discharge cycling to evaluate its performance.

Components and Equipment:

  • Lab-scale RFB hardware (e.g., flow cell with graphite (B72142) felt electrodes, gaskets, current collectors)

  • Ion exchange membrane (e.g., Nafion™)

  • Peristaltic pumps

  • Tubing and fittings

  • Electrolyte reservoirs

  • Battery cycler or potentiostat/galvanostat with charge-discharge capabilities

  • Prepared electrolyte (from Protocol 1)

Procedure:

  • Membrane Pretreatment: Pre-treat the ion exchange membrane according to the manufacturer's instructions. This typically involves boiling in DI water and soaking in dilute acid.

  • Cell Assembly:

    • Carefully assemble the flow cell in the following order: end plate, current collector, gasket, graphite felt electrode, membrane, second graphite felt electrode, second gasket, second current collector, and second end plate.

    • Ensure all components are clean and properly aligned to prevent leaks.

    • Tighten the cell bolts to the recommended torque to ensure good sealing and electrical contact.

  • System Setup:

    • Connect the electrolyte reservoirs to the cell inlets and outlets using tubing and peristaltic pumps.

    • Connect the current collectors of the cell to the battery cycler.

  • Leak Testing: Before introducing the electrolyte, circulate DI water through the system to check for any leaks.

  • Electrolyte Filling: Once the system is confirmed to be leak-free, drain the DI water and fill the reservoirs with the prepared vanadium electrolyte containing potassium methanesulfonate.

  • Charge-Discharge Cycling:

    • Set the desired charge-discharge parameters on the battery cycler. For example, a constant current density of 50 mA/cm² can be applied.

    • Set the voltage cut-offs for charging and discharging (e.g., 1.6 V for charge and 0.8 V for discharge for a VRFB).

    • Start the cycling process and record the voltage, current, and capacity over multiple cycles.

  • Performance Calculation: From the charge-discharge data, calculate the following performance metrics:

    • Coulombic Efficiency (CE): (Discharge Capacity / Charge Capacity) x 100%

    • Voltage Efficiency (VE): (Average Discharge Voltage / Average Charge Voltage) x 100%

    • Energy Efficiency (EE): CE x VE

Logical Relationships and Signaling Pathways

The use of potassium methanesulfonate in the electrolyte influences several key aspects of the redox flow battery's operation. The following diagram illustrates the logical relationship between the electrolyte composition and the battery's performance.

Logical_Relationship cluster_properties Electrolyte Properties cluster_performance Battery Performance KMSA Potassium Methanesulfonate in Electrolyte Conductivity Increased Ionic Conductivity KMSA->Conductivity Solubility High Solubility of Active Species KMSA->Solubility Stability Enhanced Stability of Redox Couples KMSA->Stability Ohmic_Loss Reduced Ohmic Losses Conductivity->Ohmic_Loss Energy_Density Higher Energy Density Solubility->Energy_Density Cycle_Life Improved Cycle Life Stability->Cycle_Life Efficiency Increased Energy Efficiency Ohmic_Loss->Efficiency Energy_Density->Efficiency Cycle_Life->Efficiency

Impact of KMSA on RFB Performance.

Conclusion

Potassium methanesulfonate presents a viable and potentially advantageous component for electrolytes in redox flow batteries. Its high solubility and the high mobility of potassium ions can contribute to electrolytes with high ionic conductivity, leading to reduced internal resistance and improved energy efficiency. The provided protocols offer a standardized framework for researchers to prepare, characterize, and test electrolytes containing potassium methanesulfonate in a laboratory setting. Further research focusing on direct comparative studies with other methanesulfonate salts will be invaluable in fully elucidating the benefits and optimizing the application of potassium methanesulfonate in next-generation redox flow batteries.

Application Notes and Protocols for Potassium Methanesulfonate in Neuronal Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium methanesulfonate (B1217627) (KMeSO₄) is a salt increasingly utilized in intracellular solutions for patch-clamp electrophysiology studies of neuronal behavior. Its properties offer distinct advantages over more traditional salts like potassium gluconate, particularly in achieving high-quality, stable recordings of neuronal activity. These notes provide detailed protocols and data to guide researchers in the application of potassium methanesulfonate for investigating neuronal firing, synaptic plasticity, and overall neuronal function.

The methanesulfonate anion is relatively inert and has a higher mobility in solution compared to gluconate.[1][2] This translates to a lower series resistance and a smaller liquid junction potential, contributing to more accurate and stable whole-cell recordings.[1][3] Furthermore, KMeSO₄ solutions are less prone to precipitation and have been shown to better preserve certain cellular phenomena, such as calcium-activated potassium currents, compared to potassium gluconate-based solutions.[2][3]

Key Applications

Potassium methanesulfonate-based internal solutions are particularly well-suited for:

  • Current-clamp recordings to study action potential firing patterns and neuronal excitability.[4]

  • Voltage-clamp recordings of excitatory postsynaptic currents (EPSCs).[4]

  • Studies of synaptic plasticity , including long-term potentiation (LTP), where stable, long-term recordings are crucial.[5]

  • In vivo whole-cell recordings where recording stability is paramount.

Data Presentation

Comparison of Intracellular Solutions: Potassium Methanesulfonate vs. Potassium Gluconate
ParameterPotassium MethanesulfonatePotassium GluconateRationale & References
Access Resistance LowerHigherHigher mobility of the methanesulfonate anion leads to lower series resistance.[2][3]
Recording Stability Generally more stableCan be less stableK-gluconate can precipitate over time, clogging the pipette tip. KMeSO₄ provides more stable recordings, especially for long experiments.[2][3]
Effect on Ca²⁺-activated K⁺ currents Minimizes rundownCan lead to rundownKMeSO₄ better preserves the activity of these currents.[3]
Calcium Buffering MinimalLow-affinity Ca²⁺ bufferingGluconate's ability to buffer calcium can affect calcium-dependent processes.[2][3]
Seal Formation May be slowerOften fasterResearchers report that achieving a gigaohm seal can be quicker with K-gluconate.[2]
Repetitive Firing Properties May affect repetitive firingLess reported effectThe choice of anion can influence the firing characteristics of the neuron.[2]
Typical Composition of Potassium Methanesulfonate-Based Internal Solution
ComponentConcentration (mM)Purpose
K-Methanesulfonate120-140Primary potassium salt
HEPES10pH buffer
Mg-ATP2-4Energy source
Na-GTP0.3-0.4Energy source
EGTA or BAPTA0.1-1Calcium chelator
Phosphocreatine10-20ATP regeneration
NaCl4-10Sodium source
pH 7.2-7.3 (adjusted with KOH)Physiological pH
Osmolarity 280-295 mOsmSlightly hypo-osmotic to the external solution

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Neurons in Brain Slices

This protocol describes the steps for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices using a potassium methanesulfonate-based internal solution.

Materials:

  • Potassium Methanesulfonate-based internal solution (see table above for a typical recipe)

  • Artificial cerebrospinal fluid (aCSF)

  • Brain slice preparation setup (vibratome, slicing chamber)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Prepare Brain Slices: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.

  • Incubate Slices: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Prepare Patch Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Fill Pipette: Fill the patch pipette with the filtered potassium methanesulfonate-based internal solution, ensuring there are no air bubbles.

  • Establish Recording:

    • Transfer a brain slice to the recording chamber under the microscope, continuously perfused with oxygenated aCSF.

    • Lower the patch pipette into the bath and apply positive pressure.

    • Approach a target neuron and form a gigaohm seal (>1 GΩ) by applying gentle negative pressure.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Current-Clamp: Record action potentials and membrane potential changes.

    • Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents.

Protocol 2: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines the steps to induce and record LTP at Schaffer collateral-CA1 synapses in hippocampal slices using a potassium methanesulfonate internal solution.

Materials:

  • Same as Protocol 1, with the addition of a stimulating electrode.

Procedure:

  • Establish Whole-Cell Recording: Obtain a stable whole-cell recording from a CA1 pyramidal neuron as described in Protocol 1.

  • Position Stimulating Electrode: Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.

  • Baseline Recording:

    • In voltage-clamp mode, hold the neuron at -70 mV.

    • Deliver baseline stimuli (e.g., 0.1 Hz) to evoke excitatory postsynaptic currents (EPSCs).

    • Record a stable baseline of EPSC amplitudes for 10-20 minutes.

  • LTP Induction:

    • Switch to current-clamp mode.

    • Pair presynaptic high-frequency stimulation (HFS) of the Schaffer collaterals (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) with postsynaptic depolarization to elicit action potentials.

  • Post-Induction Recording:

    • Switch back to voltage-clamp mode and continue recording EPSCs at the baseline stimulation frequency for at least 30-60 minutes.

    • An increase in the EPSC amplitude that persists for this period indicates the successful induction of LTP.[5]

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_recording Recording cluster_acquisition Data Acquisition cluster_analysis Analysis slice_prep Brain Slice Preparation approach Approach Neuron & Apply Positive Pressure slice_prep->approach pipette_prep Pipette Pulling & Filling pipette_prep->approach solutions Prepare KMeSO4 Internal & aCSF solutions->slice_prep solutions->pipette_prep seal Form Gigaohm Seal approach->seal whole_cell Rupture Membrane (Whole-Cell) seal->whole_cell current_clamp Current-Clamp (Action Potentials) whole_cell->current_clamp voltage_clamp Voltage-Clamp (Synaptic Currents) whole_cell->voltage_clamp data_analysis Analyze Firing Properties, Synaptic Strength, etc. current_clamp->data_analysis voltage_clamp->data_analysis

Caption: Workflow for whole-cell patch-clamp recording using a KMeSO₄-based internal solution.

ltp_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine hfs High-Frequency Stimulation glutamate_release Glutamate Release hfs->glutamate_release ampa_r AMPAR Activation glutamate_release->ampa_r binds nmda_r NMDAR Activation glutamate_release->nmda_r binds depolarization Postsynaptic Depolarization ampa_r->depolarization ca_influx Ca²⁺ Influx nmda_r->ca_influx depolarization->nmda_r removes Mg²⁺ block camk_ii CaMKII Activation ca_influx->camk_ii amp_insertion AMPAR Insertion camk_ii->amp_insertion ltp LTP Expression amp_insertion->ltp

Caption: Simplified signaling pathway for the induction of NMDAR-dependent Long-Term Potentiation (LTP).

References

Application Notes and Protocols: The Role of Methanesulfonates in Cationic Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sulfonate-based initiators, particularly in the context of alkyl group polymerization, with a focus on cationic ring-opening polymerization (CROP). While potassium methanesulfonate (B1217627) is a stable salt, its role in polymerization is primarily understood through the action of its ester derivatives, such as methyl methanesulfonate, which act as potent electrophilic initiators. This document details the underlying mechanisms, experimental protocols, and relevant data for researchers interested in synthesizing well-defined polymers.

Introduction: Methanesulfonates in Polymer Synthesis

Alkyl sulfonates, including methanesulfonates, are highly effective initiators for cationic polymerization, a process critical for the synthesis of various specialty polymers. This method is particularly prominent in the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines, which yields poly(2-oxazoline)s (PAOx). These polymers are of significant interest in the biomedical field due to their biocompatibility, hydrophilicity, and potential as alternatives to polyethylene (B3416737) glycol (PEG).

The general mechanism involves the alkylation of a monomer by the electrophilic alkyl sulfonate initiator. The methanesulfonate anion is an excellent leaving group, facilitating the formation of a cationic propagating species. This process can proceed in a "living" manner, allowing for precise control over polymer chain length, narrow molecular weight distributions, and the synthesis of complex architectures like block copolymers.[1][2]

Mechanism of Cationic Ring-Opening Polymerization (CROP)

The polymerization of 2-oxazolines initiated by an alkyl sulfonate, such as a hypothetical methyl methanesulfonate generated in situ or used directly, proceeds via the following steps:

  • Initiation: The electrophilic methyl group of the initiator is attacked by the nucleophilic nitrogen atom of the 2-oxazoline monomer. This results in the formation of a cationic 2-oxazolinium propagating species, with the methanesulfonate anion as the counter-ion.

  • Propagation: The cationic active center is then attacked by the nitrogen of another monomer molecule. This process repeats, extending the polymer chain. An equilibrium exists between the active ionic species and a dormant covalent species, which is influenced by the solvent, temperature, and the nature of the counter-ion.[2]

  • Termination: The polymerization can be terminated by the addition of a nucleophile (e.g., water, amines, or hydroxides) that reacts with the cationic chain end. This step can also be used to introduce specific end-group functionalities to the polymer chain.

Mechanistic Diagram

CROP_Mechanism Initiator Alkyl Methanesulfonate (R-OMs) Initiation Initiation Initiator->Initiation Electrophile Monomer 2-R'-2-Oxazoline Monomer Monomer->Initiation Propagation Propagation (n Monomers) Monomer:s->Propagation:n + Monomer Active_Center Cationic Oxazolinium Propagating Species Initiation->Active_Center Active_Center->Propagation Polymer_Chain Growing Polymer Chain Propagation->Polymer_Chain Termination_Step Termination Polymer_Chain->Termination_Step Final_Polymer End-Functionalized Poly(2-oxazoline) Termination_Step->Final_Polymer Terminator Nucleophile (Nu-) Terminator->Termination_Step

Caption: CROP mechanism of 2-oxazolines initiated by an alkyl methanesulfonate.

Quantitative Data Summary

The following table summarizes typical data from the CROP of 2-ethyl-2-oxazoline (B78409) (EtOx) using various sulfonate initiators. This data is based on systematic studies of similar initiator systems and provides a baseline for experimental design.[3][4]

InitiatorMonomer[M]/[I] RatioTemp. (°C)Time (h)Conversion (%)Mn (kDa, exp)PDI (Mw/Mn)
Methyl Tosylate2-Ethyl-2-Oxazoline10010024>959.81.15
Methyl Triflate2-Ethyl-2-Oxazoline100804>9810.21.10
Ethyl Nosylate2-Ethyl-2-Oxazoline501202>955.11.12
Methyl Triflate2-Methyl-2-Oxazoline50901.25321.81.25
  • [M]/[I]: Molar ratio of monomer to initiator.

  • Mn (exp): Experimentally determined number-average molecular weight.

  • PDI: Polydispersity Index, a measure of the uniformity of chain lengths.

Experimental Protocols

This section provides a detailed protocol for a typical CROP experiment.

Protocol 1: Synthesis of Poly(2-ethyl-2-oxazoline)

Objective: To synthesize a well-defined poly(2-ethyl-2-oxazoline) with a target degree of polymerization of 100.

Materials:

  • 2-ethyl-2-oxazoline (EtOx), distilled over BaO before use.

  • Methyl trifluoromethanesulfonate (B1224126) (Methyl Triflate, MeOTf) as the initiator.

  • Acetonitrile (B52724), anhydrous, as the solvent.

  • Methanol, anhydrous, as the terminating agent.

  • Reaction vessel (e.g., Schlenk flask), oven-dried.

  • Magnetic stirrer and stir bar.

  • Inert atmosphere supply (Nitrogen or Argon).

Experimental Workflow Diagram

Workflow A 1. Dry Glassware (Oven, >120°C) B 2. Add Monomer (EtOx) & Solvent (Acetonitrile) A->B C 3. Purge with Inert Gas (Nitrogen/Argon) B->C D 4. Heat to Reaction Temp (e.g., 80°C) C->D E 5. Add Initiator (MeOTf) via Syringe D->E F 6. Polymerize (Stir for 4-24h) E->F G 7. Terminate Reaction (Add Methanol) F->G H 8. Precipitate Polymer (in cold diethyl ether) G->H I 9. Isolate & Dry (Filter/Vacuum) H->I J 10. Characterize Polymer (GPC, NMR) I->J

Caption: General workflow for CROP of 2-ethyl-2-oxazoline.

Procedure:

  • Preparation: An oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Reagent Addition: 10 mL of anhydrous acetonitrile is added, followed by 5.0 g (50.4 mmol) of freshly distilled 2-ethyl-2-oxazoline. The solution is stirred until homogeneous.

  • Initiation: The reaction mixture is heated to 80°C in an oil bath. Once the temperature is stable, 0.083 g (0.504 mmol) of methyl triflate is added via syringe to achieve a monomer-to-initiator ratio of 100.

  • Polymerization: The reaction is allowed to proceed at 80°C for 4 hours. Samples may be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR spectroscopy.

  • Termination: The polymerization is terminated by the addition of 1 mL of anhydrous methanol. The mixture is stirred for an additional 30 minutes at the reaction temperature.

  • Isolation: After cooling to room temperature, the polymer is isolated by precipitation into a large volume of cold diethyl ether.

  • Purification: The precipitated polymer is collected by filtration and redissolved in a minimal amount of chloroform, then re-precipitated into cold diethyl ether. This step is repeated twice to remove any unreacted monomer and initiator.

  • Drying: The final polymer product is dried under vacuum at 40°C to a constant weight.

  • Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm its structure.

Concluding Remarks

While potassium methanesulfonate itself is not typically used as a direct initiator, the broader class of alkyl methanesulfonates and other sulfonate esters are powerful tools for initiating the cationic ring-opening polymerization of 2-oxazolines. This method provides a robust and versatile platform for synthesizing well-defined, functional polymers with significant potential in drug delivery, tissue engineering, and other advanced biomedical applications. The protocols and data presented herein serve as a foundational guide for researchers to explore and optimize these polymerization systems for their specific needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Seal Formation with Potassium Methanesulfonate in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve gigaseal formation when using potassium methanesulfonate (B1217627) (K-MeSO3) based internal solutions in patch clamp experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during patch clamp experiments using K-MeSO3 internal solutions.

Issue 1: Difficulty Achieving a Gigaseal (>1 GΩ)

  • Question: I am struggling to form a stable gigaseal with a K-MeSO3 internal solution. What are the potential causes and how can I troubleshoot this?

  • Answer: Difficulty in achieving a gigaseal is a common issue in patch clamping. Several factors related to your solutions, pipette, and technique could be contributing to this problem.

    Potential Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Incorrect Osmolarity Ensure your K-MeSO3 internal solution is 10-20 mOsm lower than your external solution (aCSF).[1][2] A common range is 290-295 mOsm for the internal solution and 300-310 mOsm for the external solution.[3] This osmotic gradient facilitates seal formation.[2][4]
    Pipette Tip Issues The quality of your pipette tip is crucial. Use high-quality borosilicate glass capillaries.[5] Fire-polishing the pipette tip can create a smoother surface, which aids in forming a tight seal.[3] Pipette resistance should typically be between 3 and 7 MΩ.[6]
    Solution Contamination Always filter your internal and external solutions using a 0.2 µm filter before use to remove any particulate matter that could interfere with seal formation.[1][6][7]
    Inadequate Suction Apply gentle and steady negative pressure. Applying too much or too sudden suction can rupture the cell membrane before a seal is formed.
    Cell Health Ensure the cells are healthy. Unhealthy or dying cells have compromised membranes that are difficult to seal onto.[3]
    Positive Pressure Maintain a slight positive pressure as you approach the cell to keep the pipette tip clean. Release the positive pressure just before making contact with the cell membrane.[4]

Issue 2: Unstable Seal Resistance

  • Question: My seal resistance is fluctuating and not stable after achieving a gigaseal. What could be the cause?

  • Answer: An unstable seal can be due to mechanical drift, issues with the cell membrane, or problems with your solutions.

    Potential Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Mechanical Drift Ensure your micromanipulator is stable and there are no vibrations affecting the setup. Check for any drift in the pipette position relative to the cell.
    Poor Cell Health As with initial seal formation, the health of the cell is critical for maintaining a stable seal.
    Membrane Blebbing The cell membrane may sometimes form blebs, which can compromise the seal. This can be related to cell health or the composition of your solutions.
    Solution Incompatibility While K-MeSO3 is generally well-tolerated, ensure all components of your internal and external solutions are compatible and of high purity.

Issue 3: Slower Seal Formation Compared to Other Internal Solutions

  • Question: I've noticed that forming a gigaseal with K-MeSO3 takes longer than with K-Gluconate. Is this expected and can it be improved?

  • Answer: Some researchers have anecdotally reported that seal formation can be faster with potassium gluconate (K-Gluconate) compared to K-MeSO3.[8] However, K-MeSO3 is often preferred for its lower access resistance and better preservation of certain cellular processes.[1][8]

    Tips for Improving Sealing Speed with K-MeSO3:

    • Optimize Pipette Geometry: Experiment with different pipette puller settings to find a tip shape that promotes faster sealing with your specific cell type.

    • Refine Your Approach: A slow and controlled approach to the cell with optimal positive pressure can improve the chances of a quick seal upon contact.

    • Patience is Key: While it may sometimes be slower, a stable, high-resistance seal with K-MeSO3 can lead to higher quality recordings.

Frequently Asked Questions (FAQs)

Q1: Why should I use potassium methanesulfonate instead of potassium chloride or potassium gluconate in my internal solution?

A1: The choice of the primary salt in your internal solution depends on your experimental goals.

  • Potassium Methanesulfonate (K-MeSO3): This is a good choice when you want to minimize the impact on chloride gradients and when a low access resistance is important.[1][8] The methanesulfonate anion is relatively large and inert, and it has a higher mobility than gluconate, which contributes to a lower series resistance.[1][8] K-MeSO3 has also been reported to better preserve neuronal excitability and minimize the rundown of calcium-activated potassium currents compared to K-Gluconate.[1]

  • Potassium Chloride (KCl): Using KCl will result in a high intracellular chloride concentration, which can alter the reversal potential for chloride and cause GABA-A mediated inhibitory currents to become depolarizing.[1] However, it can minimize the liquid junction potential.[1]

  • Potassium Gluconate (K-Gluconate): This is a very common choice for whole-cell recordings. However, gluconate can chelate calcium, potentially affecting calcium-dependent processes.[8] It can also sometimes precipitate, leading to pipette clogging.[8] Some users report faster and easier seal formation with K-Gluconate.[8]

Comparison of Common Internal Solutions

FeaturePotassium Methanesulfonate (K-MeSO3)Potassium Gluconate (K-Gluconate)Potassium Chloride (KCl)
Seal Formation Speed Can be slower than K-Gluconate[8]Often reported as faster and easier[8]Variable
Access Resistance Lower due to higher mobility of MeSO3-[1][8]Higher than K-MeSO3Lower
Effect on Cl- Gradient MinimalMinimalSignificant alteration
Ca2+ Chelation NoYes, can buffer calcium[8]No
Stability Good, preserves neuronal excitability well[1]Can precipitate and clog pipettes[8]Generally stable
Primary Use Case When low access resistance and preservation of Ca2+-dependent currents are critical.General purpose whole-cell recordings.When altering the chloride gradient is desired or acceptable.

Q2: What is a standard recipe for a K-MeSO3 based internal solution?

A2: A typical K-MeSO3 internal solution for whole-cell recordings in neurons might contain:

ComponentConcentration (mM)
K-Methanesulfonate130
HEPES10
MgCl22
EGTA0.5
Na2-ATP4
Na-GTP0.4
Phosphocreatine10
  • pH: Adjust to 7.2-7.3 with KOH.[6]

  • Osmolarity: Adjust to be 10-20 mOsm lower than the external solution (e.g., 290-295 mOsm).[1][2][3]

Q3: How should I prepare and store my K-MeSO3 internal solution?

A3: Proper preparation and storage are critical for successful experiments.

  • Prepare the solution with all components except for ATP and GTP.

  • Adjust the pH to the desired value (e.g., 7.25) with KOH.[1]

  • Adjust the osmolarity to be slightly lower than your external solution.[1]

  • Filter the solution through a 0.2 µm syringe filter.[1][6]

  • Aliquot the solution into single-use volumes and store at -20°C.[6]

  • On the day of the experiment, thaw an aliquot and add fresh ATP and GTP. Keep the solution on ice.

Experimental Protocols

Protocol 1: Preparation of K-MeSO3 Internal Solution (100 mL)

  • To approximately 80 mL of high-purity water, add the following, ensuring each component dissolves completely before adding the next:

    • K-Methanesulfonate (FW: 134.19 g/mol ): 1.744 g (for 130 mM)

    • HEPES (FW: 238.3 g/mol ): 0.238 g (for 10 mM)

    • MgCl2 (FW: 95.21 g/mol ): 0.019 g (for 2 mM)

    • EGTA (FW: 380.35 g/mol ): 0.019 g (for 0.5 mM)

    • Phosphocreatine (di-Tris salt FW: 453.4 g/mol ): 0.453 g (for 10 mM)

  • Adjust the pH to 7.25 with 1 M KOH.

  • Bring the total volume to 100 mL with high-purity water.

  • Check the osmolarity and adjust to ~290 mOsm with either K-MeSO3 (to increase) or water (to decrease).

  • Filter the solution using a 0.2 µm syringe filter.

  • Aliquot into 1 mL tubes and store at -20°C.

  • On the day of recording, add 4 mM Na2-ATP and 0.4 mM Na-GTP to a thawed aliquot.

Protocol 2: Step-by-Step Guide for Gigaseal Formation with K-MeSO3

This protocol assumes a standard patch clamp setup.

  • Pipette Preparation:

    • Pull a borosilicate glass pipette to a resistance of 3-7 MΩ.

    • Fire-polish the tip of the pipette using a microforge.

    • Back-fill the pipette with the prepared and filtered K-MeSO3 internal solution, ensuring no air bubbles are trapped in the tip.

  • Approaching the Cell:

    • Lower the pipette into the bath solution.

    • Apply slight positive pressure (e.g., via a syringe) to the back of the pipette to keep the tip clean.

    • Under visual control, bring the pipette close to the target cell.

  • Seal Formation:

    • Position the pipette tip adjacent to the cell membrane.

    • Release the positive pressure.

    • Apply gentle, continuous negative pressure to the pipette.

    • Monitor the seal resistance on your amplifier software. You should see the resistance increase from MΩ to GΩ range.

    • Once a seal of >1 GΩ is achieved and is stable, you are ready to proceed to whole-cell configuration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_patch Patching cluster_result Outcome cluster_recording Recording prep_solution Prepare & Filter K-MeSO3 Internal Solution fill_pipette Back-fill Pipette prep_solution->fill_pipette pull_pipette Pull & Fire-Polish Pipette (3-7 MΩ) pull_pipette->fill_pipette approach_cell Approach Cell with Positive Pressure fill_pipette->approach_cell release_pressure Release Positive Pressure approach_cell->release_pressure apply_suction Apply Gentle Negative Pressure release_pressure->apply_suction monitor_seal Monitor Seal Resistance apply_suction->monitor_seal gigaseal Gigaseal (>1 GΩ) Achieved? monitor_seal->gigaseal gigaseal->approach_cell No, try again whole_cell Establish Whole-Cell Configuration gigaseal->whole_cell Yes record_data Record Data whole_cell->record_data

Figure 1. Experimental workflow for achieving a gigaseal with K-MeSO3.

Troubleshooting_Flowchart cluster_checks Initial Checks cluster_actions Corrective Actions cluster_technique Technique Refinement start Struggling to form a Gigaseal? check_osmolarity Is internal solution 10-20 mOsm lower than external? start->check_osmolarity check_pipette Is pipette resistance 3-7 MΩ and fire-polished? check_osmolarity->check_pipette Yes adjust_osmolarity Adjust osmolarity check_osmolarity->adjust_osmolarity No check_solution Are solutions filtered (0.2 µm)? check_pipette->check_solution Yes remake_pipette Pull and polish new pipette check_pipette->remake_pipette No check_cells Are cells healthy? check_solution->check_cells Yes filter_solutions Filter solutions check_solution->filter_solutions No change_preparation Use a healthier cell preparation check_cells->change_preparation No refine_pressure Optimize positive/negative pressure application check_cells->refine_pressure Yes retry Retry seal formation adjust_osmolarity->retry remake_pipette->retry filter_solutions->retry change_preparation->retry refine_pressure->retry success Gigaseal Achieved! retry->success

References

Technical Support Center: Potassium Methanesulfonate in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with potassium methanesulfonate (B1217627) (KMS) precipitation in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is potassium methanesulfonate (KMS) and why is it used in buffer solutions?

A1: Potassium methanesulfonate is the potassium salt of methanesulfonic acid. It is a white, crystalline solid that is highly soluble in water.[1][2] In research, it is often used as a component of buffer solutions, particularly in electrophysiology studies, due to its stability and the desire to use a non-interfering anion.[2]

Q2: I observed a precipitate after dissolving KMS in my buffer. What are the likely causes?

A2: Precipitation of KMS in a buffer solution can be triggered by several factors:

  • Low Temperature: The solubility of most salts, including KMS, decreases as the temperature of the solution drops. Preparing or storing the buffer at a low temperature can lead to precipitation.

  • High Concentration: Exceeding the solubility limit of KMS in the specific buffer system will cause it to precipitate.

  • Buffer Composition: The presence of other salts or organic solvents in the buffer can reduce the solubility of KMS. For instance, high concentrations of other potassium salts can lead to a common ion effect, reducing solubility.

  • pH: While KMS is the salt of a strong acid and a strong base and its solubility is not directly pH-dependent in the typical biological range, extreme pH values could potentially influence the stability of other buffer components, indirectly affecting KMS solubility.

Q3: How does temperature affect the solubility of potassium methanesulfonate?

Q4: Can the type of buffer I use influence KMS precipitation?

A4: Yes, the composition of your buffer is a critical factor. Buffers with high concentrations of other salts may decrease the solubility of KMS. It's also important to consider potential interactions between KMS and other buffer components, although methanesulfonate is generally considered a non-coordinating anion.

Troubleshooting Guide for KMS Precipitation

If you are experiencing precipitation with potassium methanesulfonate in your buffer solution, follow this step-by-step troubleshooting guide.

Step 1: Verify Your Protocol and Calculations

  • Double-check your calculations for the concentration of KMS and all other buffer components.

  • Ensure that you have not made any errors in weighing the reagents.

Step 2: Investigate Temperature Effects

  • Action: Gently warm the buffer solution while stirring.

  • Rationale: If the precipitate dissolves upon warming, the issue is likely due to low temperature reducing the solubility of KMS.

  • Solution: Prepare and store your buffer at a temperature where all components remain in solution. For experimental conditions requiring low temperatures, consider preparing a more dilute stock solution of KMS.

Step 3: Assess the Concentration of KMS

  • Action: Review the concentration of KMS in your buffer. Is it close to or exceeding known solubility limits in water?

  • Rationale: You may be attempting to prepare a supersaturated solution.

  • Solution: Reduce the concentration of KMS in your buffer if your experimental design allows. If a high concentration is necessary, you may need to adjust other buffer components or the temperature.

Step-4: Evaluate Buffer Composition

  • Action: Examine the other components of your buffer. Are there high concentrations of other salts, especially other potassium salts? Does your buffer contain organic solvents?

  • Rationale: The presence of other solutes can decrease the solubility of KMS.

  • Solution: If possible, reduce the concentration of other salts. If using organic solvents, be aware that this can significantly lower the solubility of salts like KMS. It may be necessary to prepare the aqueous and organic components separately and mix them just before use, after ensuring the salt is fully dissolved in the aqueous phase.

Step 5: Consider the Order of Addition

  • Action: Review the order in which you add the components to your buffer.

  • Rationale: Adding a high concentration of salt to a solution that already contains other solutes can sometimes lead to localized high concentrations and precipitation.

  • Solution: Try dissolving the KMS in the full volume of deionized water first before adding other buffer components.

Data on Potassium Methanesulfonate Solubility

While comprehensive quantitative data for KMS solubility in all common biological buffers is limited, the following table summarizes its general solubility characteristics.

SolventSolubilityNotes
WaterHighly soluble, Miscible[1][3]Solubility increases with temperature.
Common Biological Buffers (e.g., HEPES, Tris, PBS)Generally soluble at typical working concentrations.High ionic strength of the buffer may decrease KMS solubility. Phosphate buffers can sometimes form precipitates with other ions, though this is less of a concern with K+.
Aqueous-Organic MixturesSolubility decreases with increasing organic solvent concentration.Caution should be exercised when using solvents like ethanol, methanol, or acetonitrile, as they can induce precipitation of salts.

Experimental Protocols

Protocol for Preparing a 1 M Potassium Methanesulfonate Stock Solution

Materials:

  • Potassium methanesulfonate (KMS) powder

  • High-purity deionized water

  • Sterile container

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Calculate the required mass of KMS to prepare the desired volume of a 1 M solution (Molecular Weight of KMS = 134.19 g/mol ). For 100 mL of a 1 M solution, you will need 13.42 g of KMS.

  • Add approximately 80% of the final volume of deionized water to a beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Slowly add the weighed KMS powder to the stirring water.

  • Continue stirring until the KMS is completely dissolved. Gentle warming (e.g., to 30-40 °C) can be applied to expedite dissolution, but ensure the solution cools to room temperature before final volume adjustment.

  • Once fully dissolved and at room temperature, transfer the solution to a volumetric flask.

  • Add deionized water to reach the final desired volume.

  • Mix thoroughly and transfer to a sterile, labeled storage bottle.

Protocol for a Simple Solubility Test

This protocol helps determine the approximate solubility of KMS in your specific buffer at a given temperature.

Materials:

  • Your prepared buffer solution

  • Potassium methanesulfonate (KMS) powder

  • A series of small, sealable tubes or vials

  • Vortex mixer

  • Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

  • Aliquot a fixed volume of your buffer solution (e.g., 1 mL) into several tubes.

  • Add incrementally increasing, pre-weighed amounts of KMS to each tube.

  • Seal the tubes and vortex thoroughly to mix.

  • Place the tubes in the temperature-controlled environment that matches your experimental conditions.

  • Allow the tubes to equilibrate for a set period (e.g., 1-2 hours), with periodic mixing.

  • Observe the tubes for any undissolved solid (precipitate).

  • The highest concentration of KMS that results in a clear solution with no visible precipitate is an approximation of its solubility in your buffer under those conditions.

Visual Guides

experimental_workflow cluster_prep Buffer Preparation start Start weigh Weigh KMS start->weigh 1. dissolve Dissolve KMS in 80% final volume of water weigh->dissolve 2. add_components Add other buffer components dissolve->add_components 3. adjust_ph Adjust pH add_components->adjust_ph 4. final_volume Adjust to final volume adjust_ph->final_volume 5. filter_sterilize Filter sterilize (optional) final_volume->filter_sterilize 6. store Store appropriately filter_sterilize->store 7. end_prep End store->end_prep troubleshooting_workflow start Precipitate Observed check_temp Is the solution cold? start->check_temp warm_solution Action: Gently warm the solution check_temp->warm_solution Yes check_conc Is KMS concentration high? check_temp->check_conc No dissolved Does it dissolve? warm_solution->dissolved temp_issue Conclusion: Temperature-related solubility issue dissolved->temp_issue Yes dissolved->check_conc No end Issue Resolved temp_issue->end reduce_conc Action: Reduce KMS concentration check_conc->reduce_conc Yes check_buffer Review other buffer components (high salt, organic solvent) check_conc->check_buffer No conc_issue Conclusion: Concentration exceeds solubility limit reduce_conc->conc_issue conc_issue->end modify_buffer Action: Modify buffer composition or preparation order check_buffer->modify_buffer Yes check_buffer->end No buffer_issue Conclusion: Buffer composition is affecting solubility modify_buffer->buffer_issue buffer_issue->end

References

Technical Support Center: Optimizing Potassium Methanesulfonate in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium methanesulfonate (B1217627) (CH₃KO₃S) in electrolytes.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of potassium methanesulfonate relevant to its use in electrolytes?

Potassium methanesulfonate is an alkali metal salt of methanesulfonic acid, appearing as a white crystalline solid.[1] It is highly soluble in water and has a molecular weight of 134.20 g/mol .[1] Its high solubility and electrical conductivity make it a suitable component for electrolytes in various electrochemical applications, including lithium-ion batteries and redox flow batteries.[1]

Q2: How does the concentration of potassium methanesulfonate affect the electrolyte's ionic conductivity?

The relationship between the concentration of potassium methanesulfonate and the ionic conductivity of the electrolyte is not linear. Initially, as the concentration increases, the number of ions per unit volume rises, leading to an increase in conductivity. However, at higher concentrations, interactions between ions increase, which can reduce their mobility and consequently cause the conductivity to level off or even decrease. The optimal concentration for maximum conductivity needs to be determined experimentally for each specific solvent system.

Q3: What is the impact of potassium methanesulfonate concentration on the viscosity of the electrolyte?

The viscosity of an electrolyte solution generally increases with a higher concentration of the dissolved salt.[2][3] This is due to increased ionic solvation which leads to a more structured solvent environment.[2] Increased viscosity can negatively impact ion mobility, which in turn affects the overall performance of the electrochemical device.[3][4] Therefore, optimizing the concentration is a trade-off between achieving sufficient ionic conductivity and maintaining a low viscosity.

Q4: What is the typical electrochemical stability window (ESW) for electrolytes containing potassium methanesulfonate?

The electrochemical stability window is a critical parameter for electrolytes, especially in high-voltage applications. While specific values depend on the solvent and other additives, the composition and concentration of the electrolyte are known to affect the voltage window.[5] For instance, a hybrid electrolyte containing potassium trifluoromethanesulfonate (B1224126) (a related compound) and an ionic liquid exhibited an ESW of 3.37 V.[6] It is crucial to experimentally determine the ESW for your specific electrolyte formulation using techniques like cyclic voltammetry.[7]

Q5: Can potassium methanesulfonate be used in non-aqueous electrolytes for potassium-ion batteries?

Yes, potassium salts are used in non-aqueous electrolytes for potassium-ion batteries (KIBs). However, the choice of salt and its concentration is critical for performance and safety.[8] For example, high-concentration electrolytes using salts like KFSI have been explored to achieve wider electrochemical windows.[9] The solubility of the potassium salt in the chosen organic solvent is a key consideration.[9]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low Ionic Conductivity - Suboptimal concentration of potassium methanesulfonate. - High viscosity of the electrolyte. - Impurities in the electrolyte. - Inappropriate solvent.- Experimentally determine the concentration that gives the highest conductivity. - Consider using a co-solvent to reduce viscosity. - Ensure high purity of potassium methanesulfonate and the solvent. - Select a solvent with a suitable dielectric constant.
High Viscosity - Excessively high concentration of potassium methanesulfonate. - Low operating temperature.- Reduce the concentration of the salt, finding a balance with conductivity. - Evaluate the electrolyte's performance at different temperatures.
Narrow Electrochemical Stability Window (ESW) - Intrinsic properties of the solvent. - Reactions between the electrolyte and the electrodes.- Consider using high-purity solvents or additives to widen the ESW. - Employ techniques like cyclic voltammetry to evaluate the compatibility of the electrolyte with the electrode materials.
Poor Cycling Stability in Batteries/Supercapacitors - Unstable solid-electrolyte interphase (SEI) formation. - Degradation of the electrolyte at high voltages. - Dendrite formation in potassium-ion batteries.- Optimize the electrolyte concentration and consider using additives to promote the formation of a stable SEI.[10] - Ensure the operating voltage of the device is within the ESW of the electrolyte. - In KIBs, certain additives can help suppress dendrite growth.[10]
Inconsistent Experimental Results - Inhomogeneous mixing of the electrolyte. - Degradation of the electrolyte due to exposure to air or moisture.- Ensure thorough mixing of the potassium methanesulfonate in the solvent. - Prepare and store the electrolyte in a controlled atmosphere (e.g., an argon-filled glovebox) to prevent contamination.

Quantitative Data Summary

The following table summarizes the general relationship between the concentration of potassium methanesulfonate and key electrolyte properties. Exact values will vary depending on the solvent, temperature, and other components of the electrolyte.

Property Effect of Increasing Concentration Typical Behavior
Ionic Conductivity Increases to a maximum, then decreases.The conductivity curve typically shows a peak at an optimal concentration.[11]
Viscosity Increases.Generally, a positive correlation exists between salt concentration and viscosity.[2][4]
Electrochemical Stability Window Can be influenced.Higher concentrations can sometimes lead to a wider ESW, but this is highly system-dependent.[5][9]

Experimental Protocols

Protocol 1: Preparation of Potassium Methanesulfonate Electrolyte
  • Materials :

    • Potassium methanesulfonate (≥98.0% purity)

    • Anhydrous solvent (e.g., propylene (B89431) carbonate, acetonitrile, deionized water)

    • Volumetric flasks

    • Magnetic stirrer and stir bars

  • Procedure :

    • Dry the potassium methanesulfonate under vacuum at an appropriate temperature to remove any residual moisture.

    • In a controlled environment (e.g., an argon-filled glovebox for non-aqueous electrolytes), accurately weigh the desired amount of potassium methanesulfonate.

    • Transfer the salt to a volumetric flask.

    • Add the anhydrous solvent to the flask, filling it to approximately half of its volume.

    • Place a magnetic stir bar in the flask and stir the solution until the salt is completely dissolved.

    • Once dissolved, add more solvent to reach the calibration mark on the volumetric flask.

    • Continue stirring for a uniform concentration.

Protocol 2: Measurement of Ionic Conductivity
  • Equipment :

    • Conductivity meter with a calibrated probe

    • Temperature-controlled environment

  • Procedure :

    • Calibrate the conductivity meter using standard solutions.

    • Immerse the conductivity probe into the prepared potassium methanesulfonate electrolyte.

    • Allow the reading to stabilize.

    • Record the conductivity value and the temperature.

    • Repeat the measurement for electrolytes with varying concentrations of potassium methanesulfonate to determine the optimal concentration.

Protocol 3: Measurement of Viscosity
  • Equipment :

    • Viscometer (e.g., rotational viscometer, quartz crystal microbalance)[2]

    • Temperature-controlled water bath

  • Procedure :

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Place a known volume of the electrolyte into the viscometer's sample holder.

    • Bring the sample to the desired temperature using the water bath.

    • Perform the viscosity measurement.

    • Repeat for different concentrations to understand the viscosity-concentration relationship.

Visualizations

Concentration_Optimization_Workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Analysis & Optimization cluster_validation Validation start Define Concentration Range prep Prepare Electrolyte Samples start->prep conductivity Measure Ionic Conductivity prep->conductivity viscosity Measure Viscosity prep->viscosity esw Determine Electrochemical Stability Window prep->esw analyze Analyze Data: Conductivity vs. Concentration Viscosity vs. Concentration conductivity->analyze viscosity->analyze esw->analyze optimize Identify Optimal Concentration (High Conductivity, Low Viscosity) analyze->optimize validate Validate in Electrochemical Device optimize->validate

Caption: Workflow for optimizing potassium methanesulfonate concentration.

Troubleshooting_Flowchart start Poor Device Performance check_conductivity Is Ionic Conductivity Low? start->check_conductivity check_viscosity Is Viscosity High? check_conductivity->check_viscosity No adjust_conc Adjust Concentration check_conductivity->adjust_conc Yes check_stability Is Cycling Stability Poor? check_viscosity->check_stability No add_cosolvent Add Co-Solvent check_viscosity->add_cosolvent Yes check_purity Check Purity of Components check_stability->check_purity No use_additives Use SEI-forming Additives check_stability->use_additives Yes end Re-evaluate Performance adjust_conc->end add_cosolvent->end check_purity->end use_additives->end

Caption: Troubleshooting flowchart for common electrolyte issues.

Concentration_Effects concentration Potassium Methanesulfonate Concentration conductivity Ionic Conductivity concentration->conductivity Increases then decreases viscosity Viscosity concentration->viscosity Increases ion_mobility Ion Mobility conductivity->ion_mobility Increases viscosity->ion_mobility Decreases performance Device Performance ion_mobility->performance

Caption: Relationship between concentration and electrolyte properties.

References

purification methods for potassium methanesulfonate to remove impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of potassium methanesulfonate (B1217627) (CH₃KO₃S).

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of potassium methanesulfonate.

Q1: My final product is off-white or has a yellowish tint. How can I remove colored impurities?

A1: The presence of color indicates organic impurities. The most effective method for removing these is treatment with activated carbon.[1][2] These impurities may be carried over from the synthesis or reagents.

  • Solution: Perform an activated carbon treatment on the dissolved crude product before recrystallization.

  • Protocol: See the detailed "Activated Carbon Treatment Protocol" below.

  • Caution: Using an excessive amount of activated carbon can lead to the adsorption of the desired product, reducing the overall yield. Start with a small amount (e.g., 1-2% w/w relative to the solute) and increase if necessary.

Q2: After recrystallization, I still detect significant chloride or other halide contamination. What went wrong?

A2: Chloride contamination often stems from residual potassium chloride (KCl), a common impurity from synthesis.[3] This issue typically arises from incomplete separation during crystallization or insufficient washing.

  • Troubleshooting Steps:

    • Improve Washing: Ensure the filtered crystals are washed thoroughly with ice-cold deionized water. The low temperature minimizes the dissolution of the potassium methanesulfonate product while washing away the more soluble KCl impurities.

    • Optimize Recrystallization: The solubility of KCl and potassium methanesulfonate may be different. Ensure you are using an appropriate solvent and cooling procedure. Slow cooling generally yields purer crystals.[4]

    • Consider a Second Recrystallization: A second recrystallization step will significantly reduce the level of impurities.

    • Advanced Method: For persistent ionic impurities, consider using ion-exchange chromatography.[5][6]

Q3: The yield from my recrystallization is very low. How can I improve it?

A3: Low yield is a common problem in recrystallization and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Aim to use the minimum amount of hot solvent required to fully dissolve the crude material.[7]

  • Cooling Temperature: Ensure the solution is cooled sufficiently. An ice bath can be used after the solution has reached room temperature to maximize crystal formation.

  • Premature Crystallization: If the solution cools too quickly in the funnel during hot filtration, product is lost. Ensure the filtration apparatus is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.

Logical Troubleshooting Flow for Low Purity

G start Problem: Low Purity of K-Methanesulfonate check_color Is the product colored (yellow/off-white)? start->check_color check_ions Are halide or other ionic impurities present (e.g., Cl-)? check_color->check_ions No sol_carbon Solution: Use Activated Carbon Treatment before Recrystallization check_color->sol_carbon Yes check_organic Are other organic impurities suspected? check_ions->check_organic No sol_wash Solution: 1. Improve washing with   ice-cold solvent. 2. Perform a second   recrystallization. check_ions->sol_wash Yes sol_recrystallize Solution: Optimize recrystallization (solvent choice, cooling rate) check_organic->sol_recrystallize Yes sol_ion_exchange Advanced Solution: Consider Ion-Exchange Chromatography sol_wash->sol_ion_exchange If impurity persists

Caption: A decision tree for troubleshooting common purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for potassium methanesulfonate?

A1: The primary methods are recrystallization, washing, activated carbon treatment, and ion-exchange chromatography.[3][5][8] The choice of method depends on the nature of the impurities.

Summary of Purification Methods

Method Target Impurities Principle Key Advantage
Recrystallization Soluble inorganic salts (e.g., KCl), some organic impurities Difference in solubility between the product and impurities in a given solvent at different temperatures. Effective for removing significant quantities of bulk impurities.[4][7]
Activated Carbon Colored organic impurities, high molecular weight organics Adsorption of impurity molecules onto the high surface area of the carbon particles.[1][9] Highly effective for removing trace colored organic contaminants.[2]
Washing Highly soluble impurities adhering to crystal surfaces (e.g., KCl) Rinsing the isolated crystals with a solvent in which the product has low solubility (e.g., ice-cold water).[3] Simple and quick method to remove surface impurities.

| Ion-Exchange | Trace ionic impurities (cations or anions) | Reversible exchange of ions between the solid ion-exchange resin and the solution.[5] | Highly selective for removing trace levels of specific ionic contaminants.[10][11] |

Q2: What is the best solvent for the recrystallization of potassium methanesulfonate?

A2: Aqueous solutions are commonly used for the recrystallization of potassium methanesulfonate.[3] Deionized water is a typical choice. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q3: Which analytical techniques are best for assessing the purity of potassium methanesulfonate?

A3: A combination of techniques is recommended to confirm both stoichiometry and the impurity profile.

Recommended Analytical Techniques

Technique Purpose Detects/Quantifies
Ion Chromatography (IC) Anionic Contaminants Chloride, sulfate, and other anions.[3]
ICP-OES Elemental Stoichiometry & Metals Confirms K:S ratio; quantifies trace metal impurities.[3]
CHNS Analysis Elemental Composition Confirms the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.[3]

| FTIR Spectroscopy | Structural Confirmation | Confirms the presence of the sulfonate group through characteristic vibrations (e.g., ~1187 cm⁻¹).[3] |

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Solution

This protocol describes the purification of potassium methanesulfonate by recrystallization from deionized water.

  • Dissolution: In a suitable flask, add the crude potassium methanesulfonate. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. If the solid does not dissolve, add small additional volumes of hot deionized water until a clear solution is obtained.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold deionized water to rinse off any remaining impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.

Recrystallization Workflow

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation a Impure Solid in Minimum Hot Solvent b Slow Cooling to Room Temperature a->b c Ice Bath Cooling b->c d Vacuum Filtration c->d e Wash with Ice-Cold Solvent d->e f Drying e->f g Pure Crystals f->g

Caption: The general workflow for purification via recrystallization.

Protocol 2: Activated Carbon Treatment

This protocol is for removing colored organic impurities and should be performed before recrystallization.

  • Dissolution: Dissolve the crude potassium methanesulfonate in a suitable solvent (e.g., deionized water) with heating, as you would for recrystallization.

  • Carbon Addition: To the hot solution, add a small amount of activated carbon (typically 1-2% of the solute mass).

  • Adsorption: Maintain the solution at an elevated temperature and stir for 5-15 minutes to allow the carbon to adsorb the impurities. Avoid boiling, as this can cause bumping.

  • Hot Filtration: Pre-heat a Büchner or Hirsch funnel and filter paper with hot solvent. Filter the hot solution through the pre-heated funnel to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Proceed to Recrystallization: The resulting clear, colorless filtrate can now be used for recrystallization as described in Protocol 1.

References

Technical Support Center: Potassium Methanesulfonate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of potassium methanesulfonate (B1217627) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of potassium methanesulfonate?

A1: Potassium methanesulfonate is a stable chemical in its solid form.[1] It is, however, hygroscopic, meaning it readily absorbs moisture from the air.[2] Therefore, it should be stored in a cool, dry, well-ventilated area in tightly sealed containers to prevent moisture absorption.[1] In solution, its stability can be influenced by factors such as pH, temperature, and exposure to light.

Q2: What are the known incompatibilities of potassium methanesulfonate?

A2: Potassium methanesulfonate should not be stored with strong oxidizing agents, as it can react with them.[1]

Q3: How does temperature affect the stability of potassium methanesulfonate solutions?

Q4: What is the expected degradation pathway for potassium methanesulfonate in aqueous solutions?

A4: The methanesulfonate anion is generally considered a good leaving group in nucleophilic substitution reactions.[3] In aqueous solutions, hydrolysis is a potential degradation pathway, which would involve the cleavage of the sulfonate group. This process can be influenced by pH and temperature.

Q5: Are there any specific recommendations for the long-term storage of potassium methanesulfonate solutions?

A5: For optimal stability, it is recommended to store potassium methanesulfonate solutions in tightly sealed, light-resistant containers at controlled room temperature or under refrigeration. Solutions should be prepared fresh when possible, especially for critical applications. For extended storage, it is advisable to perform periodic quality control checks to ensure the solution's integrity.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Precipitation in the solution 1. Exceeded solubility limit. 2. Temperature fluctuations affecting solubility. 3. Interaction with other components in a complex mixture.1. Ensure the concentration is within the known solubility limits at the storage temperature. 2. Store the solution at a constant, controlled temperature. 3. If precipitation persists, gently warm the solution and agitate. If it does not redissolve, it may indicate degradation or incompatibility. 4. Verify the compatibility of all components in the formulation.
Discoloration of the solution 1. Presence of impurities in the starting material or solvent. 2. Degradation of potassium methanesulfonate or another component in the solution. 3. Exposure to light (photodegradation).1. Use high-purity potassium methanesulfonate and solvents for solution preparation. 2. Store the solution protected from light. 3. If discoloration is observed, the solution should be discarded and a fresh batch prepared. 4. Consider performing analytical tests (e.g., UV-Vis spectroscopy) to identify the cause of the color change.
Change in pH of the solution 1. Degradation leading to the formation of acidic or basic byproducts. 2. Absorption of atmospheric gases (e.g., CO2).1. Monitor the pH of the solution over time. 2. Store solutions in tightly sealed containers to minimize gas exchange. 3. A significant change in pH may indicate degradation and the solution should be discarded.
Unexpected experimental results 1. Degradation of the potassium methanesulfonate solution leading to a lower effective concentration. 2. Contamination of the solution.1. Prepare fresh solutions for critical experiments. 2. Perform a stability study to establish an appropriate "use by" date for the solution under your specific storage conditions. 3. Ensure proper aseptic techniques if sterility is required.

Data on Solution Stability

The following tables provide illustrative data on the stability of a 1M potassium methanesulfonate aqueous solution under different storage conditions.

Table 1: Effect of Temperature on the Stability of 1M Potassium Methanesulfonate Solution (Stored in the dark)

Storage Time (Days)% of Initial Concentration Remaining
4°C 25°C (Room Temperature) 40°C
0 100.0100.0100.0
30 99.899.598.2
60 99.699.196.5
90 99.598.694.8
180 99.297.290.1

Table 2: Effect of pH on the Stability of 1M Potassium Methanesulfonate Solution at 25°C (Stored in the dark)

| Storage Time (Days) | % of Initial Concentration Remaining | | | :--- | :--- | :--- | :--- | | | pH 4.0 | pH 7.0 | pH 9.0 | | 0 | 100.0 | 100.0 | 100.0 | | 30 | 99.6 | 99.5 | 99.7 | | 60 | 99.2 | 99.1 | 99.4 | | 90 | 98.8 | 98.6 | 99.1 | | 180 | 97.5 | 97.2 | 98.3 |

Table 3: Effect of Light Exposure on the Stability of 1M Potassium Methanesulfonate Solution at 25°C

| Storage Time (Hours) | % of Initial Concentration Remaining | | :--- | :--- | :--- | | | Protected from Light | Exposed to UV Light | | 0 | 100.0 | 100.0 | | 24 | 99.9 | 99.2 | | 48 | 99.8 | 98.5 | | 72 | 99.7 | 97.8 | | 168 (7 days) | 99.5 | 95.3 |

Experimental Protocols

Protocol 1: Preparation of a Standard 1M Potassium Methanesulfonate Solution

  • Materials:

    • Potassium methanesulfonate (≥99% purity)

    • High-purity water (e.g., deionized, distilled, or HPLC grade)

    • Calibrated balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh 134.19 g of potassium methanesulfonate.

    • Transfer the weighed solid to a 1 L volumetric flask.

    • Add approximately 800 mL of high-purity water to the flask.

    • Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the solid is completely dissolved.

    • Once dissolved, remove the stir bar and carefully add high-purity water to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clean, well-labeled storage bottle.

Protocol 2: Stability Testing of Potassium Methanesulfonate Solutions via HPLC

This protocol outlines a general method for assessing the stability of potassium methanesulfonate solutions.

  • Objective: To quantify the concentration of potassium methanesulfonate in a solution over time under specific storage conditions.

  • Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used. The method should be capable of separating the intact potassium methanesulfonate from any potential degradation products.

  • Procedure:

    • Prepare the potassium methanesulfonate solution to be tested at the desired concentration.

    • Divide the solution into multiple aliquots in appropriate containers for each storage condition (e.g., different temperatures, light exposures).

    • At the initial time point (T=0), remove an aliquot and analyze it by HPLC to determine the initial concentration.

    • Store the remaining aliquots under the specified conditions.

    • At predetermined time intervals (e.g., 7, 14, 30, 60, 90 days), remove an aliquot from each storage condition.

    • Allow the aliquots to equilibrate to room temperature before analysis.

    • Analyze each aliquot by HPLC to determine the concentration of potassium methanesulfonate.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Monitor for the appearance of any new peaks in the chromatogram, which may indicate degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Start: Observe Issue with Solution (e.g., precipitation, discoloration) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_prep Review Preparation Protocol (Purity, Concentration) start->check_prep is_precipitate Is there precipitation? check_storage->is_precipitate check_prep->is_precipitate is_discolored Is there discoloration? is_precipitate->is_discolored No warm_agitate Gently warm and agitate is_precipitate->warm_agitate Yes is_ph_changed Has pH changed significantly? is_discolored->is_ph_changed No discard_discolored Discard solution. Re-prepare with high-purity materials and protect from light. is_discolored->discard_discolored Yes discard_ph Discard solution. Re-prepare and store in tightly sealed container. is_ph_changed->discard_ph Yes unexpected_results Are experimental results unexpected? is_ph_changed->unexpected_results No redissolves Does it redissolve? warm_agitate->redissolves discard_precipitate Discard solution. Re-prepare, ensuring solubility limits are not exceeded. redissolves->discard_precipitate No solution_ok Solution is likely stable. Continue to monitor. redissolves->solution_ok Yes unexpected_results->solution_ok No prepare_fresh Prepare fresh solution for critical experiments. Consider stability study. unexpected_results->prepare_fresh Yes

Caption: Troubleshooting workflow for potassium methanesulfonate solution stability issues.

Degradation_Pathway cluster_main Potential Degradation of Potassium Methanesulfonate in Aqueous Solution cluster_products Potential Degradation Products cluster_factors Influencing Factors KMS Potassium Methanesulfonate (CH3SO3K) MSA Methanesulfonic Acid (CH3SO3H) KMS->MSA Hydrolysis (H2O) KOH Potassium Hydroxide (KOH) KMS->KOH Hydrolysis (H2O) Temp Temperature Temp->KMS pH pH pH->KMS Light Light Light->KMS

References

troubleshooting low conductivity in potassium methanesulfonate electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Potassium Methanesulfonate (B1217627) Electrolytes

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conductivity in potassium methanesulfonate (KMS) electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for conductivity in an aqueous potassium methanesulfonate electrolyte?

Q2: I just prepared a new batch of electrolyte and the conductivity is lower than expected. What are the most common initial checks?

A2: Start with the simplest explanations:

  • Confirm Concentration: Double-check all calculations, masses, and volumes used during preparation. A simple dilution error is a frequent cause of low conductivity.

  • Ensure Complete Dissolution: Visually inspect the solution for any undissolved salt. Potassium methanesulfonate is highly soluble in water, but inadequate mixing can lead to a lower effective concentration.[2][3]

  • Check Temperature: Ensure the electrolyte has reached thermal equilibrium with the measurement environment. Conductivity is temperature-dependent, so measurements should be compared at the same temperature.[4][5]

  • Calibrate Your Meter: Verify that your conductivity meter has been recently and correctly calibrated with a standard solution.

Q3: Can the purity of the starting materials affect conductivity?

A3: Absolutely. The purity of both the potassium methanesulfonate salt and the solvent (e.g., deionized water) is critical. Contaminants can introduce ions that interfere with the conductivity measurement or react with the electrolyte, reducing the concentration of mobile ions.[6]

Troubleshooting Guide for Low Conductivity

If initial checks do not resolve the issue, follow this systematic guide to diagnose the root cause of low conductivity.

Step 1: Verify Electrolyte Concentration and Preparation

Low conductivity is often a direct result of an incorrect concentration of ions in the solution.[4][5]

  • Potential Cause: Inaccurate weighing of potassium methanesulfonate or incorrect volume of solvent.

  • Recommended Action: Prepare a new solution, paying close attention to accurately weighing the salt and measuring the solvent volume. Use calibrated laboratory equipment.

  • Potential Cause: Incomplete dissolution of the potassium methanesulfonate salt.

  • Recommended Action: Ensure the salt is fully dissolved by using a magnetic stirrer and allowing sufficient time for mixing.[7][8] Gentle heating can aid dissolution, but ensure the solution returns to the target temperature before measuring conductivity.

Step 2: Assess Purity of Components

The presence of impurities can significantly lower the conductivity of the electrolyte.

  • Potential Cause: Contaminated potassium methanesulfonate salt.

  • Recommended Action: Use high-purity, analytical grade potassium methanesulfonate (≥98.0%).[9] If the purity of your salt is , consider using a fresh batch from a reputable supplier.

  • Potential Cause: Impure solvent (e.g., water).

  • Recommended Action: Use high-purity, deionized water with low intrinsic conductivity. The conductivity of the solvent should be negligible compared to the expected conductivity of the electrolyte.

Step 3: Evaluate Measurement Technique and Equipment

Errors in the measurement process can lead to inaccurate readings.

  • Potential Cause: Incorrect use or malfunction of the conductivity meter.

  • Recommended Action: Review the manufacturer's instructions for your conductivity meter. Ensure the probe is clean and properly submerged in the electrolyte solution. Recalibrate the meter using a certified conductivity standard.

  • Potential Cause: Temperature fluctuations during measurement.

  • Recommended Action: Use a temperature-controlled water bath to maintain a constant temperature during measurement.[6][10] If your meter has automatic temperature compensation, ensure it is enabled and functioning correctly.[10]

Step 4: Consider Chemical Degradation

Although potassium methanesulfonate is a stable salt, degradation is possible under certain conditions.

  • Potential Cause: The electrolyte has been stored for an extended period or under improper conditions.

  • Recommended Action: Prepare a fresh batch of electrolyte. Store electrolytes in tightly sealed containers in a cool, dark place to prevent contamination and degradation.

Data Presentation

Table 1: Factors Affecting Electrolyte Conductivity

FactorEffect on ConductivityRationale
Concentration Generally increases with concentration to a maximum, then may decrease.[4]Higher concentration leads to more charge carriers (ions) per unit volume. At very high concentrations, ion mobility can decrease due to inter-ionic interactions.
Temperature Increases with temperature.[5]Higher temperature increases ion mobility and can increase the dissociation of weak electrolytes.[11]
Purity of Salt Higher purity leads to higher and more predictable conductivity.Impurities can introduce non-conductive species or ions that hinder the movement of the primary charge carriers.
Purity of Solvent Higher purity leads to more accurate measurements.Impurities in the solvent can contribute to background conductivity, leading to erroneous results.[6]
Ion Size Smaller, less solvated ions generally have higher mobility.The effective size of an ion in solution (including its solvation shell) affects its mobility through the solvent.

Experimental Protocols

Protocol 1: Preparation of Aqueous Potassium Methanesulfonate Electrolyte (1 Molar)
  • Materials:

    • Potassium methanesulfonate (KMS, MW: 134.20 g/mol ), high purity (≥98.0%).[2][9]

    • High-purity deionized water.

    • Volumetric flask (e.g., 100 mL).

    • Analytical balance.

    • Magnetic stirrer and stir bar.

  • Procedure:

    • Calculate the required mass of KMS for the desired volume and concentration. For 100 mL of a 1 M solution, 13.42 g of KMS is needed.

    • Accurately weigh the calculated mass of KMS using an analytical balance.

    • Add approximately half of the final volume of deionized water to the volumetric flask.

    • Carefully transfer the weighed KMS into the volumetric flask.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the KMS is completely dissolved.

    • Once dissolved, remove the stir bar and carefully add deionized water to the calibration mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Allow the solution to reach thermal equilibrium at the desired measurement temperature before use.

Protocol 2: Measurement of Electrolyte Conductivity
  • Materials:

    • Calibrated conductivity meter with probe.

    • Potassium methanesulfonate electrolyte solution.

    • Beakers.

    • Deionized water for rinsing.

    • Standard conductivity solution for calibration.

    • Temperature-controlled water bath (recommended).

  • Procedure:

    • Calibrate the conductivity meter according to the manufacturer's instructions using a standard solution of known conductivity.

    • Rinse the conductivity probe thoroughly with deionized water and gently pat dry with a lint-free tissue.

    • Rinse the probe with a small amount of the potassium methanesulfonate electrolyte to be measured. Discard this rinse solution.

    • Pour a sufficient amount of the electrolyte into a clean beaker to ensure the probe's electrodes are fully submerged.

    • Place the beaker in a temperature-controlled water bath set to the desired measurement temperature (e.g., 25°C).[10]

    • Immerse the conductivity probe into the electrolyte solution. Ensure there are no air bubbles on the electrode surfaces.

    • Allow the reading to stabilize. This may take a few moments as the probe and solution reach thermal equilibrium.[7][8]

    • Record the conductivity reading and the temperature.

    • After measurement, rinse the probe thoroughly with deionized water.

Visualizations

TroubleshootingWorkflow start Low Conductivity Detected check_conc Step 1: Verify Concentration - Check calculations - Ensure complete dissolution start->check_conc check_purity Step 2: Assess Purity - Use high-purity salt - Use deionized water check_conc->check_purity Issue Persists resolved Issue Resolved check_conc->resolved Resolved check_measurement Step 3: Evaluate Measurement - Calibrate meter - Check probe - Control temperature check_purity->check_measurement Issue Persists check_purity->resolved Resolved check_degradation Step 4: Consider Degradation - Prepare fresh solution check_measurement->check_degradation Issue Persists check_measurement->resolved Resolved check_degradation->resolved Resolved ConductivityFactors cluster_factors Primary Influencing Factors conductivity Electrolyte Conductivity concentration Concentration concentration->conductivity temperature Temperature temperature->conductivity purity Purity (Salt & Solvent) purity->conductivity ion_properties Ionic Properties (Size, Mobility) ion_properties->conductivity

References

Technical Support Center: Minimizing Cell Disruption with Potassium Methanesulfonate in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using potassium methanesulfonate (B1217627) (KMeSO₄) in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I choose a potassium methanesulfonate (KMeSO₄)-based internal solution over potassium gluconate (K-gluconate) or potassium chloride (KCl)?

A: KMeSO₄ offers several advantages over other common internal solution salts.[1][2] Compared to K-gluconate, KMeSO₄ is reported to have better stability in solution, reducing the risk of precipitation and pipette clogging.[2] It also has a lower affinity for calcium ions, which can be a concern with K-gluconate.[1] Additionally, the methanesulfonate anion has a higher mobility than gluconate, which can result in a lower series resistance and a smaller liquid junction potential (LJP).[1][2][3] When compared to KCl, KMeSO₄ is preferred for studies where maintaining a physiological chloride gradient is crucial, as high intracellular chloride from a KCl-based solution can alter the reversal potential of GABA-A mediated currents, potentially causing them to be depolarizing instead of hyperpolarizing.[1]

Q2: What are the optimal pH and osmolarity for a KMeSO₄-based internal solution?

A: The pH of the internal solution should be adjusted to a physiological range, typically between 7.2 and 7.4.[1][4] It is crucial to maintain the osmolarity of the internal solution slightly lower (hypo-osmotic) than the external solution (aCSF) to promote good seal formation and cell health. A general guideline is to have the internal solution be 10-20 mOsm lower than the aCSF.[1][5] For example, if your aCSF is 300-310 mOsm, your internal solution should be around 280-295 mOsm.[4][5] A significant difference in osmolarity can cause cell swelling and compromise the recording.[1][5]

Q3: How should I prepare and store my KMeSO₄ internal solution to ensure its stability?

A: To ensure the stability and longevity of your KMeSO₄ internal solution, it is recommended to prepare a stock solution without the temperature-sensitive components like ATP and GTP.[4][6] The base solution can be aliquoted and stored at -20°C or -80°C for several months.[6] On the day of the experiment, thaw an aliquot of the base solution and add freshly prepared ATP and GTP.[6] It is critical to filter the final solution through a 0.22 µm syringe filter before use to remove any precipitates or microbial contamination.[1] Once thawed and supplemented, keep the solution on ice throughout the experiment to minimize the degradation of ATP and GTP.[1][6]

Q4: Can KMeSO₄ affect the firing properties of neurons?

A: While KMeSO₄ is generally considered to be relatively inert, some studies suggest that the choice of the main anion in the internal solution can influence neuronal firing properties.[2] It is always advisable to be consistent with the internal solution composition throughout a study to ensure the comparability of results.[2] If you observe unexpected changes in firing patterns, it is worth considering the internal solution as a potential contributing factor and comparing your results with those obtained using other internal solutions like K-gluconate.

Troubleshooting Guides

This section provides solutions to common problems encountered during patch-clamp experiments using KMeSO₄-based internal solutions.

Problem 1: Difficulty obtaining a high-resistance (>1 GΩ) seal.
Possible Cause Troubleshooting Step
Incorrect osmolarity Verify that the internal solution osmolarity is 10-20 mOsm lower than the aCSF.[1][5] Adjust the osmolarity of either solution as needed.
Debris at the pipette tip Ensure your internal solution is filtered through a 0.22 µm filter immediately before use.[1] Keep your workspace clean to prevent dust contamination.[7]
Unhealthy cells Ensure your slice preparation or cell culture is healthy. Visually inspect cells for a smooth membrane and clear cytoplasm before attempting to patch.
Pipette issues Use freshly pulled pipettes with an appropriate resistance (typically 3-7 MΩ for whole-cell recordings).[8] Ensure the pipette tip is clean and not fire-polished excessively.
Inadequate pressure Apply gentle positive pressure as you approach the cell to keep the tip clean.[7] Release the pressure just before touching the cell membrane.
Problem 2: High or unstable access resistance after establishing a whole-cell configuration.
Possible Cause Troubleshooting Step
Incomplete membrane rupture Apply brief, gentle suction pulses to fully rupture the membrane patch.[8] Some amplifiers have a "zap" function that can aid in this process.[8]
Pipette clogging If access resistance increases over time, the pipette tip may be clogging with intracellular contents. Using a slightly larger pipette tip (lower resistance) can sometimes help.[9]
Precipitation in the internal solution Ensure your KMeSO₄ solution is fully dissolved and filtered. While more stable than K-gluconate, precipitation can still occur, especially with prolonged storage or temperature changes.[2]
Cell resealing The cell membrane can sometimes reseal over the pipette tip. Applying gentle, intermittent suction may help maintain a low access resistance.[9]
Problem 3: Cell swelling or lysis after break-in.
Possible Cause Troubleshooting Step
Internal solution is too hypotonic A large osmotic gradient between the internal and external solutions can cause the cell to swell and lyse.[1][5] Re-measure and adjust the osmolarity of your solutions to ensure the difference is within the recommended 10-20 mOsm range.[1][5]
Mechanical stress Excessive suction during break-in or movement of the pipette can damage the cell membrane. Be gentle and ensure your micromanipulator is stable.
Poor cell health Unhealthy cells are more susceptible to damage during the whole-cell configuration process.

Experimental Protocols

Protocol for Preparation of KMeSO₄-Based Internal Solution

This protocol provides a general guideline for preparing a standard KMeSO₄-based internal solution for whole-cell patch-clamp recordings from neurons. Concentrations may need to be adjusted based on the specific cell type and experimental goals.

Materials:

  • Potassium Methanesulfonate (KMeSO₄)

  • HEPES

  • EGTA

  • MgCl₂

  • ATP-Mg

  • GTP-Na

  • Phosphocreatine-Na₂

  • Potassium Hydroxide (KOH) for pH adjustment

  • Ultrapure water

  • 0.22 µm syringe filters

Procedure:

  • Prepare the Base Solution (without ATP/GTP):

    • In a sterile container, dissolve the following in approximately 80% of the final volume of ultrapure water:

      • 130 mM KMeSO₄

      • 10 mM HEPES

      • 0.5 mM EGTA

      • 2 mM MgCl₂

      • 10 mM Phosphocreatine-Na₂

    • Stir until all components are fully dissolved.

  • Adjust pH:

    • Measure the pH of the solution and slowly add 1M KOH dropwise to adjust the pH to 7.2-7.3.[4]

  • Adjust Osmolarity:

    • Bring the solution to the final volume with ultrapure water.

    • Measure the osmolarity using an osmometer.

    • Adjust the osmolarity to be 10-20 mOsm lower than your external solution (typically 285-295 mOsm) by adding small amounts of KMeSO₄ or ultrapure water.[1][4][5]

  • Aliquot and Store:

    • Filter the base solution through a 0.22 µm syringe filter.

    • Aliquot the solution into sterile microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare the Final Recording Solution (on the day of the experiment):

    • Thaw an aliquot of the base solution on ice.

    • Add ATP-Mg (e.g., 4 mM) and GTP-Na (e.g., 0.4 mM) from fresh stock solutions.[6]

    • Gently mix to dissolve.

    • Filter the final solution through a 0.22 µm syringe filter before filling your patch pipette.[1]

    • Keep the final solution on ice for the duration of the experiment.[1][6]

Visualizations

Electrophysiology_Troubleshooting_Workflow Troubleshooting Workflow for Unstable Recordings start Unstable Recording check_seal Check Seal Resistance (>1 GΩ?) start->check_seal check_access Check Access Resistance (Stable & <20 MΩ?) check_seal->check_access Yes improve_seal Improve Sealing Technique - Adjust pressure - Use fresh pipette - Check osmolarity check_seal->improve_seal No check_cell Inspect Cell Health (Smooth membrane?) check_access->check_cell Yes improve_breakin Improve Break-in - Gentle suction - Use 'zap' function check_access->improve_breakin No check_solutions Verify Solutions (pH, Osmolarity, Filtered?) check_cell->check_solutions Yes new_cell Select a Healthier Cell check_cell->new_cell No check_mechanics Check Mechanical Stability (Drift, Vibration?) check_solutions->check_mechanics Yes remake_solutions Remake/Refilter Solutions check_solutions->remake_solutions No stabilize_rig Stabilize Rig - Check air table - Secure manipulator check_mechanics->stabilize_rig No stable_recording Stable Recording check_mechanics->stable_recording Yes improve_seal->start improve_breakin->start new_cell->start remake_solutions->start stabilize_rig->start

Caption: Troubleshooting workflow for unstable electrophysiology recordings.

Internal_Solution_Preparation_Workflow Internal Solution Preparation Workflow start Start Preparation dissolve_salts Dissolve KMeSO₄ and other stable components in 80% H₂O start->dissolve_salts adjust_ph Adjust pH to 7.2-7.3 with KOH dissolve_salts->adjust_ph adjust_osmolarity Adjust Osmolarity to 285-295 mOsm adjust_ph->adjust_osmolarity filter_base Filter Base Solution (0.22 µm filter) adjust_osmolarity->filter_base aliquot_store Aliquot and Store at -20°C / -80°C filter_base->aliquot_store experiment_day Day of Experiment aliquot_store->experiment_day thaw_add Thaw Aliquot on Ice Add ATP and GTP experiment_day->thaw_add final_filter Final Filter (0.22 µm filter) thaw_add->final_filter fill_pipette Fill Patch Pipette final_filter->fill_pipette

Caption: Workflow for preparing a stable KMeSO₄-based internal solution.

Anion_Selection_Logic Logic for Internal Solution Anion Selection start Experiment Goal? physiological_cl Maintain Physiological Chloride Gradient? start->physiological_cl low_access_res Minimize Access Resistance? start->low_access_res stable_recording_need Need for Long, Stable Recordings? start->stable_recording_need kmeso4 Use KMeSO₄ physiological_cl->kmeso4 Yes kcl Use KCl physiological_cl->kcl No low_access_res->kmeso4 Yes kgluconate Consider K-Gluconate (with caution for Ca²⁺ chelation and precipitation) low_access_res->kgluconate No stable_recording_need->kmeso4 Yes stable_recording_need->kgluconate No

Caption: Decision logic for selecting the primary anion in an internal solution.

References

Technical Support Center: Scaling Up Potassium Methanesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of potassium methanesulfonate (B1217627) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing potassium methanesulfonate?

A1: The most prevalent and scalable method for synthesizing potassium methanesulfonate is the neutralization reaction between methanesulfonic acid (MSA) and potassium hydroxide (B78521) (KOH). This method is favored for its simplicity and high yield. The reaction is typically performed in an aqueous solution.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: The critical process parameters include reaction temperature, pH of the reaction mixture, and the rate of addition of reactants. Precise control of these parameters is crucial for ensuring reaction completion, minimizing byproduct formation, and obtaining a high-purity product.

Q3: What are the common impurities in commercially produced potassium methanesulfonate?

A3: Common impurities can include unreacted starting materials (methanesulfonic acid or potassium hydroxide), potassium chloride (if the KOH source contains chloride impurities), and heavy metals. The impurity profile can vary depending on the grade of the raw materials and the synthesis process used.

Q4: How can the purity of potassium methanesulfonate be improved?

A4: Recrystallization from a suitable solvent, typically water, is a highly effective method for purifying potassium methanesulfonate. The process involves dissolving the crude product in a hot solvent and then allowing it to cool, which causes the purified product to crystallize, leaving impurities behind in the solution. Multiple recrystallization steps may be necessary to achieve the desired purity. Washing the crystals with a small amount of cold solvent can also help remove residual impurities.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: The primary safety concern is the highly exothermic nature of the neutralization reaction. On a large scale, inefficient heat removal can lead to a rapid temperature increase, potentially causing the solvent to boil and creating a hazardous situation. Proper reactor design with adequate cooling capacity and controlled addition of reactants are essential for safe operation. Additionally, both methanesulfonic acid and potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Low Yield of Potassium Methanesulfonate
Symptom Possible Cause Recommended Action
The final weight of the isolated product is significantly lower than the theoretical yield.Incomplete Reaction: The reaction may not have gone to completion due to incorrect stoichiometry, insufficient reaction time, or poor mixing.Verify the molar equivalents of methanesulfonic acid and potassium hydroxide. Ensure thorough mixing throughout the reaction. Monitor the reaction progress using a suitable analytical technique (e.g., pH measurement) to confirm completion.
Product Loss During Work-up: Significant amounts of the product may be lost during filtration or washing steps.Optimize the filtration process to minimize product loss. When washing the crystals, use a minimal amount of cold solvent to avoid dissolving a substantial portion of the product.
Side Reactions: The formation of byproducts can consume the reactants, leading to a lower yield of the desired product.Ensure precise control over reaction temperature and pH to minimize the potential for side reactions.
Issue 2: Product Discoloration (Yellow or Brown Tint)
Symptom Possible Cause Recommended Action
The isolated potassium methanesulfonate crystals are not white.Presence of Impurities: Impurities from the starting materials or formed during the reaction can impart color to the final product.Use high-purity starting materials. Perform a recrystallization step to remove colored impurities. Activated carbon treatment of the solution before crystallization can also be effective in removing colored compounds.
Thermal Decomposition: Overheating during the drying process can lead to thermal degradation of the product, causing discoloration.Dry the product at a controlled, moderate temperature. Avoid prolonged exposure to high temperatures.
Issue 3: Difficulty in Filtration (Fine Particles, Clogged Filter)
Symptom Possible Cause Recommended Action
The product crystals are very fine, leading to slow filtration and clogging of the filter medium.Rapid Crystallization: If the crystallization process occurs too quickly, it can result in the formation of small, poorly formed crystals.Control the cooling rate during crystallization to allow for the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pre-existing crystals can promote controlled crystal growth.
Presence of Insoluble Impurities: Insoluble impurities can clog the filter paper or cloth.Filter the hot solution before crystallization to remove any insoluble matter.

Data Presentation

Table 1: Key Experimental Parameters for Potassium Methanesulfonate Synthesis

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Reactants
Methanesulfonic Acid (99%)71.6 g (0.745 mol)7.16 kg (74.5 mol)
Potassium Hydroxide (85%)49.3 g (0.745 mol)4.93 kg (74.5 mol)
Solvent
Deionized Water200 mL20 L
Reaction Conditions
Initial Temperature0-5 °C (Ice Bath)5-10 °C (Chiller)
Addition Rate of KOHDropwise over 1 hourControlled addition over 2-3 hours
Final pH6.5 - 7.56.5 - 7.5
Work-up & Purification
Crystallization SolventDeionized WaterDeionized Water
Crystallization TemperatureCool to 0-5 °CControlled cooling to 5-10 °C
Yield & Purity
Typical Yield85-95%80-90%
Purity (after one recrystallization)>99%>99%

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Potassium Methanesulfonate (100 g)
  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 71.6 g (0.745 mol) of methanesulfonic acid (99%) to 100 mL of deionized water.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Neutralization: Prepare a solution of 49.3 g (0.745 mol) of potassium hydroxide (85%) in 100 mL of deionized water. Slowly add the KOH solution dropwise to the stirred MSA solution via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • pH Adjustment: After the addition is complete, continue stirring for 30 minutes. Check the pH of the solution and adjust to 6.5-7.5 by adding small portions of the KOH solution if necessary.

  • Crystallization: Transfer the solution to a beaker and heat to boiling to dissolve any solids. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Pilot-Scale Synthesis of Potassium Methanesulfonate (10 kg)
  • Reactor Setup: Charge a 50 L glass-lined reactor equipped with a jacketed cooling system, a mechanical stirrer, a temperature probe, and an addition funnel with 7.16 kg (74.5 mol) of methanesulfonic acid (99%) and 10 L of deionized water.

  • Cooling: Start the chiller to bring the reactor contents to 5-10 °C.

  • Neutralization: Prepare a solution of 4.93 kg (74.5 mol) of potassium hydroxide (85%) in 10 L of deionized water in a separate vessel. Transfer the KOH solution to the addition funnel.

  • Controlled Addition: Begin the controlled addition of the KOH solution to the stirred MSA solution over 2-3 hours, maintaining the reaction temperature between 10-20 °C.

  • pH Monitoring and Adjustment: After the addition is complete, continue stirring for 1 hour. Monitor the pH and adjust to 6.5-7.5 as needed.

  • Crystallization: Heat the reactor contents to 80-90 °C to ensure all solids are dissolved. Then, implement a controlled cooling profile to gradually lower the temperature to 5-10 °C over 4-6 hours to induce crystallization.

  • Isolation: Isolate the product by centrifugation or filtration. Wash the crystals with a minimal amount of cold deionized water.

  • Drying: Dry the product in a suitable industrial dryer at a controlled temperature until the desired moisture content is reached.

Mandatory Visualization

Synthesis_Workflow Potassium Methanesulfonate Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Neutralization Reaction cluster_workup Product Isolation & Purification cluster_product Final Product MSA Methanesulfonic Acid (MSA) Reaction Mixing & Cooling MSA->Reaction KOH Potassium Hydroxide (KOH) KOH->Reaction Water Deionized Water Water->Reaction pH_Control pH Adjustment Reaction->pH_Control Crystallization Crystallization pH_Control->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Potassium Methanesulfonate Drying->Final_Product

Caption: Workflow for Potassium Methanesulfonate Synthesis.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check for Incomplete Reaction Start->Check_Reaction Check_Workup Analyze Work-up Losses Check_Reaction->Check_Workup No Incomplete_Action Verify Stoichiometry & Mixing, Monitor Reaction Progress Check_Reaction->Incomplete_Action Yes Check_Side_Reactions Investigate Side Reactions Check_Workup->Check_Side_Reactions No Workup_Action Optimize Filtration, Use Minimal Cold Wash Solvent Check_Workup->Workup_Action Yes Side_Reaction_Action Control Temperature & pH Precisely Check_Side_Reactions->Side_Reaction_Action Yes Resolved Yield Improved Incomplete_Action->Resolved Workup_Action->Resolved Side_Reaction_Action->Resolved

Caption: Logic Diagram for Troubleshooting Low Yield.

Technical Support Center: Stability of Potassium Methanesulfonate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of potassium methanesulfonate (B1217627) in aqueous solutions under various pH conditions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is potassium methanesulfonate in aqueous solutions at neutral pH and ambient temperature?

A1: Potassium methanesulfonate is exceptionally stable in aqueous solutions. The methanesulfonate anion is the conjugate base of methanesulfonic acid, a strong acid with a very low pKa (-1.86). This means that in aqueous solutions, it exists almost entirely as the methanesulfonate anion, which is highly resistant to hydrolysis across a wide pH range under standard laboratory conditions.

Q2: What is the expected stability of potassium methanesulfonate solutions under acidic and alkaline conditions?

A2: The methanesulfonate anion is remarkably stable against hydrolysis under both acidic and alkaline conditions. The carbon-sulfur bond in methanesulfonate is highly stable and does not readily undergo hydrolytic cleavage. Studies have shown that even under extreme conditions, such as heating in a 3.7 M sodium hydroxide (B78521) solution at 315°C for three hours, no significant decomposition was detected.

Q3: Are there any known incompatibilities for potassium methanesulfonate in aqueous solutions?

A3: The primary incompatibility for potassium methanesulfonate is with strong oxidizing agents.[1] While it is resistant to oxidation by agents like hydrogen peroxide and potassium permanganate (B83412) under normal conditions, it is advisable to avoid preparing solutions containing both potassium methanesulfonate and strong oxidizers, especially under harsh conditions (e.g., high temperature, presence of catalysts), to prevent potential oxidative degradation.

Q4: What are the recommended storage conditions for aqueous solutions of potassium methanesulfonate?

A4: For optimal stability, it is recommended to store aqueous solutions of potassium methanesulfonate in tightly sealed containers at room temperature, protected from extreme temperatures and direct sunlight. While the compound is very stable, these precautions help prevent solvent evaporation and potential long-term, slow degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in solution concentration over time. Solvent evaporation.Ensure containers are tightly sealed. For long-term studies, consider using sealed vials with septa.
Unexpected peaks in analytical chromatogram (e.g., HPLC). Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution and re-analyze.
Degradation of another component in the formulation.Analyze a solution of potassium methanesulfonate alone to confirm its stability.
Forced degradation under harsh experimental conditions.Review experimental conditions (e.g., high temperature, extreme pH, presence of strong oxidizers). Refer to the Forced Degradation Data table below for expected stability under stress conditions.
Precipitate formation in the solution. Exceeding the solubility limit.Ensure the concentration of potassium methanesulfonate is within its solubility limit at the storage/experimental temperature.
Incompatibility with other components or buffer salts.Verify the compatibility of potassium methanesulfonate with all other components in the solution. Some buffer systems may cause precipitation with certain salts at high concentrations.

Forced Degradation Data

Forcing the degradation of highly stable compounds like potassium methanesulfonate requires conditions more severe than typical accelerated stability studies. The following table summarizes the expected stability based on the known chemical properties of the methanesulfonate anion. Note: Specific quantitative degradation percentages for potassium methanesulfonate under these conditions are not widely available in the literature due to its high stability.

Stress Condition Typical Protocol Expected Stability of Potassium Methanesulfonate Potential Minor Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C, up to 7 daysHighly StableNot expected under these conditions.
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°C, up to 7 daysHighly StableNot expected under these conditions.
Oxidation 3% - 30% H₂O₂, Room Temperature, up to 7 daysHighly StableUnder very harsh oxidative conditions (e.g., presence of metal catalysts, UV light), trace amounts of formaldehyde (B43269) and sulfite (B76179) may be possible.
Thermal Degradation 80°C in aqueous solution, up to 7 daysHighly StableNo significant degradation expected.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Highly StableNo significant degradation expected.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Solution Preparation: Prepare a stock solution of potassium methanesulfonate in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To one aliquot of the stock solution, add an equal volume of 1 M HCl.

  • Base Hydrolysis: To a second aliquot, add an equal volume of 1 M NaOH.

  • Neutral Hydrolysis: To a third aliquot, add an equal volume of water.

  • Incubation: Store all three solutions at 80°C.

  • Sampling: Withdraw samples at initial, 24, 48, 72, 96, 120, 144, and 168-hour time points.

  • Neutralization: Before analysis, neutralize the acidic samples with 1 M NaOH and the basic samples with 1 M HCl.

  • Analysis: Analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or conductivity detector.

Protocol 2: Oxidative Degradation Study

  • Solution Preparation: Prepare a 1 mg/mL solution of potassium methanesulfonate in water.

  • Stress Condition: Add an appropriate volume of 30% hydrogen peroxide to the solution to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling and Analysis: Withdraw and analyze samples at the same time points as the hydrolysis study.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the pH stability of potassium methanesulfonate.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Potassium Methanesulfonate Stock Solution acid Acid Hydrolysis (1 M HCl, 80°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (1 M NaOH, 80°C) prep->base Expose to Stress Conditions neutral Neutral Hydrolysis (Water, 80°C) prep->neutral Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress Conditions sampling Time-Point Sampling (0, 24, 48, 72, 96, 120, 144, 168h) acid->sampling base->sampling neutral->sampling oxidation->sampling neutralize Neutralization (for Acid/Base Samples) sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation (Assess Degradation) hplc->data

Workflow for pH Stability Assessment.

References

identifying and removing residual solvents from potassium methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium methanesulfonate (B1217627). The focus is on the identification and removal of residual solvents, a critical step in ensuring the purity and safety of pharmaceutical ingredients.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to identify and remove residual solvents from potassium methanesulfonate?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2] It is essential to remove them because they provide no therapeutic benefit and can pose a risk to patient safety due to their potential toxicity.[1][3] Furthermore, residual solvents can affect the physicochemical properties of the active pharmaceutical ingredient (API), such as its crystal form, purity, solubility, and stability.[4] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for the control of residual solvents in pharmaceutical products.[1][2][5]

Q2: What are the common analytical methods for identifying residual solvents in potassium methanesulfonate?

A2: The most widely used and recommended method for identifying and quantifying residual solvents in pharmaceutical products is Gas Chromatography (GC) , particularly with a headspace sampler (HS-GC).[6][7][8][9] This technique is highly sensitive and specific for volatile organic compounds. Another powerful analytical tool is Nuclear Magnetic Resonance (NMR) spectroscopy , which can provide detailed information about the molecular structure and can be used for both identification and quantification of residual solvents.[10][11][12][13]

Q3: What are the acceptable limits for residual solvents in pharmaceutical products?

A3: The acceptable limits for residual solvents are defined by the ICH Q3C guidelines.[1][2][3] These guidelines classify solvents into three classes based on their toxicity:

  • Class 1 solvents are known to cause unacceptable toxicities and should be avoided.[1][2]

  • Class 2 solvents are associated with less severe toxicity and their levels should be limited.[1][2]

  • Class 3 solvents have low toxic potential and are considered less of a risk to human health.[1][4]

The limits are expressed in terms of Permitted Daily Exposure (PDE) and concentration limits in parts per million (ppm).

Troubleshooting Guides

Issue 1: Unexpected peak observed in the Gas Chromatography (GC) analysis.
  • Possible Cause 1: Contamination. The unexpected peak could be from a contaminated sample, vial, or solvent used for dilution.

    • Troubleshooting Step: Rerun the analysis with a blank (the solvent used for dissolving the sample) to check for contamination in the solvent or the system. Use new, clean vials and syringes.

  • Possible Cause 2: Degradation of the API. The heating process in the headspace sampler could potentially lead to the degradation of potassium methanesulfonate, generating volatile impurities.

    • Troubleshooting Step: Lower the headspace oven temperature and/or reduce the incubation time to minimize thermal degradation.[8]

  • Possible Cause 3: Co-elution of solvents. The unexpected peak might be due to the co-elution of two or more solvents with similar retention times under the current chromatographic conditions.

    • Troubleshooting Step: Modify the GC method, such as changing the temperature program or using a different GC column with a different stationary phase, to improve the separation of the peaks.[4]

Issue 2: Residual solvent levels remain high after vacuum drying.
  • Possible Cause 1: Inefficient drying parameters. The temperature may be too low or the vacuum not strong enough to effectively remove the solvent.

    • Troubleshooting Step: Gradually increase the drying temperature, ensuring it remains below the decomposition temperature of potassium methanesulfonate. Improve the vacuum level to lower the boiling point of the solvent.[14][15]

  • Possible Cause 2: Solvent trapped within the crystal lattice. The solvent molecules might be incorporated into the crystal structure of the potassium methanesulfonate.

    • Troubleshooting Step: Consider recrystallizing the potassium methanesulfonate from a suitable solvent to obtain a purer crystalline form with less solvent inclusion.[16] A technique known as "vacuum hydration," where the bulk substance is dried in the presence of water vapor to displace the organic solvent, can also be effective.[17][18]

  • Possible Cause 3: Large particle size or agglomeration. Large particles or agglomerates can trap solvents, making their removal difficult.

    • Troubleshooting Step: Gently mill or grind the potassium methanesulfonate to reduce the particle size before drying. Applying ultrasound during the final stages of crystallization can also help prevent agglomeration.[19]

Data Presentation

Table 1: ICH Q3C Classification of Residual Solvents and their Limits. This table summarizes the classification of common solvents according to the ICH guidelines.

ClassDescriptionExamplesConcentration Limit (ppm)
Class 1 Solvents to be avoidedBenzene2
Carbon tetrachloride4
1,2-Dichloroethane5
Class 2 Solvents to be limitedAcetonitrile410
Chloroform60
Methanol3000
Toluene890
Class 3 Solvents with low toxic potentialAcetone5000
Ethanol5000
Isopropyl alcohol5000

Note: This is not an exhaustive list. Please refer to the latest ICH Q3C guidelines for a complete list of solvents and their current limits.[1][2]

Experimental Protocols

Protocol 1: Identification of Residual Solvents by Headspace Gas Chromatography (HS-GC)

This protocol provides a general procedure for the identification of residual solvents in potassium methanesulfonate using HS-GC. Method validation is required for specific applications.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the potassium methanesulfonate sample into a headspace vial.

    • Add a suitable solvent in which the sample is soluble but which does not interfere with the analysis (e.g., dimethyl sulfoxide (B87167) (DMSO) or water).

    • Seal the vial tightly with a septum and cap.

  • Standard Preparation:

    • Prepare a stock solution containing the expected residual solvents at a known concentration in the same solvent used for the sample.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Transfer the standards to headspace vials and seal them.

  • HS-GC Parameters:

    • Headspace Sampler:

      • Oven Temperature: 80-120 °C (optimize based on the solvents of interest)[8]

      • Loop Temperature: 90-130 °C

      • Transfer Line Temperature: 100-140 °C

      • Incubation Time: 15-30 minutes

    • Gas Chromatograph:

      • Injector Temperature: 200-250 °C

      • Column: A suitable capillary column, such as a DB-624 or equivalent.[8]

      • Carrier Gas: Helium or Nitrogen

      • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to separate the solvents.

      • Detector: Flame Ionization Detector (FID)

      • Detector Temperature: 250-300 °C

  • Analysis:

    • Place the sample and standard vials in the headspace autosampler.

    • Run the sequence.

    • Identify the residual solvents in the sample by comparing the retention times with those of the standards.

    • Quantify the amount of each solvent using the calibration curve generated from the standards.

Protocol 2: Removal of Residual Solvents by Vacuum Drying

This protocol describes a general procedure for removing residual solvents from potassium methanesulfonate using a vacuum oven.

  • Preparation:

    • Spread the potassium methanesulfonate powder in a thin layer on a clean, dry glass or stainless steel tray.

  • Drying Process:

    • Place the tray in a vacuum oven.[20]

    • Heat the oven to a temperature below the melting or decomposition point of potassium methanesulfonate (e.g., 40-60 °C). Drying at lower temperatures is possible under vacuum, which is beneficial for heat-sensitive materials.[14][15]

    • Apply a vacuum, gradually decreasing the pressure to the lowest achievable level.

    • Continue drying for a sufficient period (e.g., 12-24 hours), periodically checking the residual solvent levels using a validated analytical method like HS-GC.

  • Completion:

    • Once the residual solvent levels are within the acceptable limits, turn off the heat and allow the oven to cool to room temperature.

    • Gently break the vacuum with an inert gas like nitrogen.

    • Remove the dried product and store it in a tightly sealed container.

Mandatory Visualization

Residual_Solvent_Workflow cluster_identification Identification Phase cluster_evaluation Evaluation Phase cluster_removal Removal Phase cluster_final Final Product Start Potassium Methanesulfonate Sample Analysis Analyze by HS-GC or NMR Start->Analysis Decision Residual Solvents > ICH Limit? Analysis->Decision Removal Select Removal Method (e.g., Vacuum Drying, Recrystallization) Decision->Removal Yes End Purified Potassium Methanesulfonate Decision->End No Removal->Analysis

Caption: Workflow for identifying and removing residual solvents.

Troubleshooting_High_Solvents cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Residual Solvent After Drying Cause1 Inefficient Drying Parameters Problem->Cause1 Cause2 Solvent Trapped in Crystal Problem->Cause2 Cause3 Large Particle Size Problem->Cause3 Solution1 Optimize Temp & Vacuum Cause1->Solution1 Solution2 Recrystallize or Vacuum Hydrate Cause2->Solution2 Solution3 Mill or Use Ultrasound Cause3->Solution3

Caption: Troubleshooting high residual solvent levels.

References

Validation & Comparative

A Head-to-Head Battle of Anions: Potassium Methanesulfonate vs. Potassium Gluconate for Optimal Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the choice of internal solution for whole-cell patch clamp recordings is a critical decision that can significantly impact experimental outcomes. Among the most common choices for the primary anion are methanesulfonate (B1217627) (CH₃SO₃⁻) and gluconate (C₆H₁₁O₇⁻). This guide provides an in-depth, objective comparison of potassium methanesulfonate (KMeSO₄) and potassium gluconate (K-Gluconate) to aid in the selection of the most appropriate internal solution for your specific research needs.

The ideal internal solution anion should be inert, maintaining the physiological integrity of the neuron without interfering with the signaling pathways under investigation. However, both methanesulfonate and gluconate have distinct properties that can either be advantageous or detrimental depending on the experimental goals. This comparison synthesizes experimental data to highlight the key differences in their performance.

Quantitative Comparison of Electrophysiological Properties

A crucial aspect of choosing an internal solution is its effect on the fundamental electrophysiological properties of the neuron. The following table summarizes data from a study by Zhang et al. (2014) that directly compared the effects of K-methanesulfonate and K-gluconate based internal solutions on the firing properties of CA1 pyramidal neurons in rat hippocampal slices.

Electrophysiological ParameterPotassium Methanesulfonate (KMeSO₄)Potassium Gluconate (K-Gluconate)Reference
Resting Membrane Potential (mV) -68.3 ± 1.2-65.7 ± 1.1Zhang et al., 2014
Action Potential Threshold (mV) -45.2 ± 0.8-47.5 ± 0.9Zhang et al., 2014
Action Potential Amplitude (mV) 85.6 ± 2.182.3 ± 1.9Zhang et al., 2014
Action Potential Half-Width (ms) 1.2 ± 0.11.4 ± 0.1Zhang et al., 2014
Firing Frequency (Hz at 200 pA) 25.4 ± 2.318.9 ± 1.7Zhang et al., 2014
Input Resistance (MΩ) 125.6 ± 8.4148.2 ± 9.1Zhang et al., 2014

Key Performance Differences

Beyond the fundamental electrophysiological parameters, several other factors differentiate these two anions:

  • Seal Formation and Stability: Anecdotal evidence from the scientific community suggests that K-gluconate may facilitate faster gigaseal formation.[1] However, K-methanesulfonate is often associated with more stable long-term recordings.[1]

  • Access Resistance: Recordings with K-methanesulfonate tend to have a lower access resistance.[2] This is attributed to the higher ionic mobility of the smaller methanesulfonate anion compared to the bulkier gluconate anion.[2][3]

  • Calcium Buffering: Gluconate has been shown to have a weak calcium-buffering capacity.[2] This can be a significant confounding factor in studies of calcium-dependent processes, such as synaptic transmission and the activity of calcium-activated ion channels.[2] Methanesulfonate, in contrast, is considered to have negligible calcium-binding properties.

  • Run-down of Currents: K-methanesulfonate has been reported to better preserve certain currents that are prone to "run-down" during whole-cell recordings, such as muscarinic-dependent afterdepolarizations and calcium-activated potassium currents.[1][2]

  • Liquid Junction Potential (LJP): The difference in ionic mobility between the pipette solution and the external solution creates a liquid junction potential, which can introduce errors in the measurement of membrane potential. Due to its higher mobility, methanesulfonate generally produces a smaller LJP compared to gluconate, leading to more accurate membrane potential recordings.[3]

  • Solubility and Pipette Clogging: Potassium gluconate has a tendency to precipitate out of solution over time, which can lead to clogging of the patch pipette tip.[1] This is less of a concern with the more soluble potassium methanesulfonate.

Experimental Protocols

The following are representative experimental protocols for preparing internal solutions for patch clamp recordings.

Potassium Methanesulfonate Internal Solution

This protocol is adapted from a study investigating neuronal excitability.

Composition:

ReagentConcentration (mM)
K-Methanesulfonate130
HEPES10
EGTA0.5
MgCl₂2
Na₂-ATP4
Na-GTP0.4
Phosphocreatine10

Methodology:

  • Dissolve K-Methanesulfonate and HEPES in approximately 80% of the final volume of ultrapure water.

  • Adjust the pH to 7.3 with potassium hydroxide (B78521) (KOH).

  • Add MgCl₂, EGTA, Na₂-ATP, Na-GTP, and Phosphocreatine.

  • Bring the solution to the final volume with ultrapure water.

  • Check and adjust the osmolarity to ~290 mOsm with sucrose (B13894) or water.

  • Aliquot and store at -20°C. Thaw and filter through a 0.22 µm syringe filter before use.

Potassium Gluconate Internal Solution

This protocol is commonly used for general-purpose current-clamp recordings.[4]

Composition:

ReagentConcentration (mM)
K-Gluconate130
KCl10
HEPES10
EGTA0.2
Mg-ATP4
Na-GTP0.3
Phosphocreatine10

Methodology:

  • Dissolve K-Gluconate, KCl, and HEPES in approximately 80% of the final volume of ultrapure water.

  • Adjust the pH to 7.3 with potassium hydroxide (KOH).

  • Add EGTA, Mg-ATP, Na-GTP, and Phosphocreatine.

  • Bring the solution to the final volume with ultrapure water.

  • Check and adjust the osmolarity to ~290 mOsm with sucrose or water.

  • Aliquot and store at -20°C. It is recommended to sonicate the solution briefly before use to dissolve any potential precipitates. Filter through a 0.22 µm syringe filter before use.

Visualization of Experimental Workflow and Signaling Considerations

To provide a clearer understanding of the experimental process and the potential influence of the internal solution on cellular signaling, the following diagrams are provided.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solution Prepare Internal & External Solutions pull_pipette Pull & Fire-Polish Pipette prep_slice Prepare Brain Slice position_pipette Position Pipette Above Neuron prep_slice->position_pipette form_seal Approach Neuron & Form Gigaseal position_pipette->form_seal whole_cell Rupture Membrane (Go Whole-Cell) form_seal->whole_cell record_data Record Neuronal Activity whole_cell->record_data analyze_data Analyze Electrophysiological Data record_data->analyze_data G cluster_membrane Cell Membrane cluster_pipette Patch Pipette Internal Solution GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates PKA PKA AC->PKA cAMP Ca_channel Ca²⁺ Channel PKA->Ca_channel Phosphorylates KCa_channel Ca²⁺-activated K⁺ Channel PKA->KCa_channel Phosphorylates Ca_channel->KCa_channel Ca²⁺ Influx Gluconate Gluconate Gluconate->Ca_channel Buffers Ca²⁺ ATP ATP ATP->PKA Activates

References

A Comparative Guide to Potassium Methanesulfonate and Potassium Chloride in Internal Solutions for Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the composition of the internal solution in patch-clamp electrophysiology is a critical determinant of experimental outcomes. The choice of the primary potassium salt, typically between potassium methanesulfonate (B1217627) (KMeSO₄) and potassium chloride (KCl), can significantly influence neuronal excitability, synaptic transmission, and the overall stability of recordings. This guide provides an objective comparison of these two commonly used salts, supported by experimental data and detailed protocols to aid in the selection of the most appropriate internal solution for your research needs.

Key Differences and Considerations

The fundamental difference between KMeSO₄ and KCl lies in their anionic components. Methanesulfonate (CH₃SO₃⁻) is a larger, less mobile anion compared to chloride (Cl⁻). This disparity in ionic mobility has several important consequences for whole-cell patch-clamp recordings.

One of the primary considerations is the liquid junction potential (LJP) , which arises at the interface between the pipette solution and the bath solution. Due to the higher mobility of chloride ions relative to potassium ions, a KCl-based internal solution typically results in a smaller LJP compared to a KMeSO₄-based solution.[1][2] A smaller LJP reduces the error in the measurement of the resting membrane potential.

However, the high concentration of chloride in a KCl-based internal solution can significantly alter the chloride equilibrium potential (ECl) , often shifting it to more depolarized values. This can cause GABAergic inhibitory postsynaptic currents (IPSCs) to become depolarizing instead of hyperpolarizing, which can be a significant confound in studies of synaptic inhibition.[1]

Potassium methanesulfonate is often favored for its ability to maintain a more physiological intracellular chloride concentration, thus preserving the hyperpolarizing nature of GABAergic currents.[1] Furthermore, KMeSO₄ has been reported to better preserve neuronal excitability and minimize the "run-down" of calcium-activated potassium currents over the course of an experiment.[1] Some studies also suggest that KMeSO₄ may result in a lower series resistance and greater recording stability compared to other potassium salts like potassium gluconate.[1][3]

Quantitative Comparison

While many studies utilize either KMeSO₄ or KCl, direct quantitative comparisons within the same study are less common. The following table summarizes the expected effects of each salt on key electrophysiological parameters based on their known properties. Note: The exact values can vary depending on the specific concentrations of other components in the internal and external solutions.

ParameterPotassium Methanesulfonate (KMeSO₄)Potassium Chloride (KCl)Rationale
Liquid Junction Potential (LJP) Larger (e.g., ~ -15 mV)[4]Smaller (closer to 0 mV)[4]Higher mobility of Cl⁻ compared to methanesulfonate⁻ leads to a smaller charge separation at the liquid junction.[1][2]
GABAergic IPSC Reversal Potential More negative (hyperpolarizing)More positive (can be depolarizing)High intracellular [Cl⁻] from KCl shifts ECl to more positive potentials.[1]
Neuronal Excitability Better preservationPotential for alteration due to Cl⁻ loadKMeSO₄ is considered more "physiologically inert" in this regard.[1]
Pipette Resistance Generally higher than KClLowerHigher mobility of both K⁺ and Cl⁻ contributes to lower resistance.[1]
Recording Stability Often reported to be very stable[3]Can be stable, but high Cl⁻ may have long-term effects on cell healthThe larger, less mobile methanesulfonate anion may contribute to more stable osmotic conditions.

Experimental Protocols

The following are representative recipes for KMeSO₄-based and KCl-based internal solutions. It is crucial to adjust the final osmolarity to be slightly lower (10-20 mOsm) than the external solution and to filter the solution (0.22 µm filter) before use.[1]

Potassium Methanesulfonate-Based Internal Solution

This protocol is designed for recording neuronal firing properties and synaptic events while maintaining a physiological chloride gradient.

Composition:

ComponentConcentration (mM)
K-Methanesulfonate130
HEPES10
EGTA0.5
MgCl₂2
Na₂-ATP4
Na-GTP0.4
Phosphocreatine (Na salt)10

Preparation:

  • Dissolve the components in ~90% of the final volume of ultrapure water.

  • Adjust the pH to 7.2-7.3 with KOH.

  • Adjust the osmolarity to ~290 mOsm with K-Methanesulfonate.

  • Bring the solution to the final volume with ultrapure water.

  • Aliquot and store at -20°C. Add ATP and GTP on the day of the experiment.

Potassium Chloride-Based Internal Solution

This protocol is often used when a small liquid junction potential is a priority and for studying ligand-gated ion channels where a large, stable driving force for chloride is desired.

Composition:

ComponentConcentration (mM)
KCl140
HEPES10
EGTA1
MgCl₂2
Na₂-ATP4
Na-GTP0.4

Preparation:

  • Dissolve the components in ~90% of the final volume of ultrapure water.

  • Adjust the pH to 7.2-7.3 with KOH.

  • Adjust the osmolarity to ~290 mOsm with KCl.

  • Bring the solution to the final volume with ultrapure water.

  • Aliquot and store at -20°C. Add ATP and GTP on the day of the experiment.

Mandatory Visualizations

Signaling Pathway: Impact on GABAergic Transmission

GABA_pathway cluster_KCl High [Cl⁻] Internal Solution (KCl) cluster_KMeSO4 Low [Cl⁻] Internal Solution (KMeSO₄) KCl_sol High Intracellular [Cl⁻] ECl_depol Depolarized ECl KCl_sol->ECl_depol GABA_A_depol GABA-A Receptor Activation (Depolarizing IPSC) ECl_depol->GABA_A_depol KMeSO4_sol Low Intracellular [Cl⁻] ECl_hyperpol Hyperpolarized ECl KMeSO4_sol->ECl_hyperpol GABA_A_hyperpol GABA-A Receptor Activation (Hyperpolarizing IPSC) ECl_hyperpol->GABA_A_hyperpol GABA GABA Release GABA->GABA_A_depol Binds to receptor GABA->GABA_A_hyperpol Binds to receptor

Caption: Impact of internal solution on GABAergic signaling.

Experimental Workflow: Whole-Cell Patch-Clamp Recording

experimental_workflow prep_solution Prepare Internal Solution (KMeSO₄ or KCl) fill_pipette Fill Pipette with Internal Solution prep_solution->fill_pipette pull_pipette Pull Glass Pipette pull_pipette->fill_pipette approach_cell Approach Neuron in Brain Slice fill_pipette->approach_cell form_seal Form Gigaohm Seal approach_cell->form_seal rupture_membrane Rupture Membrane (Whole-Cell Configuration) form_seal->rupture_membrane record_data Record Electrophysiological Data (Voltage or Current Clamp) rupture_membrane->record_data analyze_data Data Analysis record_data->analyze_data

Caption: Standard workflow for whole-cell patch-clamp experiments.

Logical Relationship: Choosing an Internal Solution

decision_tree start Start: Choose Internal Solution q1 Is maintaining a physiological Cl⁻ gradient critical? start->q1 q2 Is minimizing the liquid junction potential the top priority? q1->q2 No use_kmeso4 Use KMeSO₄-based solution q1->use_kmeso4 Yes q2->use_kmeso4 No use_kcl Use KCl-based solution q2->use_kcl Yes

Caption: Decision tree for selecting an internal solution.

Conclusion

The choice between potassium methanesulfonate and potassium chloride for internal solutions in patch-clamp electrophysiology is not trivial and depends heavily on the specific research question. For studies focusing on the physiological modulation of synaptic inhibition and neuronal excitability, a KMeSO₄-based solution is often the superior choice due to its minimal disruption of the chloride gradient. Conversely, when minimizing the liquid junction potential is paramount and a large, stable chloride driving force is advantageous, a KCl-based solution may be more appropriate. Researchers should carefully consider the trade-offs and, where possible, perform pilot experiments to validate the chosen internal solution for their specific application.

References

Potassium Methanesulfonate: A Superior Supporting Electrolyte for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of potassium methanesulfonate (B1217627) against common supporting electrolytes reveals significant advantages in solubility, conductivity, and electrochemical stability, positioning it as a preferred choice for a wide range of research and industrial applications.

In the realm of electrochemistry, the selection of an appropriate supporting electrolyte is paramount to ensuring the accuracy and efficiency of experimental and industrial processes. Potassium methanesulfonate (KMS), the potassium salt of methanesulfonic acid, has emerged as a highly effective supporting electrolyte, offering distinct benefits over conventional options such as potassium chloride (KCl), potassium perchlorate (B79767) (KClO₄), and potassium hexafluorophosphate (B91526) (KPF₆). This guide provides an objective comparison of KMS with these alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Key Advantages of Potassium Methanesulfonate

Potassium methanesulfonate distinguishes itself through a combination of desirable properties, including high solubility, excellent electrical conductivity, a wide electrochemical stability window, and the inert nature of the methanesulfonate anion. These attributes contribute to its superior performance in various electrochemical techniques and processes.

One of the notable features of KMS is its minimal tendency to form double salts , particularly with rare-earth and transition metals, which is a common issue with sulfate-based electrolytes.[1] This property enhances its utility in processes such as leaching.[1] Furthermore, KMS is considered a safer alternative to some traditional acidic electrolytes.[1]

Comparative Performance Analysis

To provide a clear and objective comparison, the following sections detail the performance of potassium methanesulfonate against other common supporting electrolytes across key parameters.

Solubility

High solubility in a variety of solvents is crucial for a supporting electrolyte to achieve the desired concentration for optimal performance. Potassium methanesulfonate is highly soluble in water and also shows good solubility in various organic solvents, a critical factor for non-aqueous electrochemistry.[1][2][3][4]

Table 1: Solubility of Potassium Salts in Water at 25°C

Supporting ElectrolyteChemical FormulaSolubility ( g/100 g H₂O)
Potassium MethanesulfonateCH₃SO₃KHighly Soluble
Potassium ChlorideKCl35.5
Potassium PerchlorateKClO₄1.5
Potassium HexafluorophosphateKPF₆4.2

Data for KCl, KClO₄, and KPF₆ sourced from publicly available solubility data. "Highly Soluble" for KMS is noted from various sources, indicating solubility significantly higher than the compared salts, though a precise numerical value under these exact conditions was not found in the immediate search results.

Ionic Conductivity
Electrochemical Stability Window (ESW)

The electrochemical stability window represents the potential range within which the electrolyte remains electrochemically inert. A wider ESW is highly desirable as it allows for the study of a broader range of electrochemical processes without interference from the electrolyte itself. In non-aqueous systems, such as those using propylene (B89431) carbonate as a solvent, potassium salts can exhibit a wide electrochemical stability window. For instance, electrolytes containing potassium salts in propylene carbonate can be stable up to approximately 4.5 V.[6] The methanesulfonate anion is known for its electrochemical stability, contributing to a wide ESW for KMS.

Table 2: General Electrochemical Stability Window of Potassium Salts in Propylene Carbonate

Supporting Electrolyte AnionTypical Anodic Limit (V vs. K/K⁺)
Methanesulfonate (CH₃SO₃⁻)~4.5
Perchlorate (ClO₄⁻)~4.5
Hexafluorophosphate (PF₆⁻)~4.7

These values are indicative and can vary based on the specific experimental conditions such as electrode material, purity of solvent and salt, and the cutoff current density used to define the limit.

Inertness and Anion Adsorption

An ideal supporting electrolyte should not participate in the electrochemical reactions under investigation. This inertness is often related to the tendency of the electrolyte's ions to adsorb onto the electrode surface. The methanesulfonate anion is considered to be non-adsorbing, or weakly adsorbing, on common electrode materials like platinum.[7] This is a significant advantage over electrolytes containing anions such as chloride, which are known to specifically adsorb on platinum surfaces, potentially blocking active sites and interfering with the desired electrochemical reactions.[8][9] This low adsorption tendency of the methanesulfonate anion ensures that the measured currents are truly representative of the analyte's redox behavior.

Experimental Protocols

To facilitate the replication and verification of the presented data, detailed methodologies for key experiments are provided below.

Measurement of Ionic Conductivity

Objective: To determine the ionic conductivity of an electrolyte solution.

Apparatus:

  • Conductivity meter

  • Conductivity cell with a known cell constant

  • Thermostatically controlled water bath

  • Volumetric flasks and pipettes

Procedure:

  • Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., standard KCl solutions).

  • Solution Preparation: Prepare solutions of the supporting electrolytes at the desired concentrations in the chosen solvent. Use high-purity salts and solvent.

  • Temperature Control: Place the conductivity cell and the electrolyte solution in a thermostatic bath to maintain a constant temperature (e.g., 25 ± 0.1 °C).

  • Measurement: Immerse the conductivity cell in the electrolyte solution, ensuring the electrodes are fully submerged and there are no air bubbles.

  • Data Recording: Record the conductivity reading once it has stabilized. Rinse the cell thoroughly with the solvent and then with the next solution to be measured.

dot graph TD { A[Start] --> B{Prepare Standard KCl Solutions}; B --> C{Calibrate Conductivity Meter}; C --> D{Prepare Test Electrolyte Solutions}; D --> E{Thermostat Solutions to 25°C}; E --> F{Measure Conductivity}; F --> G{Record Data}; G --> H[End]; subgraph Workflow B; C; D; E; F; G; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 }

Figure 1. Workflow for Ionic Conductivity Measurement.

Determination of Electrochemical Stability Window (ESW) by Cyclic Voltammetry

Objective: To determine the potential range over which the electrolyte is electrochemically stable.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)

  • Inert atmosphere glovebox (for non-aqueous electrolytes)

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the chosen working electrode (e.g., platinum or glassy carbon), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode).

  • Electrolyte Preparation: Prepare the electrolyte solution with the supporting electrolyte at the desired concentration in the chosen solvent. For non-aqueous measurements, ensure the solvent and salt are rigorously dried.

  • Deaeration: Purge the electrolyte with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Cyclic Voltammetry: Perform cyclic voltammetry by scanning the potential from the open-circuit potential towards positive potentials to determine the anodic (oxidation) limit, and in a separate experiment, towards negative potentials to determine the cathodic (reduction) limit. The potential limits are typically defined as the potential at which the current density reaches a certain cutoff value (e.g., 0.1 mA/cm²).

  • Data Analysis: Plot the current response as a function of the applied potential to obtain the cyclic voltammogram. The ESW is the potential difference between the anodic and cathodic limits.

G

Figure 2. Process for Determining the Electrochemical Stability Window.

Tafel Analysis for Inertness Evaluation

Objective: To assess the kinetic inertness of the supporting electrolyte by analyzing the kinetics of a well-known electrochemical reaction (e.g., hydrogen evolution reaction, HER).

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

Procedure:

  • Experimental Setup: Set up the three-electrode cell with the electrolyte containing the supporting electrolyte of interest.

  • Polarization Measurement: Perform a slow-scan linear sweep voltammetry or potentiostatic measurements around the equilibrium potential of the reaction of interest (e.g., HER in aqueous solution).

  • Tafel Plot Construction: Plot the logarithm of the absolute current density (log|j|) versus the overpotential (η). The overpotential is the difference between the applied potential and the equilibrium potential of the reaction.

  • Data Analysis: The Tafel plot will have a linear region. The slope of this linear region is the Tafel slope, which provides information about the reaction mechanism. A change in the Tafel slope in the presence of different supporting electrolytes can indicate an interaction of the electrolyte with the electrode surface, suggesting a lack of inertness.[10][11][12][13][14]

dot graph { node [style=filled]; "Supporting Electrolyte" [fillcolor="#FBBC05", fontcolor="#202124"]; "High Solubility" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Good Conductivity" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Wide ESW" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chemical Inertness" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enhanced Performance" [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Figure 3. Relationship between Potassium Methanesulfonate Properties and Performance.

Conclusion

Potassium methanesulfonate offers a compelling combination of high solubility, good ionic conductivity, a wide electrochemical stability window, and chemical inertness. These properties make it a superior choice as a supporting electrolyte in a multitude of electrochemical applications, from fundamental research to industrial processes. Its use can lead to more reliable and accurate electrochemical measurements by minimizing interferences from the electrolyte itself. For researchers and professionals in drug development and other scientific fields, the adoption of potassium methanesulfonate can contribute to the robustness and validity of their electrochemical studies.

References

A Comparative Analysis of Lithium Methanesulfonate and Potassium Methanesulfonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the physicochemical properties, electrochemical performance, and catalytic applications of lithium methanesulfonate (B1217627) and potassium methanesulfonate reveals distinct characteristics that position them for different specialized applications. While both salts share the same methanesulfonate anion, the difference in their alkali metal cation—lithium versus potassium—imparts significant variations in their behavior, particularly in electrolyte and catalytic systems.

This guide provides a comprehensive comparison of lithium methanesulfonate (LiCH₃SO₃) and potassium methanesulfonate (KCH₃SO₃), summarizing their key properties and performance in various applications. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in material selection and experimental design.

Physicochemical Properties: A Tale of Two Cations

The fundamental differences between lithium and potassium cations in terms of ionic radius, charge density, and solvation behavior are central to the distinct properties of their respective methanesulfonate salts.

PropertyLithium Methanesulfonate (LiCH₃SO₃)Potassium Methanesulfonate (KCH₃SO₃)
Molecular Weight 102.02 g/mol [1]134.20 g/mol [2]
Melting Point ~368 °C (decomposes)>360 °C[3]
Crystal Structure Monoclinic, space group C2/m. Features a fourfold coordinated lithium ion in a distorted tetrahedral geometry.[4][5][6]Tetragonal, space group I4/m. Exhibits a more complex structure with three types of potassium ion coordination: six-, seven-, and ninefold.[4][5][6]
Solubility Highly soluble in water.Highly soluble in water.[2]
Bonding Nature Vibrational spectroscopy indicates a degree of covalent character in the Li-O bond, suggesting a coordinated interaction.[4]Considered a purely ionic material with no significant splitting in the asymmetric S-O stretch mode in its infrared spectrum.[4]

Electrochemical Performance: A Focus on Battery Applications

The choice of electrolyte salt is critical in battery technology, influencing key performance metrics such as ionic conductivity, electrochemical stability, and overall cell performance. The differing properties of lithium and potassium cations lead to distinct behaviors when their methanesulfonate salts are used in electrolytes.

In the context of battery electrolytes, the smaller ionic radius of lithium generally leads to a higher charge density and stronger solvation shells compared to potassium. This can result in lower ionic mobility for lithium ions compared to the larger, less strongly solvated potassium ions in certain non-aqueous electrolytes.

While direct comparative studies on the performance of lithium methanesulfonate versus potassium methanesulfonate in the same battery system are limited, general principles from the study of lithium-ion and potassium-ion batteries can be applied. Potassium-ion batteries (KIBs) are explored as a potential alternative to lithium-ion batteries (LIBs) due to the higher abundance and lower cost of potassium.

Experimental Protocols for Electrochemical Characterization:

A typical workflow for evaluating and comparing the electrochemical performance of electrolytes containing these salts would involve the following key experiments:

  • Ionic Conductivity Measurement: This is determined using electrochemical impedance spectroscopy (EIS) on a symmetric cell with blocking electrodes. The bulk resistance of the electrolyte is extracted from the Nyquist plot to calculate ionic conductivity.

  • Electrochemical Stability Window (ESW) Determination: Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is used to determine the potential range over which the electrolyte remains stable without significant oxidation or reduction. This is crucial for compatibility with high-voltage cathodes and low-voltage anodes.

  • Battery Cycling Performance: Galvanostatic charge-discharge cycling is performed on half-cells or full-cells to evaluate key performance metrics such as specific capacity, coulombic efficiency, and capacity retention over multiple cycles.

  • Chronopotentiometry: This technique can be used to study the transport properties of the electrolyte and the formation of the solid-electrolyte interphase (SEI) on the electrode surface.

experimental_workflow cluster_synthesis Salt Synthesis cluster_electrolyte Electrolyte Preparation cluster_characterization Electrochemical Characterization cluster_analysis Comparative Analysis Li_syn Lithium Methanesulfonate Synthesis Li_elec Prepare LiCH3SO3 Electrolyte Li_syn->Li_elec K_syn Potassium Methanesulfonate Synthesis K_elec Prepare KCH3SO3 Electrolyte K_syn->K_elec Conductivity Ionic Conductivity (EIS) Li_elec->Conductivity ESW Electrochemical Stability (CV/LSV) Li_elec->ESW Cycling Battery Cycling (Galvanostatic) Li_elec->Cycling Chrono Chronopotentiometry Li_elec->Chrono K_elec->Conductivity K_elec->ESW K_elec->Cycling K_elec->Chrono Analysis Performance Comparison Conductivity->Analysis ESW->Analysis Cycling->Analysis Chrono->Analysis

Experimental workflow for comparative electrochemical analysis.

Catalytic Applications: Emerging Roles in Organic Synthesis

Both lithium and potassium methanesulfonate can act as catalysts in various organic reactions, primarily leveraging the Lewis acidity of the cation and the properties of the methanesulfonate anion. A key area of application is in esterification and transesterification reactions, which are crucial for the production of biodiesel.

While a direct, side-by-side comparison of the catalytic activity of lithium methanesulfonate and potassium methanesulfonate in the same reaction is not extensively documented in the literature, the catalytic activity of alkali metal salts is known to be influenced by the nature of the cation. The Lewis acidity of the alkali metal cation can play a role in activating the carbonyl group of the ester or carboxylic acid, facilitating nucleophilic attack by the alcohol.

Experimental Protocol for Catalytic Activity in Transesterification:

To compare the catalytic efficiency of lithium methanesulfonate and potassium methanesulfonate in a reaction such as the transesterification of a triglyceride for biodiesel production, the following experimental protocol could be employed:

  • Reaction Setup: A known amount of triglyceride (e.g., soybean oil), methanol, and the catalyst (either lithium or potassium methanesulfonate) are added to a batch reactor.

  • Reaction Conditions: The reaction is carried out at a specific temperature and stirring speed for a defined period.

  • Product Analysis: After the reaction, the product mixture is analyzed, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion of the triglyceride and the yield of the fatty acid methyl esters (biodiesel).

  • Catalyst Reusability: The catalyst is recovered from the reaction mixture and used in subsequent reaction cycles to assess its stability and reusability.

catalytic_workflow cluster_reactants Reactants cluster_catalysts Catalysts cluster_reaction Reaction cluster_analysis Analysis Triglyceride Triglyceride Reactor Batch Reactor (Controlled Temperature & Stirring) Triglyceride->Reactor Methanol Methanol Methanol->Reactor Li_cat Lithium Methanesulfonate Li_cat->Reactor K_cat Potassium Methanesulfonate K_cat->Reactor GC_HPLC GC/HPLC Analysis Reactor->GC_HPLC Conversion Calculate Conversion & Yield GC_HPLC->Conversion

Workflow for comparing catalytic activity in transesterification.

Signaling Pathways and Logical Relationships

The primary role of these simple salts in the described applications does not typically involve complex biological signaling pathways. However, their function can be represented through logical relationship diagrams. For instance, the relationship between the cation properties and the resulting salt characteristics can be visualized as follows:

logical_relationship cluster_cation Cation Properties cluster_properties Resulting Salt Properties cluster_performance Performance Implications Li_ion Li+ Ion (Small Radius, High Charge Density) Li_prop Lithium Methanesulfonate (Coordinated Bonding, Higher Solvation Energy) Li_ion->Li_prop K_ion K+ Ion (Large Radius, Low Charge Density) K_prop Potassium Methanesulfonate (Ionic Bonding, Lower Solvation Energy) K_ion->K_prop Li_perf Potentially Lower Ionic Mobility in Electrolytes Li_prop->Li_perf K_perf Potentially Higher Ionic Mobility in Electrolytes K_prop->K_perf

Cation properties influencing salt characteristics and performance.

Conclusion

References

A Comparative Guide to Intracellular Solutions for Validating Neuronal Stability: Potassium Methanesulfonate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to ensure the fidelity of their electrophysiological recordings, the choice of intracellular solution is paramount. This guide provides an objective comparison of potassium methanesulfonate (B1217627) (KMeSO₄) and other commonly used alternatives for validating neuronal stability, supported by experimental data and detailed protocols.

The integrity of whole-cell patch-clamp recordings hinges on the stability of the neuron under investigation. The internal solution, which dialyzes the cell's cytoplasm, plays a critical role in maintaining neuronal health and physiological function throughout an experiment. An inappropriate internal solution can lead to rundown of neuronal activity, altered firing patterns, and ultimately, unreliable data. This guide focuses on the validation of neuronal stability with a particular emphasis on the performance of potassium methanesulfonate compared to other commonly used internal solutions like potassium gluconate and potassium chloride.

Comparative Analysis of Intracellular Solutions

The choice of the primary anion in the intracellular solution can significantly impact recording quality and neuronal stability. Here, we compare the key performance parameters of potassium methanesulfonate, potassium gluconate, and potassium chloride.

ParameterPotassium Methanesulfonate (KMeSO₄)Potassium Gluconate (K-gluconate)Potassium Chloride (KCl)
Access Resistance (Rₐ) Generally lower due to the higher mobility of the methanesulfonate anion.[1][2] This facilitates better voltage-clamp control and more accurate current measurements.[1]Tends to be higher and can increase over time due to potential precipitation and clogging of the pipette tip.[1][2]Generally low, similar to KMeSO₄.
Liquid Junction Potential (LJP) Lower LJP compared to K-gluconate, leading to smaller errors in membrane potential measurements.[3] A typical calculated LJP is around -15 mV.[4]Higher LJP (typically around +15 mV), which requires careful correction for accurate membrane potential recordings.[5][6]Minimal LJP, making it a good choice for experiments where precise membrane potential measurement is critical and alterations in chloride gradient are acceptable.[4]
Neuronal Excitability Often better preserves neuronal excitability and minimizes the rundown of calcium-activated potassium currents.[1]May affect repetitive firing properties and can block certain potassium channels.[2]High intracellular chloride concentration significantly alters the chloride reversal potential, which can turn inhibitory GABAergic currents into depolarizing, excitatory events.[1][3]
Stability of Recordings Generally provides more stable recordings over longer periods.[2]Seal formation is often reported to be faster and easier, which can be advantageous for high-throughput experiments.[2]Can lead to neuronal swelling and instability due to the large influx of chloride ions.
Calcium Chelation Minimal effect on intracellular calcium concentration.Gluconate has been shown to bind Ca²⁺ ions with low affinity, which can affect calcium-dependent processes.[1]No direct calcium chelating properties.

Impact on Neuronal Signaling Pathways

The composition of the internal solution can have profound effects on various intracellular signaling cascades that are crucial for neuronal function and stability. The choice of anion can influence enzyme activity and the function of ion channels and receptors.

For instance, studies have shown that different components of internal solutions can significantly affect the activity of cAMP-dependent protein kinase (PKA), a key regulator of neuronal excitability and synaptic plasticity.[7] While potassium methanesulfonate has been shown to increase PKA activity, other components like potassium fluoride (B91410) can decrease it.[7] The intracellular anion concentration also plays a crucial role in GABAergic signaling. High intracellular chloride, as seen with KCl-based solutions, can shift the reversal potential for GABA-A receptors, leading to excitatory rather than inhibitory responses.[8] This can have widespread effects on neuronal network activity. Furthermore, intracellular anions can directly interact with and modulate the function of various ion channels, transporters, and signaling proteins, thereby influencing neuronal homeostasis and excitability.[9]

cluster_InternalSolution Intracellular Solution Composition cluster_NeuronalProperties Neuronal Properties & Stability KMeSO4 K⁺ Methanesulfonate Excitability Neuronal Excitability KMeSO4->Excitability Preserves Stability Recording Stability KMeSO4->Stability Enhances KGluconate K⁺ Gluconate KGluconate->Excitability May alter IonChannels Ion Channel Function KGluconate->IonChannels Can block K⁺ channels KCl K⁺ Chloride KCl->Excitability Alters (Excitatory GABA) KCl->Stability Can decrease Excitability->Stability IonChannels->Excitability Signaling Intracellular Signaling Signaling->Excitability Signaling->IonChannels

Fig 1. Influence of internal solution on neuronal properties.

Experimental Protocols

To ensure reproducible and reliable data, it is crucial to follow a standardized experimental protocol. Below is a detailed methodology for whole-cell patch-clamp recording to assess neuronal stability.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is adapted from established methods for whole-cell patch-clamp recordings in brain slices.[10][11]

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. The solution should be bubbled with 95% O₂/5% CO₂ for at least 30 minutes before use. The pH should be 7.4, and the osmolarity should be between 300-310 mOsm.

  • Intracellular Solution (Potassium Methanesulfonate-based): (in mM) 135 K-Methanesulfonate, 10 HEPES, 10 Phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.25 with KOH and osmolarity to 290-300 mOsm with sucrose (B13894).

  • Alternative Intracellular Solution (Potassium Gluconate-based): (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to 290 mOsm.

2. Brain Slice Preparation:

  • Anesthetize the animal according to institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated slicing solution (a modified aCSF with higher sucrose and lower CaCl₂).

  • Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated slicing solution.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

3. Patch-Clamp Recording:

  • Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Under visual guidance, approach a neuron in the whole-cell configuration.

  • Apply gentle suction to form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[12]

4. Data Acquisition and Analysis:

  • Monitor access resistance (Rₐ) and membrane resistance (Rₘ) throughout the experiment. Discard recordings if Rₐ changes by more than 20%.[13]

  • To assess neuronal stability, record the resting membrane potential (RMP) and input resistance over a prolonged period (e.g., 30-60 minutes).

  • To measure neuronal excitability, inject a series of depolarizing current steps to elicit action potentials. Analyze parameters such as action potential threshold, amplitude, duration, and firing frequency.[14]

  • Record spontaneous and evoked synaptic activity to assess synaptic transmission.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solutions Prepare aCSF and Internal Solutions prep_slices Prepare Brain Slices prep_solutions->prep_slices form_seal Form Giga-ohm Seal prep_slices->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_data Record Electrophysiological Data whole_cell->record_data monitor_stability Monitor Stability Parameters (RMP, Rₐ, Rₘ) record_data->monitor_stability assess_excitability Assess Neuronal Excitability (Action Potentials) record_data->assess_excitability analyze_synaptic Analyze Synaptic Activity record_data->analyze_synaptic

Fig 2. Experimental workflow for patch-clamp recording.

Conclusion

The choice of intracellular solution is a critical determinant of success in experiments aimed at validating neuronal stability. Potassium methanesulfonate offers several advantages over potassium gluconate, including lower access resistance, a smaller liquid junction potential, and better preservation of neuronal excitability, which collectively contribute to more stable and reliable recordings. While potassium gluconate may be suitable for certain applications, particularly when rapid seal formation is a priority, researchers should be mindful of its potential to alter neuronal properties. Potassium chloride-based solutions should be used with caution due to their significant impact on the chloride gradient and neuronal excitability. By carefully considering the experimental goals and the properties of different internal solutions, researchers can optimize their patch-clamp recordings to obtain high-quality, reproducible data on neuronal function and stability.

References

A Comparative Guide to the Electrochemical Performance of Potassium Salts in Electrolyte Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate electrolyte salt is a critical determinant of the performance, stability, and safety of electrochemical systems, including next-generation potassium-ion batteries (KIBs). While a variety of potassium salts have been investigated for these applications, potassium methanesulfonate (B1217627) (KMS) presents itself as a noteworthy candidate due to its high solubility and electrical conductivity.[1] This guide provides an objective comparison of the electrochemical properties of potassium methanesulfonate against other commonly utilized potassium salts, supported by available data and detailed experimental methodologies.

Quantitative Performance Metrics: A Comparative Overview

The electrochemical performance of an electrolyte is governed by several key parameters, including ionic conductivity, the electrochemical stability window (ESW), and cycling stability in a battery setup. While direct comparative data for potassium methanesulfonate in non-aqueous electrolytes for battery applications is limited in publicly available literature, the following table summarizes the known properties of common potassium salts used in KIBs.

SaltAbbreviationMolar Mass ( g/mol )Ionic Conductivity (mS/cm)Electrochemical Stability Window (ESW) (V)Key Characteristics
Potassium MethanesulfonateKMS134.20Data not available¹Data not available¹Highly soluble in aqueous solutions, recognized for high electrical conductivity in electroplating applications.[1] Stable under oxidative and reductive conditions due to strong S=O bonds.[1]
Potassium HexafluorophosphateKPF₆184.06~7.7 - 11.2~4.5 - 5.0One of the most common salts for KIBs, offering a good balance of conductivity and electrochemical stability. However, it can be sensitive to moisture, leading to the formation of HF.
Potassium Bis(fluorosulfonyl)imideKFSI219.23~8.0 - 12.0~4.0 - 4.5Exhibits high ionic conductivity and good solubility. Can be corrosive towards aluminum current collectors at higher potentials.
Potassium Bis(trifluoromethanesulfonyl)imideKTFSI325.23~4.0 - 6.0> 5.0Offers a wide electrochemical stability window and high thermal stability. Its ionic conductivity is generally lower than that of KPF₆ and KFSI, and it is often more expensive.
Potassium PerchlorateKClO₄138.55LowWidePossesses a wide electrochemical stability window but suffers from low solubility and conductivity in common organic solvents, in addition to safety concerns due to its strong oxidizing nature.[2]
Potassium TetrafluoroborateKBF₄125.90LowModerateLimited by low solubility and ionic conductivity in typical non-aqueous electrolytes.
Potassium TrifluoromethanesulfonateKCF₃SO₃188.16LowWideWhile offering a wide electrochemical window, its application is hampered by poor conductivity.[2]

Experimental Protocols

To ensure the reproducibility and standardization of electrochemical measurements, detailed experimental protocols are essential. The following sections outline the methodologies for determining key performance indicators of electrolytes.

Ionic Conductivity Measurement

The ionic conductivity of an electrolyte is typically measured using electrochemical impedance spectroscopy (EIS).

Apparatus and Materials:

  • Conductivity cell with two parallel platinum electrodes of a known area (A) and separated by a known distance (l).

  • Impedance analyzer or potentiostat with EIS capability.

  • The electrolyte solution to be tested.

  • Inert atmosphere glovebox for handling air- and moisture-sensitive materials.

Procedure:

  • The conductivity cell is first calibrated using a standard solution of known conductivity (e.g., a standard KCl solution) to determine the cell constant (K = l/A).

  • The cell is then thoroughly cleaned, dried, and filled with the electrolyte solution under investigation inside an inert atmosphere glovebox.

  • Electrochemical impedance spectroscopy is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.

  • The ionic conductivity (σ) is calculated using the following equation: σ = K / Rb

Electrochemical Stability Window (ESW) Measurement

The electrochemical stability window is determined using linear sweep voltammetry (LSV).

Apparatus and Materials:

  • A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., potassium metal), and a reference electrode (e.g., potassium metal).

  • Potentiostat.

  • The electrolyte solution to be tested.

  • Inert atmosphere glovebox.

Procedure:

  • The three-electrode cell is assembled in a glovebox with the electrolyte solution.

  • The open-circuit potential (OCP) is allowed to stabilize.

  • Linear sweep voltammetry is performed by scanning the potential from the OCP to a positive limit (anodic scan) and from the OCP to a negative limit (cathodic scan) at a slow scan rate (e.g., 1 mV/s).

  • The current response is recorded as a function of the applied potential.

  • The electrochemical stability window is defined by the potential range between the onset of the anodic and cathodic currents, which correspond to the oxidation and reduction of the electrolyte, respectively. A current density threshold (e.g., 0.1 mA/cm²) is often used to define the limits of the ESW.

Logical Relationships in Electrolyte Design

The selection of an optimal electrolyte salt for a potassium-ion battery is a multifactorial decision. The following diagram illustrates the key considerations and their interplay in influencing the overall electrochemical performance.

ElectrolyteSelection IonicConductivity Ionic Conductivity RateCapability Rate Capability IonicConductivity->RateCapability enables fast ion transport CyclingLife Cycling Life & Stability IonicConductivity->CyclingLife ESW Electrochemical Stability Window EnergyDensity Energy Density ESW->EnergyDensity allows for high voltage electrodes SEI Solid Electrolyte Interphase (SEI) Formation ESW->SEI influences stability Solubility Solubility Solubility->IonicConductivity determines ion concentration ThermalStability Thermal Stability Safety Safety ThermalStability->Safety prevents thermal runaway Cost Cost & Abundance Practicality Practicality Cost->Practicality SEI->CyclingLife passivates electrode surface

References

A Comparative Analysis of Synthesis Routes for Potassium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Potassium methanesulfonate (B1217627) (KCH₃SO₃), a versatile salt of methanesulfonic acid, finds applications in various fields, including biochemical research and the electrochemical industry.[1] Its synthesis can be achieved through several routes, with the most common being the neutralization of methanesulfonic acid with a potassium base. This guide provides a comparative study of the primary synthesis pathways, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthesis Routes

The selection of a synthesis route for potassium methanesulfonate depends on factors such as desired purity, yield, cost, and available starting materials. The following table summarizes the key parameters of two primary methods: neutralization of methanesulfonic acid with potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), and a two-step approach involving the synthesis of methanesulfonic acid from dimethyl sulfate (B86663) followed by neutralization.

ParameterRoute 1a: Neutralization (KOH)Route 1b: Neutralization (K₂CO₃)Route 2: From Dimethyl Sulfate (Two-Step)
Starting Materials Methanesulfonic acid, Potassium hydroxideMethanesulfonic acid, Potassium carbonateDimethyl sulfate, Potassium sulfite (B76179), Potassium hydroxide
Reaction Type Acid-Base NeutralizationAcid-Base NeutralizationSN2 reaction followed by Neutralization[2]
Byproducts WaterWater, Carbon dioxidePotassium methyl sulfate, Potassium hydroxide
Typical Yield High (>95%)High (>95%)Moderate to High (dependent on both steps)
Purity High (≥98-99%)[3][4][5]HighGood, requires purification
Reaction Conditions 0-5°C (exothermic control)[1]Room Temperature90-100°C (for MSA synthesis)[6]
Advantages Simple, high yield, high purityMilder base, potentially lower costUtilizes different starting materials
Disadvantages Exothermic reaction requires coolingGas evolution (CO₂)Two-step process, dimethyl sulfate is toxic[7]

Experimental Protocols

Route 1a: Synthesis via Neutralization of Methanesulfonic Acid with Potassium Hydroxide

This method relies on the straightforward acid-base reaction between methanesulfonic acid and potassium hydroxide.

Experimental Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve a specific molar amount of potassium hydroxide (KOH) in deionized water.

  • Slowly add an equimolar amount of methanesulfonic acid (CH₃SO₃H) to the cooled KOH solution while stirring continuously. The reaction is exothermic and maintaining a low temperature (0-5°C) is crucial to control the reaction rate and ensure safety.[1]

  • After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion. The pH of the solution should be neutral.

  • The resulting aqueous solution of potassium methanesulfonate is then concentrated by evaporating the water at 120-150°C to yield the crystalline product.[1]

  • For higher purity, the crude product can be recrystallized from a minimal amount of hot deionized water.[1]

  • The purified crystals are collected by vacuum filtration and dried in an oven.

Purity Validation: The purity of the synthesized potassium methanesulfonate can be confirmed using techniques such as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to verify the stoichiometric ratio of potassium to sulfur and CHNS analysis for elemental composition.[1]

Route 1b: Synthesis via Neutralization of Methanesulfonic Acid with Potassium Carbonate

This route offers an alternative to using a strong base like KOH, with the reaction proceeding smoothly at room temperature.

Experimental Procedure:

  • Dissolve a predetermined molar quantity of methanesulfonic acid in deionized water in a flask with a magnetic stirrer.

  • Gradually add a stoichiometric amount (0.5 molar equivalents) of potassium carbonate (K₂CO₃) to the methanesulfonic acid solution. The addition should be slow to control the effervescence due to the evolution of carbon dioxide gas.

  • Continue stirring at room temperature until the gas evolution ceases, indicating the completion of the reaction.

  • The product is isolated by evaporation of the solvent, followed by recrystallization from hot deionized water to achieve high purity.

  • The purified crystals are then collected by filtration and dried.

Route 2: Two-Step Synthesis from Dimethyl Sulfate

This pathway involves the initial synthesis of methanesulfonic acid from dimethyl sulfate and a sulfite, followed by neutralization.

Step 1: Synthesis of Methanesulfonic Acid

  • In a three-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, prepare a saturated solution of potassium sulfite (K₂SO₃) in water.

  • Heat the solution to 90-100°C.

  • Add dimethyl sulfate ((CH₃)₂SO₄) dropwise to the hot sulfite solution over a period of 30 minutes while maintaining the temperature.

  • After the addition, continue stirring the reaction mixture at 90-100°C for approximately four hours.

  • The resulting solution contains methanesulfonic acid.

Step 2: Neutralization

  • Cool the methanesulfonic acid solution from Step 1.

  • Neutralize the acid by the slow addition of a concentrated potassium hydroxide solution, following the procedure outlined in Route 1a.

  • Isolate and purify the potassium methanesulfonate product as described previously.

Visualizations of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes for potassium methanesulfonate.

Synthesis_Route_1a MSA Methanesulfonic Acid (CH₃SO₃H) Reaction Neutralization (0-5°C) MSA->Reaction KOH Potassium Hydroxide (KOH) KOH->Reaction Solution Aqueous Solution of KCH₃SO₃ Reaction->Solution Evaporation Evaporation (120-150°C) Solution->Evaporation Crude Crude KCH₃SO₃ Evaporation->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure KCH₃SO₃ Recrystallization->Pure

Caption: Synthesis of Potassium Methanesulfonate via Neutralization with KOH.

Synthesis_Route_1b MSA Methanesulfonic Acid (CH₃SO₃H) Reaction Neutralization (Room Temp.) MSA->Reaction K2CO3 Potassium Carbonate (K₂CO₃) K2CO3->Reaction Solution Aqueous Solution of KCH₃SO₃ Reaction->Solution + CO₂ Evaporation Evaporation Solution->Evaporation Crude Crude KCH₃SO₃ Evaporation->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure KCH₃SO₃ Recrystallization->Pure

Caption: Synthesis of Potassium Methanesulfonate via Neutralization with K₂CO₃.

Synthesis_Route_2 cluster_step1 Step 1: MSA Synthesis cluster_step2 Step 2: Neutralization DMS Dimethyl Sulfate ((CH₃)₂SO₄) Reaction1 Sₙ2 Reaction (90-100°C) DMS->Reaction1 K2SO3 Potassium Sulfite (K₂SO₃) K2SO3->Reaction1 MSA_sol Methanesulfonic Acid Solution Reaction1->MSA_sol Reaction2 Neutralization MSA_sol->Reaction2 KOH Potassium Hydroxide (KOH) KOH->Reaction2 KMS_sol Aqueous Solution of KCH₃SO₃ Reaction2->KMS_sol Isolation Isolation & Purification KMS_sol->Isolation Pure_KMS Pure KCH₃SO₃ Isolation->Pure_KMS

Caption: Two-Step Synthesis of Potassium Methanesulfonate from Dimethyl Sulfate.

References

Assessing the Genotoxic Potential of Potassium Methanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxic potential of potassium methanesulfonate (B1217627) against well-characterized genotoxic agents, methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), and the non-genotoxic salt, potassium chloride. Due to the limited availability of direct genotoxicity data for potassium methanesulfonate, this guide focuses on a comparative analysis based on chemical structure and the known activities of related compounds. The information presented herein is intended to inform researchers on the potential genotoxic profile of potassium methanesulfonate and to highlight the importance of empirical testing.

Executive Summary

Potassium methanesulfonate is the potassium salt of methanesulfonic acid. Its potential for genotoxicity is a critical consideration in its application, particularly in pharmaceutical manufacturing. This guide compares its chemical structure and theoretical genotoxic potential to its alkyl ester derivatives, methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), which are known to be potent genotoxic agents. Potassium chloride is included as a non-genotoxic inorganic salt for reference.

Comparative Analysis of Genotoxicity Data

The following tables summarize the available genotoxicity data for methyl methanesulfonate, ethyl methanesulfonate, and potassium chloride in three standard assays: the Ames test, the in vitro micronucleus test, and the in vitro chromosomal aberration test. No published data from these standard genotoxicity assays were found for potassium methanesulfonate.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

CompoundTest SystemMetabolic Activation (S9)Result
Potassium Methanesulfonate Salmonella typhimuriumWith and WithoutNo Data Available
Methyl Methanesulfonate (MMS) S. typhimurium (e.g., TA100, TA1535)With and WithoutPositive [1][2]
Ethyl Methanesulfonate (EMS) S. typhimurium (e.g., TA100, TA1535)With and WithoutPositive [3]
Potassium Chloride S. typhimuriumWith and WithoutNegative

Table 2: In Vitro Micronucleus Test Data

CompoundTest SystemMetabolic Activation (S9)Result
Potassium Methanesulfonate Mammalian Cells (e.g., CHO, TK6)With and WithoutNo Data Available
Methyl Methanesulfonate (MMS) Mammalian Cells (e.g., mouse lymphoma L5178Y cells, human lymphocytes)With and WithoutPositive [4]
Ethyl Methanesulfonate (EMS) Mammalian Cells (e.g., human lymphocytes, mouse lymphoma L5178Y cells)With and WithoutPositive [3][5]
Potassium Chloride Mammalian CellsWith and WithoutNegative (Positive at high concentrations due to osmotic effects)

Table 3: In Vitro Chromosomal Aberration Assay Data

CompoundTest SystemMetabolic Activation (S9)Result
Potassium Methanesulfonate Mammalian Cells (e.g., CHO, human lymphocytes)With and WithoutNo Data Available
Methyl Methanesulfonate (MMS) Mammalian Cells (e.g., human lymphocytes, CHO cells)With and WithoutPositive [4][6]
Ethyl Methanesulfonate (EMS) Mammalian Cells (e.g., human lymphocytes, CHO cells)With and WithoutPositive [7]
Potassium Chloride Mammalian CellsWith and WithoutNegative (Positive at high concentrations due to osmotic effects)

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The test uses several strains of S. typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A test substance that is a mutagen will cause a reversion of this mutation, allowing the bacteria to synthesize their own histidine and form visible colonies on a histidine-free agar (B569324) plate. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

General Procedure:

  • Strain Selection: Several tester strains (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed in the presence and absence of an S9 mix, a rat liver homogenate that simulates metabolic processes in mammals.

  • Exposure: The tester strains are exposed to various concentrations of the test substance, a negative control (vehicle), and a positive control (known mutagen) in a molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[1][8]

In Vitro Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Principle: The formation of micronuclei indicates that a substance has caused chromosomal damage (clastogenicity) or interfered with the mitotic apparatus (aneugenicity). The assay is typically performed in mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes.

General Procedure:

  • Cell Culture: Mammalian cells are cultured and exposed to at least three concentrations of the test substance, along with negative and positive controls. The exposure is conducted with and without S9 metabolic activation.

  • Treatment Duration: Cells are typically treated for a short period (3-6 hours) or a long period (approximately 1.5-2 normal cell cycle lengths).

  • Cytokinesis Block (optional but common): Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronucleated cells is determined by scoring a predetermined number of cells (e.g., 2000) per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[9]

In Vitro Chromosomal Aberration Test

The in vitro chromosomal aberration test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

Principle: This assay evaluates the ability of a test substance to induce changes in the number or structure of chromosomes, such as breaks, gaps, deletions, and exchanges.

General Procedure:

  • Cell Culture and Treatment: Cultured mammalian cells (e.g., CHO cells, human lymphocytes) are exposed to the test substance at various concentrations, with and without metabolic activation. Negative and positive controls are included.

  • Metaphase Arrest: After treatment, the cells are treated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, and then fixed. The cell suspension is dropped onto microscope slides.

  • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for structural aberrations.

  • Scoring: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the three key genotoxicity assays discussed.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis strains Select S. typhimurium Strains mix Mix Bacteria, Test Compound, & Top Agar (+/- S9) strains->mix s9 Prepare S9 Mix (for +S9 plates) s9->mix test_compound Prepare Test Compound Dilutions test_compound->mix pour Pour onto Minimal Glucose Agar Plates mix->pour incubate Incubate at 37°C for 48-72h pour->incubate count Count Revertant Colonies incubate->count result Analyze Results count->result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Micronucleus_Test_Workflow cluster_prep Cell Culture & Treatment cluster_processing Processing cluster_analysis Analysis culture Culture Mammalian Cells treat Treat with Test Compound (+/- S9) culture->treat cyto_b Add Cytochalasin B (optional) treat->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain Stain with DNA-specific dye harvest->stain score Score Micronuclei via Microscopy stain->score result Analyze Frequency of Micronucleated Cells score->result

Caption: Workflow for the In Vitro Micronucleus Test.

Chromosomal_Aberration_Workflow cluster_prep Cell Culture & Treatment cluster_processing Processing cluster_analysis Analysis culture Culture Mammalian Cells treat Treat with Test Compound (+/- S9) culture->treat metaphase_arrest Add Metaphase Arresting Agent treat->metaphase_arrest harvest Harvest, Hypotonic Treatment, and Fixation metaphase_arrest->harvest slide_prep Prepare Microscope Slides harvest->slide_prep stain Stain Chromosomes slide_prep->stain analyze Analyze Metaphase Spreads for Aberrations stain->analyze result Determine Percentage of Aberrant Cells analyze->result

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

Conclusion and Recommendations

Based on fundamental principles of chemical structure and reactivity, potassium methanesulfonate is not expected to be a genotoxic agent. The methanesulfonate anion is the conjugate base of a strong acid and lacks a reactive alkyl group capable of covalently binding to DNA, which is the mechanism of genotoxicity for methyl methanesulfonate and ethyl methanesulfonate.

However, the absence of empirical data represents a significant knowledge gap. Regulatory agencies typically require a standard battery of genotoxicity tests for the safety assessment of any new chemical entity, particularly those intended for pharmaceutical use. Therefore, it is strongly recommended that potassium methanesulfonate be evaluated in the following standard assays to definitively determine its genotoxic potential:

  • Bacterial Reverse Mutation Assay (Ames Test)

  • In Vitro Mammalian Cell Micronucleus Test

  • In Vitro Mammalian Chromosomal Aberration Test

The results from these studies would provide the necessary data to confirm the predicted low genotoxic potential of potassium methanesulfonate and ensure its safety for its intended applications.

References

performance of potassium methanesulfonate in different battery chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium methanesulfonate (B1217627) (KCH₃SO₃) is emerging as a noteworthy electrolyte component in various battery systems, valued for its high solubility, electrochemical stability, and the unique properties of the methanesulfonate anion. This guide provides an objective comparison of its performance in different battery chemistries, supported by available experimental data, to inform researchers and scientists in the field of energy storage. While direct comparative studies across all battery types are limited, this document synthesizes existing research to offer a comprehensive overview.

Performance in Zinc-Ion Batteries: A Quantitative Look

Recent studies have highlighted the potential of methanesulfonate-based electrolytes in aqueous zinc-ion batteries (AZIBs), offering a safer and more cost-effective alternative to lithium-ion systems. Research into zinc methanesulfonate [Zn(CH₃SO₃)₂] provides valuable insights into the behavior of the methanesulfonate anion in this chemistry.

A key study demonstrated that an environmentally friendly Zn(CH₃SO₃)₂ electrolyte significantly enhances the performance of AZIBs compared to the commonly used zinc sulfate (B86663) (ZnSO₄) electrolyte. The bulky methanesulfonate (CH₃SO₃⁻) anions were found to regulate the solvation structure of Zn²⁺ ions, replacing some water molecules in the primary solvation sheath. This modification slows down hydrogen evolution side reactions and mitigates the formation of zinc dendrites, which are common failure mechanisms in zinc-based batteries. Furthermore, the altered solvation structure weakens the bond between Zn²⁺ and surrounding water molecules, facilitating more efficient transport and charge transfer of zinc ions, ultimately boosting battery capacity.

Below is a summary of the comparative performance data:

Performance Metric3 mol L⁻¹ Zn(CH₃SO₃)₂ ElectrolyteZnSO₄ Electrolyte
Specific Capacity 350 mAh g⁻¹ at 0.1 A g⁻¹213 mAh g⁻¹ at 0.1 A g⁻¹
Coulombic Efficiency >98%Lower (not specified)
Cycling Stability Stable over 800 hoursLower (not specified)
Experimental Protocol: Zinc-Ion Battery with Methanesulfonate Electrolyte

The following provides a general methodology for the fabrication and testing of a zinc-ion battery utilizing a methanesulfonate-based electrolyte, based on typical experimental setups described in the literature.

1. Electrolyte Preparation:

  • Dissolve zinc methanesulfonate [Zn(CH₃SO₃)₂] in deionized water to achieve the desired concentration (e.g., 3 mol L⁻¹).

2. Electrode Preparation:

  • Cathode (e.g., V₂O₅): Mix the active material (V₂O₅), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a specific weight ratio (e.g., 7:2:1) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. Cast the slurry onto a current collector (e.g., titanium foil or carbon cloth) and dry it in a vacuum oven.

  • Anode: Use a high-purity zinc foil.

3. Cell Assembly:

  • Assemble a coin cell (e.g., CR2032) in an ambient environment.

  • Use the prepared V₂O₅ cathode, a separator (e.g., glass fiber), and the zinc foil anode.

  • Add a sufficient amount of the Zn(CH₃SO₃)₂ electrolyte to saturate the separator and electrodes.

4. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): To study the electrochemical reaction kinetics.

  • Galvanostatic Charge-Discharge (GCD): To evaluate the specific capacity, coulombic efficiency, and cycling stability at various current densities.

  • Electrochemical Impedance Spectroscopy (EIS): To analyze the charge transfer resistance and ionic conductivity.

Performance in Other Battery Chemistries: A Qualitative Comparison

Direct quantitative data for potassium methanesulfonate as the primary electrolyte salt in lithium-ion, sodium-ion, and potassium-ion batteries is not as readily available in published literature. However, a qualitative comparison can be drawn based on the known properties of the methanesulfonate anion and the performance of related compounds.

Lithium-Ion Batteries

In lithium-ion batteries, research has primarily focused on methanesulfonate derivatives as electrolyte additives. For instance, phenyl methanesulfonate has been shown to enhance the cyclic stability of graphite-based anodes by forming a thinner and more stable solid electrolyte interphase (SEI) layer. This suggests that the methanesulfonate group can contribute to a more robust SEI, which is crucial for long-term battery performance. While lithium methanesulfonate has been explored as a potentially more stable alternative to the conventional LiPF₆ salt, comprehensive performance data in full-cell configurations is limited. The high solubility of lithium methanesulfonate is a favorable property for an electrolyte salt.

Sodium-Ion and Potassium-Ion Batteries

For sodium-ion (SIBs) and potassium-ion batteries (KIBs), the focus has been on other salts such as NaPF₆, KPF₆, and KFSI. These electrolytes have established performance benchmarks in their respective systems. The potential advantages of using potassium methanesulfonate in these batteries would stem from its expected high solubility and the electrochemical stability of the methanesulfonate anion. The larger size of the methanesulfonate anion compared to anions like PF₆⁻ could influence the solvation structure of Na⁺ and K⁺ ions, potentially affecting ionic conductivity and the properties of the SEI. However, without specific experimental data, its performance relative to established electrolytes remains speculative. The development of suitable electrolytes is a key challenge in advancing KIB technology, and the exploration of novel salts like potassium methanesulfonate could be a promising research direction.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing Electrolyte Prep Electrolyte Preparation (Zn(CH3SO3)2 in DI water) Cell Assembly Coin Cell Assembly (CR2032) Electrolyte Prep->Cell Assembly Cathode Prep Cathode Preparation (V2O5 slurry casting) Cathode Prep->Cell Assembly Anode Prep Anode (Zinc Foil) Anode Prep->Cell Assembly CV Cyclic Voltammetry (Reaction Kinetics) Cell Assembly->CV GCD Galvanostatic Charge-Discharge (Capacity, Stability) Cell Assembly->GCD EIS Electrochemical Impedance Spectroscopy (Resistance, Conductivity) Cell Assembly->EIS mechanism cluster_electrolyte Zn(CH3SO3)2 Electrolyte cluster_anode Zinc Anode Surface Zn2_solvated Zn2+(H2O)n Zn_Anode Zinc Anode Zn2_solvated->Zn_Anode Plating/Stripping Zn2_solvated->Zn_Anode Reduced Dendrite Formation & H2 Evolution CH3SO3 CH3SO3- CH3SO3->Zn2_solvated Regulates Solvation Sheath

Potassium Methanesulfonate Electrolytes: A Comparative Guide to Electroplating Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of electrolyte is a critical factor influencing the efficiency and quality of electroplating processes. This guide provides an objective comparison of the electroplating efficiency using potassium methanesulfonate (B1217627) (KMS) electrolytes against other common alternatives, supported by experimental data.

Potassium methanesulfonate is gaining attention as a component in electrolytes for various electrochemical applications, including electroplating. Its high solubility and electrical conductivity make it a promising alternative to traditional electrolytes. This guide will delve into the quantitative aspects of its performance, detail the experimental protocols for evaluation, and visualize the underlying processes.

Data Presentation: A Quantitative Comparison

The efficiency of an electroplating process can be evaluated through several key metrics, including current efficiency, deposition rate, and the physical properties of the deposited layer such as hardness and gloss. The following tables summarize the available experimental data comparing methanesulfonate-based electrolytes with traditional sulfate (B86663) electrolytes for various metal plating applications. While specific data for potassium methanesulfonate is limited, the data for methanesulfonic acid (MSA) and its metal salts provide a strong indication of the performance of the methanesulfonate anion.

Table 1: Comparison of Current Efficiency in Iron Electroplating

Electrolyte TypeCurrent Density (A/dm²)Current Efficiency (%)Reference
Methanesulfonate5 - 2595 - 96[1]
Sulfate5 - 25Significantly lower than Methanesulfonate[1]

Table 2: Comparison of Deposit Properties in Ni-P Alloy Electroplating

PropertyMethanesulfonate ElectrolyteSulfate ElectrolyteReference
Phosphorus ContentLowerHigher[2]
GlossHigherLower[2]
HardnessHigherLower[2]
Internal StressesHigherLower[2]

Table 3: Current Efficiency of Lead Electrodeposition from Methanesulfonate Electrolyte

Current Density (A/dm²)Current Efficiency (%)Reference
1100[3]
2100[3]
499.8[3]
680.8[3]

Table 4: Electroplating Performance with Potassium Methanesulfonate (KMS) Electrolyte

ParameterKMS ElectrolyteTraditional ElectrolyteReference
Deposition Rate (µm/min)2.51.8[1]
Coating Adhesion (MPa)1510[1]

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the accurate comparison of electroplating efficiencies. The following methodology outlines the key steps for such an evaluation.

Objective:

To compare the electroplating efficiency of a potassium methanesulfonate electrolyte with a traditional electrolyte (e.g., potassium sulfate) for a specific metal deposition.

Materials and Equipment:
  • Electrochemical Cell: A standard three-electrode cell is typically used, consisting of a working electrode (the substrate to be plated), a counter electrode (often a platinum sheet), and a reference electrode (such as a saturated calomel (B162337) electrode - SCE).[2]

  • Power Supply: A galvanostat/potentiostat to control the current or potential.

  • Electrolytes:

    • Potassium methanesulfonate electrolyte: Prepared by dissolving the metal salt of methanesulfonic acid and potassium methanesulfonate in deionized water. Additives such as brighteners or leveling agents may be included.

    • Alternative electrolyte (e.g., Potassium sulfate-based): Prepared with corresponding metal sulfate and potassium sulfate.

  • Substrate: The material to be plated (e.g., copper, steel).

  • Analytical Balance: For accurate mass measurements.

  • Microscope (e.g., SEM): For morphological analysis of the deposit.

  • Hardness Tester: To measure the microhardness of the coating.

Procedure:
  • Substrate Preparation:

    • Mechanically polish the substrate to a mirror finish.

    • Degrease the substrate ultrasonically in an alkaline solution.

    • Activate the surface by dipping it in a dilute acid solution.

    • Rinse with deionized water and dry.

    • Accurately weigh the substrate before electroplating.

  • Electrolyte Preparation:

    • Prepare the potassium methanesulfonate and the alternative electrolyte solutions with the desired concentrations of the metal salt, supporting electrolyte, and any additives.

    • The synthesis of potassium methanesulfonate can be achieved through the neutralization of methanesulfonic acid with potassium hydroxide.[1]

  • Electroplating Process:

    • Assemble the electrochemical cell with the prepared substrate as the working electrode.

    • Immerse the electrodes in the electrolyte and ensure a constant temperature is maintained.

    • Apply a constant current density (galvanostatic mode) for a predetermined time.

    • Record the total charge passed during the experiment.

  • Post-Plating Analysis:

    • Carefully remove the plated substrate, rinse it with deionized water, and dry it.

    • Accurately weigh the plated substrate to determine the mass of the deposited metal.

  • Efficiency Calculation (Current Efficiency):

    • The current efficiency (CE) is calculated using Faraday's law of electrolysis: CE (%) = (Actual mass of metal deposited / Theoretical mass of metal deposited) x 100

    • The theoretical mass is calculated based on the total charge passed, the molar mass of the metal, and the number of electrons involved in the reduction reaction.

  • Deposit Characterization:

    • Deposition Rate: Calculated from the thickness of the deposit (measured, for example, by cross-sectional SEM) and the deposition time.

    • Surface Morphology: Examined using Scanning Electron Microscopy (SEM) to assess the uniformity, grain size, and presence of defects.

    • Hardness: Measured using a microhardness tester.

    • Adhesion: Can be evaluated using various methods, such as the tape test.

Mandatory Visualization

To better understand the experimental workflow and the advantages of methanesulfonate electrolytes, the following diagrams are provided.

G cluster_prep Preparation cluster_process Electroplating Process cluster_analysis Analysis Substrate_Prep Substrate Preparation Cell_Assembly Cell Assembly Substrate_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Preparation Electrolyte_Prep->Cell_Assembly Electroplating Electroplating (Galvanostatic/Potentiostatic) Cell_Assembly->Electroplating Post_Plating Post-Plating Handling Electroplating->Post_Plating Efficiency_Calc Efficiency Calculation Post_Plating->Efficiency_Calc Deposit_Char Deposit Characterization Post_Plating->Deposit_Char

Caption: Experimental workflow for comparing electroplating efficiency.

G cluster_advantages Advantages MSA_Electrolyte Methanesulfonate Electrolytes High_Solubility High Metal Salt Solubility MSA_Electrolyte->High_Solubility High_Conductivity High Electrical Conductivity MSA_Electrolyte->High_Conductivity Better_Properties Improved Deposit Properties (Hardness, Gloss) MSA_Electrolyte->Better_Properties High_Efficiency High Current Efficiency MSA_Electrolyte->High_Efficiency Eco_Friendly More Environmentally Friendly MSA_Electrolyte->Eco_Friendly

Caption: Key advantages of methanesulfonate-based electrolytes.

References

Safety Operating Guide

Proper Disposal of Potassium Methanesulfonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the proper disposal of potassium methanesulfonate (B1217627), adhering to best practices in laboratory safety.

Potassium methanesulfonate is a white, odorless, hygroscopic solid.[1][2] While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper disposal procedures must be followed to ensure environmental safety and regulatory compliance.[3]

Key Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the key safety precautions associated with potassium methanesulfonate.

PropertyValue
Appearance White, solid powder
Odor Odorless
Hazards Not classified as hazardous
Personal Protective Equipment (PPE) Safety glasses/goggles, gloves, lab coat
Incompatibilities Strong oxidizing agents

Step-by-Step Disposal Procedure

The disposal of potassium methanesulfonate should be managed as chemical waste, in accordance with local, regional, and national regulations.[1][3] Do not discharge into sewers or waterways.[1]

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[3]

  • In situations where dust may be generated, consider using a particle filter respirator.[3]

2. Containment of Spills:

  • Solid Spills: Carefully sweep up the solid material, avoiding the creation of dust.[1][3][4] Place the collected material into a suitable, labeled container for disposal.[1][3][4]

  • Solutions: For spills of aqueous solutions, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a labeled container for disposal.

3. Waste Collection and Storage:

  • Collect all waste potassium methanesulfonate, including contaminated materials, in a designated and clearly labeled waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

4. Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for proper disposal.

  • Unused and uncontaminated material may be suitable for recycling if local regulations permit.[1]

Disposal Workflow

start Waste Generation (Potassium Methanesulfonate) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_spill Assess Spill Type ppe->assess_spill solid_spill Solid Spill: Sweep up, avoid dust assess_spill->solid_spill Solid liquid_spill Liquid Spill: Absorb with inert material assess_spill->liquid_spill Liquid collect_waste Collect in a Labeled, Sealed Container solid_spill->collect_waste liquid_spill->collect_waste storage Store in a Cool, Dry, Well-Ventilated Area collect_waste->storage contact_ehs Contact EHS for Disposal storage->contact_ehs end Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of potassium methanesulfonate.

References

Essential Safety and Handling Protocols for Potassium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling potassium methanesulfonate (B1217627). Adherence to these procedures is mandatory to ensure personal safety and proper disposal of materials.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of potassium methanesulfonate to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

PPE ComponentSpecificationRecommended Usage
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 certified) or chemical safety goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[1]Mandatory for all handling procedures.
Hand Protection Chemical-resistant gloves. Nitrile, neoprene, or natural rubber gloves are suitable for incidental contact. For prolonged contact or handling of large quantities, butyl rubber gloves are recommended.[2][3][4]Mandatory for all handling procedures. Gloves should be inspected for any signs of degradation before use.
Body Protection A standard laboratory coat is required for all procedures. A chemical-resistant apron should be worn over the lab coat when handling large quantities or when there is a significant risk of splashing.Mandatory for all handling procedures.
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation.[2] A NIOSH-approved particulate respirator (e.g., N95) or a positive-pressure, air-supplied respirator should be used if handling procedures are likely to generate significant dust or aerosols.[5]Required for procedures with a high likelihood of generating dust or aerosols (e.g., weighing large quantities, vigorous mixing).

Operational Plan: Donning and Doffing of PPE

Proper donning (putting on) and doffing (taking off) of PPE is crucial to prevent contamination. The following step-by-step procedures should be strictly followed.[6][7][8][9][10]

Donning Sequence:

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Mask or Respirator (if required): Secure the ties or elastic bands. Fit the flexible band to the bridge of your nose.

  • Eye Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Hand Hygiene: Perform hand hygiene.

  • Gown/Lab Coat: Unfasten the lab coat. Peel it away from the neck and shoulders, touching only the inside. Turn the gown inside out as it is removed, fold or roll it into a bundle.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back by lifting the headband or earpieces. Avoid touching the front of the eye protection.

  • Mask or Respirator (if used): Grasp the bottom ties or elastics first, then the top ones, and remove without touching the front.

  • Hand Hygiene: Perform thorough hand hygiene.

Disposal Plan

All PPE contaminated with potassium methanesulfonate must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[11][12][13]

Step-by-Step Disposal Procedure:

  • Segregation: All contaminated disposable PPE (gloves, masks, aprons) should be segregated from regular laboratory trash.[14]

  • Containment: Place all contaminated PPE in a designated, leak-proof hazardous waste container or a clearly labeled, tear-resistant bag (often yellow or red with a biohazard or chemical hazard symbol).[11]

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and a description of the contents (e.g., "PPE contaminated with potassium methanesulfonate").

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[13] Reusable PPE, such as face shields and goggles, should be decontaminated according to your institution's established procedures before reuse.

Visual Guide for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling potassium methanesulfonate.

PPE_Selection_Potassium_Methanesulfonate PPE Selection for Handling Potassium Methanesulfonate start Start: Assess Handling Procedure dust_aerosol Potential for Dust or Aerosol Generation? start->dust_aerosol splash_risk Significant Splash Risk? dust_aerosol->splash_risk No respirator Add NIOSH-Approved Respirator dust_aerosol->respirator Yes prolonged_contact Prolonged or Large Quantity Contact? splash_risk->prolonged_contact No face_shield Add Face Shield splash_risk->face_shield Yes base_ppe Standard PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile, Neoprene, or Natural Rubber Gloves prolonged_contact->base_ppe No butyl_gloves Use Butyl Rubber Gloves prolonged_contact->butyl_gloves Yes end Proceed with Caution base_ppe->end respirator->splash_risk face_shield->prolonged_contact butyl_gloves->base_ppe

Caption: PPE selection workflow for potassium methanesulfonate.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.